molecular formula C18H16ClF2NO3 B15575553 FCPR16

FCPR16

货号: B15575553
分子量: 367.8 g/mol
InChI 键: FXJNCIZGQFVQLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FCPR16 is a useful research compound. Its molecular formula is C18H16ClF2NO3 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H16ClF2NO3

分子量

367.8 g/mol

IUPAC 名称

N-(2-chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)

InChI 键

FXJNCIZGQFVQLF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

FCPR16 Mechanism of Action in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor demonstrating significant neuroprotective and antidepressant-like effects in preclinical models. Its mechanism of action in neurons is multifaceted, primarily involving the potentiation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways and the induction of AMP-activated protein kinase (AMPK)-dependent autophagy. Additionally, this compound exhibits anti-inflammatory properties through the modulation of microglial phenotypes. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its primary effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. By blocking PDE4, this compound leads to an accumulation of intracellular cAMP, thereby activating downstream signaling cascades crucial for neuronal function and survival.[1][2][3]

Quantitative Data: PDE4 Inhibition

While comprehensive data on the IC50 values of this compound against all PDE4 isoforms are not publicly available, the following has been reported:

TargetIC50Cell Line/SystemAssay DescriptionReference
PDE4D70.04 µMSf9 cellsInhibition of human N-terminal GST-tagged PDE4D7 expressed in baculovirus infected Sf9 cells using cAMP as a substrate, measured by fluorescence polarization assay.[1]
PDE4B10.0 nMNot SpecifiedA novel 7-methoxybenzofuran (B1297906) PDE4 inhibitor (4e) was discovered through scaffold hopping of this compound.[2]
PDE4D15.2 nMNot SpecifiedA novel 7-methoxybenzofuran PDE4 inhibitor (4e) was discovered through scaffold hopping of this compound.[2]

Key Signaling Pathways in Neurons

The neuroprotective effects of this compound are mediated through two principal signaling pathways: the cAMP-PKA/Epac pathway and the AMPK-dependent autophagy pathway.

cAMP-PKA/Epac Signaling Pathway

Inhibition of PDE4 by this compound increases intracellular cAMP levels, which in turn activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3]

  • PKA Activation: Leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis, such as brain-derived neurotrophic factor (BDNF).[3]

  • Epac Activation: Contributes to the regulation of synaptic functions, including the enhancement of synapsin I and postsynaptic density protein 95 (PSD-95) levels.[3]

The activation of these pathways collectively contributes to the antidepressant-like effects of this compound observed in preclinical models of chronic unpredictable mild stress.[3]

FCPR16_cAMP_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates pCREB pCREB PKA->pCREB Phosphorylates Synapsin1 Synapsin I Epac->Synapsin1 PSD95 PSD-95 Epac->PSD95 BDNF BDNF pCREB->BDNF Upregulates Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection Synapsin1->Neuroprotection PSD95->Neuroprotection

This compound cAMP Signaling Pathway
AMPK-Dependent Autophagy Pathway

In models of neuronal oxidative stress, such as that induced by the neurotoxin MPP+, this compound has been shown to confer neuroprotection by inducing autophagy in an AMPK-dependent manner.[2]

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

  • Autophagy Induction: Activated AMPK initiates autophagy, a cellular process for degrading and recycling damaged organelles and proteins. This is evidenced by an increase in the autophagosome marker LC3-II and a decrease in the autophagy substrate p62.[2]

  • Neuroprotection: The induction of autophagy helps to clear damaged mitochondria and reduce the production of reactive oxygen species (ROS), thereby protecting neurons from MPP+-induced toxicity.[2]

FCPR16_Autophagy_Pathway cluster_stress Oxidative Stress (e.g., MPP+) ROS ROS Production Neuroprotection Neuroprotection Mito_Damage Mitochondrial Damage Autophagy Autophagy Mito_Damage->Autophagy This compound This compound AMPK AMPK This compound->AMPK Activates AMPK->Autophagy Induces LC3II LC3-II ↑ Autophagy->LC3II p62 p62 ↓ Autophagy->p62 Clearance Clearance of Damaged Mitochondria Autophagy->Clearance Clearance->ROS Reduces Clearance->Neuroprotection

This compound AMPK-Dependent Autophagy Pathway

Anti-Inflammatory Effects in the Central Nervous System

This compound also demonstrates anti-inflammatory effects by modulating the phenotype of microglia, the resident immune cells of the brain. In the context of chronic stress, this compound has been shown to:

  • Decrease Pro-inflammatory Cytokines: Reduces the expression of TNF-α, IL-6, and IL-1β.[3]

  • Increase Anti-inflammatory Cytokines: Enhances the expression of IL-10.[3]

  • Promote M2 Microglial Polarization: Downregulates the M1 pro-inflammatory markers (iNOS, TNF-α) and upregulates the M2 anti-inflammatory/pro-resolving markers (Arginase 1, CD206).[3] This shift in microglial activation state contributes to the resolution of neuroinflammation and the creation of a more supportive environment for neuronal health.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. Note that these are generalized procedures and may not reflect the exact methodologies used in the cited studies.

Western Blot for Autophagy Markers (LC3-II and p62) in SH-SY5Y Cells

Objective: To quantify the levels of LC3-II and p62 as indicators of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., rapamycin) and a negative control (vehicle). To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be added to a parallel set of wells for the last few hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of LC3-II to LC3-I is often calculated to assess autophagosome formation. A decrease in p62 levels indicates its degradation via autophagy.

Immunofluorescence for Microglial M2 Marker (CD206)

Objective: To visualize and quantify the expression of the M2 microglial marker CD206 in brain tissue.

Protocol:

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose (B13894) solution and section using a cryostat.

  • Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate (B86180) buffer.

  • Permeabilization and Blocking: Permeabilize the sections with Triton X-100 in PBS and then block with a solution containing normal serum (e.g., donkey or goat serum) and BSA to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CD206 and a microglial marker (e.g., Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells that are also positive for CD206.

MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against MPP+-induced neuronal cell death.

Protocol:

  • Cell Culture and Pre-treatment: Plate SH-SY5Y cells and pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • MPP+ Treatment: Add MPP+ to the culture medium at a concentration known to induce significant cell death (e.g., 1-2 mM) and incubate for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT or MTS assay. Alternatively, cell death can be quantified by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine if this compound pre-treatment significantly increases cell viability in the presence of MPP+.

Summary and Future Directions

This compound is a promising neuroprotective agent that operates through the modulation of fundamental neuronal signaling pathways. Its ability to enhance cAMP signaling, promote protective autophagy, and resolve neuroinflammation highlights its potential for the treatment of neurodegenerative and psychiatric disorders.

Future research should focus on:

  • Determining the full pharmacokinetic and pharmacodynamic profile of this compound.

  • Investigating the efficacy of this compound in a broader range of neurodegenerative disease models.

  • Elucidating the specific PDE4 subtypes targeted by this compound in different neuronal populations.

  • Conducting clinical trials to assess the safety and efficacy of this compound in human patients.

This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action in neurons. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

FCPR16: A Novel Phosphodiesterase 4 Inhibitor for Neuroinflammation and Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FCPR16 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and depression. By elevating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), this compound modulates key signaling pathways involved in inflammation, neuronal survival, and synaptic plasticity. Notably, it is reported to have a reduced potential for emesis, a common dose-limiting side effect of many PDE4 inhibitors. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction to this compound and the Role of PDE4

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cAMP, a crucial second messenger in a multitude of cellular processes.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells, as well as in the central nervous system.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac) pathways. This modulation of cAMP signaling has been shown to have potent anti-inflammatory and neuroprotective effects.

This compound has emerged as a promising PDE4 inhibitor with a favorable side-effect profile, specifically a lower propensity to induce nausea and vomiting compared to earlier generations of PDE4 inhibitors.[3][4] Preclinical studies have highlighted its potential in treating conditions such as Parkinson's disease and depression.[3][4][5][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This leads to an accumulation of intracellular cAMP, which then activates two major downstream signaling pathways:

  • The cAMP/PKA/CREB Pathway: Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

  • The Epac/Akt Pathway: cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1. Activation of the Epac pathway can lead to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in cell survival and proliferation.

Furthermore, this compound has been shown to induce AMP-activated protein kinase (AMPK)-dependent autophagy, a cellular process for degrading and recycling damaged organelles and proteins, which is crucial for cellular homeostasis and neuroprotection.[6][7]

Data Presentation

In Vitro Efficacy

While specific IC50 values for this compound against individual PDE4 isoforms were not available in the reviewed literature, the following table summarizes its observed effects in cell-based assays. For comparative context, data for the related compound FCPR03 and the well-characterized PDE4 inhibitor Roflumilast are also included.

CompoundAssayCell LineEffectConcentration/IC50Reference
This compound NeuroprotectionSH-SY5YDose-dependently reduced MPP+-induced loss of cell viability12.5–50 μM[3][4]
Anti-apoptosisSH-SY5YAttenuated the expression of cleaved caspase 3 and Bax12.5–50 μM[3]
Oxidative StressSH-SY5YSuppressed the accumulation of reactive oxygen species (ROS)25 μM[3][4]
Autophagy InductionSH-SY5YIncreased levels of LC3-II and decreased p62Not specified[6]
FCPR03 PDE4B InhibitionIC50 = 31 nM[8]
PDE4D InhibitionIC50 = 47 nM[8]
Roflumilast PDE4B InhibitionIC50 = 0.84 nM[9]
PDE4D InhibitionIC50 = 0.68 nM[9]
In Vivo Efficacy

This compound has demonstrated antidepressant-like effects in a mouse model of chronic unpredictable mild stress (CUMS).

Animal ModelBehavioral TestsEffectDosageReference
CUMS MiceForced Swimming Test, Tail Suspension Test, Sucrose (B13894) Preference Test, Novelty Suppression Feeding TestProduced antidepressant-like effectsNot specified[5]

Experimental Protocols

PDE4 Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 enzymes.

Materials:

  • Recombinant human PDE4 isoforms (A, B, C, D)

  • cAMP substrate

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagents (e.g., for fluorescence polarization or scintillation proximity assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the PDE4 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction.

  • Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Culture and Neuroprotection Assay

Objective: To assess the protective effect of this compound against a neurotoxin in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052)

  • This compound

  • 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin

  • MTT or similar cell viability assay reagent

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 μM) for a specified time (e.g., 1 hour).

  • Induce neurotoxicity by adding MPP+ (e.g., 500 μM) to the wells (except for the control group) and incubate for a further 24 hours.

  • Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Phosphorylated Proteins

Objective: To detect the phosphorylation status of key proteins in a signaling pathway (e.g., CREB, Akt) following treatment with this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-pAkt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Chronic Unpredictable Mild Stress (CUMS) Model in Mice

Objective: To induce a depressive-like phenotype in mice to evaluate the antidepressant effects of this compound.

Materials:

  • Male C57BL/6 mice

  • Variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress, etc.)

  • This compound

  • Apparatus for behavioral tests (forced swim test, tail suspension test, sucrose preference test)

Procedure:

  • House the mice individually and acclimate them for at least one week.

  • Subject the mice to a CUMS paradigm for a period of several weeks (e.g., 4-6 weeks). This involves exposing the mice to a random sequence of different mild stressors each day.

  • During the stress period, administer this compound or a vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

  • At the end of the treatment period, conduct a battery of behavioral tests to assess depressive-like behaviors:

    • Sucrose Preference Test: Measure the consumption of a sucrose solution versus water to assess anhedonia.

    • Forced Swim Test: Measure the duration of immobility when the mouse is placed in a cylinder of water from which it cannot escape.

    • Tail Suspension Test: Measure the duration of immobility when the mouse is suspended by its tail.

  • Analyze the behavioral data to determine the effect of this compound on depressive-like behaviors.

Mandatory Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation Ligand Ligand Ligand->GPCR Activation cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation AMP 5'-AMP PDE4->AMP Hydrolysis This compound This compound This compound->PDE4 Inhibition pCREB pCREB PKA->pCREB Phosphorylation pAkt pAkt Epac->pAkt Activation (via Rap1) CREB CREB CREB->pCREB Gene_Transcription Gene Transcription (Neuroprotection, Anti-inflammation, Synaptic Plasticity) pCREB->Gene_Transcription Promotion Akt Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival Promotion

Caption: PDE4 Signaling Pathway and the Mechanism of this compound Inhibition.

Experimental_Workflow_Neuroprotection cluster_workflow In Vitro Neuroprotection Assay Workflow A 1. Culture SH-SY5Y Cells B 2. Seed Cells in 96-well Plates A->B C 3. Pre-treat with this compound (Various Concentrations) B->C D 4. Induce Neurotoxicity with MPP+ C->D E 5. Incubate for 24 hours D->E F 6. Assess Cell Viability (MTT Assay) E->F G 7. Data Analysis: Calculate % Viability vs Control F->G

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

AMPK_Autophagy_Pathway cluster_pathway This compound-Mediated AMPK-Dependent Autophagy This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP Increased cAMP PDE4->cAMP Negative Regulation AMPK AMPK cAMP->AMPK Activation (Indirect) pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Autophagy Autophagy Induction (LC3-II increase, p62 decrease) pAMPK->Autophagy Promotion Neuroprotection Neuroprotection against Oxidative Stress Autophagy->Neuroprotection

References

FCPR16 and cAMP-Mediated Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR16 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential for neurological and psychiatric disorders. Its primary mechanism of action involves the modulation of cyclic AMP (cAMP)-mediated signaling pathways, which are critical for neuronal function, plasticity, and survival. This technical guide provides an in-depth overview of this compound, detailing its effects on cAMP signaling, presenting quantitative data from key experiments, outlining detailed experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction: this compound - A Novel PDE4 Inhibitor

This compound is a second-generation PDE4 inhibitor designed to overcome the dose-limiting side effects, such as nausea and emesis, that have hampered the clinical development of earlier PDE4 inhibitors.[1] By selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in neurons, this compound effectively elevates intracellular cAMP levels.[1] This elevation, in turn, activates two major downstream signaling cascades: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[1][2] The activation of these pathways underlies the neuroprotective and antidepressant-like effects of this compound observed in preclinical studies.[1][3]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its potency and efficacy in modulating cAMP signaling and downstream effectors.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionThis compound ConcentrationResultReference
PDE4D7 Inhibition (IC50)Sf9 cellsN/A0.04 µM-(Zhong et al., 2018)
cAMP LevelsSH-SY5YBasal25 µM (160 min)3.72-fold increase[4]
pCREB Levels (Ser133)SH-SY5YBasal3.1 - 25 µM (80 min)Dose-dependent increase[4]
pAkt Levels (Ser473)SH-SY5YBasal3.1 - 25 µM (80 min)Dose-dependent increase[4]
Cell ViabilitySH-SY5YMPP+ (500 µM)25 µMIncreased to ~70% from ~52%[2]

Table 2: In Vivo Efficacy of this compound in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model

ProteinBrain RegionCUMS EffectThis compound (1.25 mg/kg) EffectReference
EPAC-2HippocampusDownregulatedEnhanced levels[1]
BDNFHippocampusDownregulatedEnhanced levels[1]
Synapsin-1HippocampusDownregulatedEnhanced levels[1]
PSD-95HippocampusDownregulatedEnhanced levels[1]
pCREBHippocampusDownregulatedEnhanced levels[1]
EPAC-2Cerebral CortexDownregulatedEnhanced levels[1]
BDNFCerebral CortexDownregulatedEnhanced levels[1]
Synapsin-1Cerebral CortexDownregulatedEnhanced levels[1]
PSD-95Cerebral CortexDownregulatedEnhanced levels[1]
pCREBCerebral CortexDownregulatedEnhanced levels[1]

Signaling Pathways Modulated by this compound

This compound, by inhibiting PDE4, increases intracellular cAMP, which then acts as a second messenger to activate two key signaling pathways: the PKA pathway and the Epac pathway.

The cAMP/PKA/CREB Signaling Pathway

The canonical cAMP pathway involves the activation of PKA. Increased cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of its catalytic subunits. These catalytic subunits can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. Genes regulated by CREB are involved in neuronal survival, synaptic plasticity, and neurogenesis.

a cAMP/PKA/CREB Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB Nucleus Nucleus pCREB->Nucleus Gene_Expression Gene Expression (e.g., BDNF, Synapsin-1)

cAMP/PKA/CREB Signaling Pathway
The Epac Signaling Pathway

In addition to PKA, cAMP can directly activate Epac (Exchange Protein directly Activated by cAMP), a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins can then modulate a variety of downstream effectors, including protein kinases like Akt (also known as Protein Kinase B). The Epac/Akt pathway is implicated in cell survival, differentiation, and synaptic function.[4]

b Epac Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degradation Epac Epac cAMP->Epac Rap1 Rap1 Epac->Rap1 Activation Akt Akt Rap1->Akt Phosphorylation pAkt pAkt Neuroprotection Neuroprotection & Cell Survival pAkt->Neuroprotection

Epac Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cAMP-mediated signaling.

cAMP Measurement Assay

Objective: To quantify intracellular cAMP levels in response to this compound treatment.

Materials:

  • SH-SY5Y cells

  • This compound

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cAMP ELISA kit (e.g., from Abcam or similar)

  • Microplate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 3.1, 6.25, 12.5, 25 µM) for a specified time (e.g., 160 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using the provided cell lysis buffer from the cAMP ELISA kit.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. Briefly:

    • Add standards and cell lysates to the wells of the antibody-coated microplate.

    • Add HRP-conjugated cAMP to each well.

    • Incubate for the recommended time to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution and incubate to develop the color.

    • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for pCREB and pAkt

Objective: To determine the levels of phosphorylated CREB (Ser133) and phosphorylated Akt (Ser473) following this compound treatment.

Materials:

  • SH-SY5Y cells

  • This compound

  • MPP+ (for neurotoxicity model)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-CREB, anti-pAkt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound and/or MPP+ as described for the specific experiment.

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pCREB) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and to a loading control like β-actin.

Neuroprotection Assay (MPP+ Model)

Objective: To assess the protective effect of this compound against MPP+-induced neurotoxicity.

Materials:

  • SH-SY5Y cells

  • This compound

  • MPP+

  • MTT or similar cell viability assay kit

  • Microplate reader

Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Toxin Exposure: Add MPP+ (e.g., 500 µM) to the wells (except for the control group) and incubate for a further period (e.g., 24 hours).

  • Cell Viability Assay: Perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the untreated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound.

c Experimental Workflow for this compound Neuroprotection Studies start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Treatment Groups: 1. Control 2. This compound 3. MPP+ 4. This compound + MPP+ cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (pCREB, pAkt, etc.) treatment->western cAMP_assay cAMP Measurement (ELISA) treatment->cAMP_assay analysis Data Analysis and Interpretation viability->analysis western->analysis cAMP_assay->analysis end End analysis->end

References

FCPR16: A Novel Neuroprotective Agent with Therapeutic Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

FCPR16 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor demonstrating significant neuroprotective effects in preclinical models of Parkinson's disease and ischemic stroke.[1][2] With a notable advantage of low emetic potential, a common dose-limiting side effect of existing PDE4 inhibitors, this compound presents a promising therapeutic candidate for a range of neurological disorders.[1][3] This document provides a comprehensive overview of the core preclinical data, elucidates the underlying mechanisms of action, and details the experimental protocols utilized in the evaluation of this compound.

Introduction

Neurodegenerative diseases and acute ischemic events represent a significant and growing unmet medical need. Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), has emerged as a key therapeutic target in various central nervous system disorders.[1][4] Elevation of cAMP levels through PDE4 inhibition can activate downstream signaling pathways crucial for neuronal survival, anti-inflammatory responses, and synaptic plasticity. This compound is a novel small molecule inhibitor of PDE4 designed to offer a superior safety profile, specifically a reduced propensity for nausea and vomiting, thereby potentially enabling more effective therapeutic dosing.[1][3]

Neuroprotective Effects of this compound: In Vitro Studies

The neuroprotective properties of this compound have been extensively characterized in cellular models of Parkinson's disease, primarily utilizing the human neuroblastoma SH-SY5Y cell line exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of mitochondrial dysfunction and oxidative stress.[1][4][5]

Attenuation of MPP+-Induced Cell Death and Apoptosis

This compound demonstrated a dose-dependent protective effect against MPP+-induced loss of cell viability.[1] This was accompanied by a significant reduction in hallmarks of apoptosis, including nuclear condensation and the release of lactate (B86563) dehydrogenase (LDH).[1] Furthermore, this compound treatment led to a decrease in the levels of cleaved caspase 3 and a reduction in the pro-apoptotic Bax/Bcl-2 ratio.[1]

Table 1: Effect of this compound on MPP+-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)LDH Release (% of Maximum)Cleaved Caspase 3 Level (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
Control100-1.01.0
MPP+501003.54.0
MPP+ + this compound (12.5 µM)65752.53.0
MPP+ + this compound (25 µM)80501.82.0
MPP+ + this compound (50 µM)95301.21.5

Note: The data presented are representative values synthesized from the descriptions in the cited literature and are intended for illustrative purposes.

Mitigation of Oxidative Stress and Mitochondrial Dysfunction

This compound effectively countered the MPP+-induced surge in reactive oxygen species (ROS) and prevented the decline in mitochondrial membrane potential (Δψm).[1][5] The compound also attenuated the expression of malondialdehyde, a marker of lipid peroxidation.[1]

Table 2: Effect of this compound on Oxidative Stress and Mitochondrial Function in MPP+-Treated SH-SY5Y Cells

Treatment GroupROS Accumulation (Fold Change)Mitochondrial Membrane Potential (Δψm) (% of Control)Malondialdehyde Level (Fold Change)
Control1.01001.0
MPP+4.0453.0
MPP+ + this compound (25 µM)1.5851.3

Note: The data presented are representative values synthesized from the descriptions in the cited literature and are intended for illustrative purposes.

Mechanism of Action: Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several critical intracellular signaling cascades.

cAMP/PKA/CREB and Epac/Akt Signaling Pathways

As a PDE4 inhibitor, this compound increases intracellular cAMP levels.[1] This elevation in cAMP activates two key downstream pathways:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][4] Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity.

  • Epac/Akt Signaling Pathway: cAMP also directly activates the Exchange protein directly activated by cAMP (Epac), leading to the phosphorylation and activation of Protein Kinase B (Akt).[1][4] Activated Akt is a central node in cell survival signaling, inhibiting apoptosis and promoting cell growth.

The neuroprotective effects of this compound against ROS production and mitochondrial membrane potential loss were blocked by the PKA inhibitor H-89 and the Akt inhibitor KRX-0401, confirming the involvement of these pathways.[1][4]

FCPR16_Signaling_Pathway_1 This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates pCREB pCREB CREB->pCREB Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) pCREB->Neuroprotection pAkt pAkt Akt->pAkt pAkt->Neuroprotection

Caption: this compound inhibits PDE4, leading to increased cAMP and activation of the pro-survival PKA/CREB and Epac/Akt pathways.

AMPK-Dependent Autophagy

This compound has also been shown to induce autophagy in SH-SY5Y cells, a cellular process for degrading and recycling damaged components, which can be neuroprotective.[5] This was evidenced by an increased level of microtubule-associated protein 1 light chain 3 II (LC3-II) and decreased p62.[5] The induction of autophagy by this compound is dependent on the activation of AMP-activated protein kinase (AMPK).[5] Blockade of the AMPK pathway with compound C abrogated the autophagy-enhancing and neuroprotective effects of this compound.[5]

FCPR16_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK pAMPK AMPK->pAMPK Autophagy Autophagy (↑ LC3-II, ↓ p62) pAMPK->Autophagy Induces Neuroprotection Neuroprotection (↓ Oxidative Stress) Autophagy->Neuroprotection

Caption: this compound activates AMPK, leading to the induction of autophagy and subsequent neuroprotection against oxidative stress.

Neuroprotective Effects of this compound: In Vivo Studies

The therapeutic potential of this compound has been further investigated in a rat model of ischemic stroke.

Ischemia-Reperfusion Injury Model

In a middle cerebral artery occlusion and reperfusion (MCAO/R) rat model, this compound treatment improved neurological function and reduced cerebral infarct volume.[2] The compound also attenuated histological changes associated with ischemic damage.[2]

Table 3: Effect of this compound in a Rat Model of MCAO/R

Treatment GroupNeurological Deficit ScoreInfarct Volume (mm³)
Sham00
MCAO/R3.5250
MCAO/R + this compound1.5100

Note: The data presented are representative values synthesized from the descriptions in the cited literature and are intended for illustrative purposes.

Anti-inflammatory and Anti-apoptotic Effects in Vivo

This compound treatment in the MCAO/R model resulted in decreased levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[2] It also reduced the expression of ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP), markers of microglial and astrocyte activation, respectively.[2] Furthermore, TUNEL staining and Western blot analysis revealed that this compound reduced apoptosis and regulated apoptosis-related proteins.[2] The in vivo neuroprotective effects were associated with increased cAMP levels and CREB phosphorylation in the ischemic tissue.[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • MPP+ Intoxication: Cells were treated with MPP+ (typically 1 mM) for 24 hours to induce neurotoxicity.

  • This compound Treatment: this compound was added to the culture medium at various concentrations (e.g., 12.5-50 µM) prior to or concurrently with MPP+ treatment.[1]

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • LDH Release Assay: Cytotoxicity was quantified by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.

Apoptosis Assays
  • Nuclear Staining: Nuclear condensation was visualized by staining with Hoechst 33342.

  • Western Blotting: The expression levels of cleaved caspase 3, Bax, and Bcl-2 were determined by Western blot analysis.

Oxidative Stress and Mitochondrial Function Assays
  • ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Mitochondrial Membrane Potential (Δψm) Measurement: Δψm was assessed using the fluorescent dye JC-1.

  • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels were quantified as an indicator of lipid peroxidation.

Western Blot Analysis

Standard Western blotting protocols were used to detect the phosphorylation of CREB and Akt, and the levels of LC3-II and p62.

Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) Model
  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery using an intraluminal filament. Reperfusion was initiated by withdrawing the filament after a defined period of occlusion (e.g., 2 hours).

  • This compound Administration: this compound was administered orally or intraperitoneally at specified doses and time points relative to the ischemic insult.

  • Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., by TTC staining), and histological and biochemical analyses of brain tissue.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SHSY5Y SH-SY5Y Cell Culture Treatment Treatment Groups: - Control - MPP+ - MPP+ + this compound SHSY5Y->Treatment Assays Downstream Assays: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (Hoechst, Western) - Oxidative Stress (DCFH-DA) - Mitochondrial Function (JC-1) Treatment->Assays Rats Sprague-Dawley Rats MCAO MCAO/R Surgery Rats->MCAO FCPR16_Admin This compound Administration MCAO->FCPR16_Admin Outcome Outcome Assessment: - Neurological Scoring - Infarct Volume (TTC) - Histology - Western Blot FCPR16_Admin->Outcome

References

FCPR16: A Novel Phosphodiesterase 4 Inhibitor for the Attenuation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. Microglial activation and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and dysfunction. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class for targeting neuroinflammation. FCPR16, a novel and selective PDE4 inhibitor, has demonstrated significant potential in reducing neuroinflammation and exerting neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its role in modulating key signaling pathways and cellular responses involved in neuroinflammation. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this area.

Introduction: The Role of Neuroinflammation in Neurological Disorders

Neuroinflammation is the innate immune response within the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of immune cells, particularly microglia, can become detrimental.[1] Activated microglia transition between a pro-inflammatory (M1) and an anti-inflammatory (M2) phenotype. The M1 state is characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can lead to neuronal apoptosis and synaptic dysfunction.[2] In contrast, the M2 phenotype is associated with the secretion of anti-inflammatory cytokines like interleukin-10 (IL-10) and the promotion of tissue repair. A sustained M1 microglial phenotype is a hallmark of many neurodegenerative diseases.

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated PDE4 activity leads to decreased cAMP levels, which in turn can promote pro-inflammatory responses. Therefore, inhibiting PDE4 to increase intracellular cAMP represents a key therapeutic strategy for mitigating neuroinflammation. This compound is a novel, selective PDE4 inhibitor with a favorable safety profile, showing less emetic potential compared to earlier generations of PDE4 inhibitors.[3][4] This document details the molecular and cellular mechanisms by which this compound attenuates neuroinflammation.

Core Mechanism of Action of this compound

This compound exerts its anti-neuroinflammatory effects primarily by inhibiting PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP modulates several downstream signaling pathways that collectively suppress pro-inflammatory responses and promote neuroprotection.

Modulation of the cAMP/PKA/CREB Signaling Pathway

The elevation of cAMP by this compound activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[3][5]

Activation of the Epac/Akt Signaling Pathway

cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac). Activated Epac, in turn, stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][6] The Akt pathway is a critical regulator of cell survival and has been shown to be involved in the neuroprotective effects of this compound.[4][6]

Induction of AMPK-Dependent Autophagy

Recent studies have revealed that this compound can also induce autophagy through the activation of AMP-activated protein kinase (AMPK).[3] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, which is crucial for neuronal health. By promoting autophagy, this compound helps to clear cellular debris and reduce oxidative stress, contributing to its neuroprotective effects.[3]

Inhibition of Microglial M1 Polarization and Pro-inflammatory Cytokine Production

Through the modulation of these signaling pathways, this compound effectively suppresses the activation of microglia towards the pro-inflammatory M1 phenotype. This is evidenced by the downregulation of M1 markers such as inducible nitric oxide synthase (iNOS) and TNF-α.[7] Concurrently, this compound promotes a shift towards the anti-inflammatory M2 phenotype, characterized by the upregulation of M2 markers like Arginase 1 and CD206.[7] This shift in microglial polarization leads to a significant reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in the anti-inflammatory cytokine IL-10.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of neuroinflammation and related signaling pathways.

Table 1: Effect of this compound on Cytokine and Microglial Marker Expression in CUMS-induced Mice

MarkerTreatment GroupFold Change vs. CUMS ControlReference
Pro-inflammatory Cytokines
TNF-αThis compound[7]
IL-6This compound[7]
IL-1βThis compound[7]
Anti-inflammatory Cytokine
IL-10This compound[7]
Microglial M1 Markers (mRNA)
iNOSThis compound[7]
TNF-αThis compound[7]
Microglial M2 Markers (mRNA)
Arginase 1This compound[7]
CD206This compound[7]

Table 2: Effect of this compound on Cell Viability and Signaling Proteins in MPP+-treated SH-SY5Y Cells

ParameterThis compound ConcentrationEffectReference
Cell Viability 12.5-50 µMDose-dependent reduction in MPP+-induced loss of viability[6]
cAMP Levels 25 µM[6]
p-CREB Levels 25 µM[6]
p-Akt Levels 25 µM[6]
LC3-II Levels Not specified[3]

Table 3: Effect of this compound on Neuronal and Synaptic Protein Levels in CUMS-induced Mice

ProteinTreatment GroupEffectReference
cAMPThis compoundEnhanced levels[7]
BDNFThis compoundEnhanced levels[7]
EPAC-2This compoundEnhanced levels[7]
Synapsin1This compoundEnhanced levels[7]
PSD-95This compoundEnhanced levels[7]
p-CREBThis compoundEnhanced levels[7]
p-ERK1/2This compoundEnhanced levels[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in reducing neuroinflammation.

In Vivo Model: Chronic Unpredictable Mild Stress (CUMS) in Mice
  • Objective: To induce a depressive-like phenotype with associated neuroinflammation in mice.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • House mice individually and acclimate for one week.

    • Subject mice to a variable sequence of mild stressors daily for 6-8 weeks. Stressors include:

      • 24-hour food or water deprivation.

      • 5-minute cold swim (4°C).

      • 1-hour restraint stress.

      • Overnight illumination.

      • 45° cage tilt for 24 hours.

      • Soiled cage for 24 hours.

    • Administer this compound or vehicle via oral gavage at specified doses daily during the final weeks of the CUMS protocol.[7]

  • Endpoint Analysis: Behavioral tests (e.g., sucrose (B13894) preference test, forced swim test), and collection of brain tissue (cortex and hippocampus) for biochemical and molecular analysis.

In Vitro Model: MPP+ Toxicity in SH-SY5Y Cells
  • Objective: To model Parkinson's disease-related neurotoxicity and oxidative stress in a human neuroblastoma cell line.

  • Cell Line: Human SH-SY5Y neuroblastoma cells.

  • Procedure:

    • Culture SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS).

    • Pre-treat cells with this compound at various concentrations (e.g., 12.5-50 µM) for a specified duration (e.g., 1 hour).[6][8]

    • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to the culture medium at a final concentration of 1 mM for 24 hours.[8]

  • Endpoint Analysis: Cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS), assessment of mitochondrial membrane potential, and protein analysis by Western blot.

Western Blot Analysis
  • Objective: To quantify the expression levels of specific proteins in brain tissue or cell lysates.

  • Procedure:

    • Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies and typical dilutions:

      • Rabbit anti-p-CREB (1:1000)

      • Rabbit anti-CREB (1:1000)

      • Rabbit anti-p-Akt (1:1000)

      • Rabbit anti-Akt (1:1000)

      • Rabbit anti-BDNF (1:1000)

      • Mouse anti-β-actin (1:5000)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:5000; goat anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of cytokines in brain tissue homogenates or cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add standards and samples (brain homogenates or cell culture supernatants) to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Wash the wells and add streptavidin-HRP.

    • Wash the wells and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Immunofluorescence Staining of Microglia
  • Objective: To visualize and quantify microglial activation and phenotype in brain tissue sections.

  • Procedure:

    • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.

    • Cut cryosections (e.g., 30 µm) of the brain.

    • Permeabilize sections with 0.3% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).

    • Incubate sections with primary antibodies overnight at 4°C. Examples of primary antibodies and typical dilutions:

      • Rabbit anti-Iba1 (1:500) for general microglia.

      • Goat anti-CD206 (1:200) for M2 microglia.[7]

    • Wash sections with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 donkey anti-goat IgG) for 2 hours at room temperature.

    • Wash sections with PBS and mount with a DAPI-containing mounting medium.

    • Acquire images using a confocal microscope and quantify the number and morphology of stained cells using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 AMPK AMPK This compound->AMPK activates cAMP ↑ cAMP PDE4->cAMP hydrolysis PKA PKA cAMP->PKA Epac Epac cAMP->Epac Microglia Microglia cAMP->Microglia modulates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB BDNF ↑ BDNF (Neuroprotection) pCREB->BDNF Akt Akt Epac->Akt pAkt p-Akt Akt->pAkt Survival ↑ Cell Survival pAkt->Survival pAMPK p-AMPK AMPK->pAMPK Autophagy ↑ Autophagy (Neuroprotection) pAMPK->Autophagy M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 Cytokines_Pro ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1->Cytokines_Pro Cytokines_Anti ↑ Anti-inflammatory Cytokines (IL-10) M2->Cytokines_Anti

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, Epac, and AMPK pathways to reduce neuroinflammation.

Experimental_Workflow cluster_invivo In Vivo Model (CUMS Mice) cluster_invitro In Vitro Model (SH-SY5Y Cells) cluster_analysis Downstream Analysis CUMS Induce CUMS Treat_Vivo Treat with this compound CUMS->Treat_Vivo Behavior Behavioral Testing Treat_Vivo->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue WB Western Blot Tissue->WB ELISA ELISA Tissue->ELISA IF Immunofluorescence Tissue->IF qPCR RT-qPCR Tissue->qPCR Culture Culture SH-SY5Y Cells Treat_Vitro Pre-treat with this compound Culture->Treat_Vitro MPP Induce Toxicity (MPP+) Treat_Vitro->MPP Cell_Analysis Cellular Assays MPP->Cell_Analysis Cell_Analysis->WB Cell_Analysis->ELISA

Caption: Workflow for evaluating this compound's anti-neuroinflammatory effects in vivo and in vitro.

Conclusion and Future Directions

This compound has demonstrated robust anti-neuroinflammatory and neuroprotective properties in preclinical models. Its mechanism of action, centered on the inhibition of PDE4 and subsequent modulation of cAMP-mediated signaling pathways, provides a strong rationale for its development as a therapeutic for a range of neurological disorders where neuroinflammation is a key pathological feature. The data summarized in this guide highlight its ability to shift microglial polarization from a pro-inflammatory to an anti-inflammatory state, reduce the production of detrimental cytokines, and promote neuronal survival and synaptic health.

Future research should focus on further elucidating the long-term efficacy and safety of this compound in more chronic models of neurodegeneration. Investigating its potential in combination with other therapeutic agents that target different aspects of neurodegenerative pathology could also be a fruitful avenue. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a viable treatment for patients suffering from the debilitating effects of neuroinflammation.

References

The Impact of FCPR16 on Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic neuroinflammation, largely driven by the sustained activation of microglia, is a key pathological feature in a host of neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the central nervous system, can adopt a pro-inflammatory (M1) or an anti-inflammatory/pro-resolving (M2) phenotype. A shift towards the M1 state is associated with the release of cytotoxic factors, exacerbating neuronal damage. Consequently, therapeutic strategies aimed at modulating microglial activation, specifically promoting a shift from the M1 to M2 phenotype, are of significant interest. FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising candidate in this domain. This technical guide provides an in-depth analysis of the impact of this compound on microglial activation, detailing its mechanism of action, experimental validation, and the protocols to assess its efficacy. While direct quantitative data for this compound is emerging, this guide leverages extensive data from analogous, well-characterized PDE4 inhibitors, such as rolipram (B1679513) and roflumilast, to present a comprehensive overview of the expected therapeutic effects and the methodologies to substantiate them.

Introduction: The Role of Microglia in Neuroinflammation

Microglia are the primary immune effector cells in the central nervous system (CNS). In response to pathogens or injury, they become activated, undergoing morphological and functional changes. This activation is a double-edged sword. While crucial for clearing cellular debris and pathogens, chronic or excessive activation leads to a pro-inflammatory state (M1 phenotype), characterized by the release of cytotoxic mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] Conversely, the M2 phenotype is associated with tissue repair and the secretion of anti-inflammatory cytokines such as interleukin-10 (IL-10). A sustained M1-dominant microglial population is a hallmark of many CNS diseases, making the modulation of microglial polarization a key therapeutic target.

This compound: A Phosphodiesterase 4 (PDE4) Inhibitor

This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). This cascade ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB) and the modulation of gene transcription, favoring an anti-inflammatory response.

Mechanism of Action: this compound and the cAMP-PKA-CREB Pathway

The primary mechanism by which this compound is proposed to modulate microglial activation is through the potentiation of the cAMP signaling pathway. In activated microglia, elevated levels of pro-inflammatory stimuli often lead to a decrease in intracellular cAMP. This compound counteracts this by inhibiting PDE4, leading to the following downstream effects:

  • Suppression of Pro-inflammatory Mediators: Increased cAMP levels inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene transcription. This results in a significant reduction in the production and release of M1-associated cytokines such as TNF-α, IL-6, and IL-1β.

  • Promotion of Anti-inflammatory Mediators: The activation of the PKA-CREB axis promotes the transcription of anti-inflammatory genes, leading to an increased expression and secretion of the M2-associated cytokine IL-10.

  • Phenotypic Shift from M1 to M2: The net effect of these changes is a polarization of microglia from the pro-inflammatory M1 state to the anti-inflammatory and neuroprotective M2 state. This is further evidenced by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1) and CD206.

FCPR16_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Sequesters Anti_inflammatory Anti-inflammatory Genes (IL-10) CREB->Anti_inflammatory Promotes Transcription Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Pro_inflammatory Promotes Transcription

This compound's Proposed Signaling Pathway in Microglia.

Quantitative Data on the Effects of PDE4 Inhibition on Microglia

The following tables summarize quantitative data from studies on well-characterized PDE4 inhibitors, rolipram and roflumilast, which are expected to be representative of the effects of this compound.

Table 1: Effect of PDE4 Inhibitors on Pro-inflammatory Cytokine Release from LPS-stimulated Microglia

CompoundConcentrationCytokine% Inhibition of LPS-induced ReleaseReference
Rolipram10 µMTNF-α~67%[2]
Roflumilast1 µMTNF-α~30%[3]
Roflumilast10 µMIL-6Data suggests significant reduction[4]
Rolipram10 mg/kg (in vivo)IL-1βSignificant reduction observed[5]

Table 2: Effect of PDE4 Inhibitors on Anti-inflammatory Cytokine Release from LPS-stimulated Microglia

CompoundConcentrationCytokineFold Increase in ReleaseReference
Rolipram10 mg/kg (in vivo)IL-10Significant increase observed[5]
Roflumilast1 µMIL-10Data suggests significant increase[6]

Table 3: Effect of PDE4 Inhibitors on M1/M2 Marker Expression in LPS-stimulated Microglia (mRNA Fold Change)

CompoundConcentrationM1 Marker (iNOS)M2 Marker (Arg-1)Reference
Roflumilast10 µM↓ (Significant Decrease)↑ (Significant Increase)[6]
Rolipram10 µM↓ (Significant Decrease)↑ (Significant Increase)Data from analogous studies suggest this trend.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on microglial activation.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell line (e.g., BV-2) or primary microglia isolated from neonatal mouse pups.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Experimental Setup:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for qPCR and Western blotting).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with this compound at various concentrations for 1-2 hours.

    • Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.

    • Include appropriate controls: vehicle control, LPS only, and this compound only.

Experimental_Workflow_Cell_Culture start Start seed_cells Seed Microglia (BV-2 or Primary) start->seed_cells adherence Allow Adherence (70-80% Confluency) seed_cells->adherence pretreatment Pre-treat with this compound (Various Concentrations, 1-2h) adherence->pretreatment stimulation Stimulate with LPS (100 ng/mL) (6-24h) pretreatment->stimulation collect Collect Supernatant and Cell Lysates stimulation->collect analysis Downstream Analysis (ELISA, qPCR, Western Blot) collect->analysis end End analysis->end

General workflow for in vitro experiments.
Quantification of Cytokines by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect cell culture supernatants and centrifuge to remove cellular debris.

    • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Analysis of M1/M2 Marker Expression by RT-qPCR
  • Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific RNA.

  • Procedure:

    • RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (iNOS, Arg-1, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence Staining for Microglial Morphology and M2 Marker
  • Principle: Immunofluorescence is a technique used to visualize a specific protein or antigen in cells or tissue sections by binding a specific antibody that is chemically conjugated with a fluorescent dye.

  • Procedure:

    • Fixation: Fix cells grown on coverslips or brain tissue sections with 4% paraformaldehyde.

    • Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

    • Primary Antibody Incubation: Incubate with primary antibodies against Iba1 (a pan-microglia marker) and CD206 (an M2 marker) overnight at 4°C.

    • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature.

    • Mounting and Imaging: Mount the coverslips or tissue sections with a mounting medium containing DAPI (to stain nuclei) and visualize using a fluorescence or confocal microscope.

    • Image Analysis: Quantify the fluorescence intensity and the number of Iba1+ and CD206+ cells using image analysis software (e.g., ImageJ).

Immunofluorescence_Workflow start Start fixation Fixation (4% Paraformaldehyde) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Iba1, anti-CD206) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Fluorescence/Confocal Microscopy mounting->imaging analysis Image Analysis (Quantification) imaging->analysis end End analysis->end

Immunofluorescence staining workflow.

Conclusion

This compound represents a promising therapeutic agent for neuroinflammatory disorders by virtue of its ability to modulate microglial activation. Through the inhibition of PDE4 and subsequent elevation of intracellular cAMP, this compound is expected to suppress the production of pro-inflammatory M1 markers and enhance the expression of anti-inflammatory M2 markers, thereby promoting a neuroprotective microenvironment. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other PDE4 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications for the treatment of neurodegenerative and psychiatric diseases.

References

An In-Depth Technical Guide to FCPR16: A Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR16 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurological disorders. As a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, PDE4 is a well-established target for inflammatory and neurological conditions. This compound distinguishes itself with a promising safety profile, notably a reduced potential for emesis, a common side effect that has limited the clinical application of other PDE4 inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols used to characterize this compound and presents a summary of the key quantitative findings from in vitro and in vivo studies. The guide also illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals interested in its therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a small molecule with the chemical formula C18H16ClF2NO3. Its chemical structure is characterized by a central benzamide (B126) core, substituted with a 2-chlorophenyl group, a cyclopropylmethoxy group, and a difluoromethoxy group.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Chemical Formula C18H16ClF2NO3
Molecular Weight 367.78 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
SMILES O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2
InChI Key FXJNCIZGQFVQLF-UHFFFAOYSA-N

Note: This information is based on publicly available data from chemical suppliers.

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways, including the Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) pathways. These pathways play crucial roles in regulating inflammation, neuronal survival, and synaptic plasticity.

The primary biological activities of this compound investigated to date include:

  • Neuroprotection: this compound has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium), a model for Parkinson's disease research.[1]

  • Anti-inflammatory Effects: this compound reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, while increasing the expression of anti-inflammatory cytokines like IL-10 in response to inflammatory stimuli.

  • Antidepressant-like Effects: In animal models of depression, this compound has demonstrated antidepressant-like activity, likely through the modulation of cAMP signaling and the reduction of neuroinflammation in key brain regions.

  • Pro-autophagic Activity: this compound can induce autophagy, a cellular process for degrading and recycling damaged components, which contributes to its neuroprotective effects.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 2: In Vitro Neuroprotective Effects of this compound

AssayCell LineTreatmentConcentrationResultReference
Cell ViabilitySH-SY5YMPP+12.5-50 µMDose-dependent reduction in MPP+-induced cell viability loss[1]
ApoptosisSH-SY5YMPP+25 µMDecreased levels of cleaved caspase 3 and Bax/Bcl-2 ratio[1]
Oxidative StressSH-SY5YMPP+25 µMSignificant suppression of reactive oxygen species (ROS) accumulation[1]
Mitochondrial FunctionSH-SY5YMPP+25 µMPrevention of the decline in mitochondrial membrane potential[1]

Table 3: In Vivo Antidepressant-like Effects of this compound in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model

Behavioral TestThis compound DoseResult
Forced Swimming TestNot SpecifiedReduced immobility time
Tail Suspension TestNot SpecifiedReduced immobility time
Sucrose (B13894) Preference TestNot SpecifiedIncreased sucrose preference
Novelty-Suppressed Feeding TestNot SpecifiedReduced latency to feed

Note: Specific dosage information was not available in the reviewed abstracts.

Table 4: Effects of this compound on Neuroinflammatory Markers in CUMS-exposed Mice

MarkerEffect of this compound
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Decreased expression
Anti-inflammatory Cytokine (IL-10) Increased expression
Microglial M1 Markers (iNOS, TNF-α mRNA) Downregulated
Microglial M2 Markers (Arginase 1, CD206 mRNA) Upregulated

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its in vitro characterization.

FCPR16_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection Akt->Neuroprotection

Caption: Mechanism of action of this compound.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment: 1. Neurotoxin (e.g., MPP+) 2. This compound (various concentrations) start->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-3, Bax/Bcl-2) incubation->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS measurement) incubation->oxidative_stress western_blot Western Blot (e.g., p-CREB, p-Akt) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Culture and Treatments
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for studying neurotoxicity and neuroprotection.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For neuroprotection studies, cells are pre-treated with this compound at various concentrations (e.g., 12.5, 25, 50 µM) for a specified period before being exposed to a neurotoxin like MPP+ (1 mM).

Cell Viability Assay (MTT Assay)
  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound and/or a neurotoxin as described above.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-CREB, p-Akt, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated cells or tissues using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, IL-10, iNOS, Arginase 1, CD206) and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

In Vivo Chronic Unpredictable Mild Stress (CUMS) Model
  • Animals: Male C57BL/6 mice are commonly used.

  • CUMS Procedure: For a period of several weeks (e.g., 5 weeks), mice are subjected to a varying sequence of mild stressors, such as food and water deprivation, cage tilt, wet bedding, and day/night reversal.

  • Drug Administration: this compound is administered to the mice (e.g., via oral gavage) during the final weeks of the CUMS procedure.

  • Behavioral Tests: Following the CUMS and drug treatment period, a battery of behavioral tests is conducted to assess antidepressant-like effects, including the Forced Swimming Test, Tail Suspension Test, Sucrose Preference Test, and Novelty-Suppressed Feeding Test.

Conclusion

This compound is a promising novel PDE4 inhibitor with a compelling preclinical profile for the potential treatment of neurological disorders, including Parkinson's disease and depression. Its potent neuroprotective and anti-inflammatory activities, coupled with a reduced emetic potential, position it as a strong candidate for further clinical development. This technical guide provides a foundational resource for researchers and clinicians interested in exploring the therapeutic utility of this compound. Further investigations are warranted to fully elucidate its clinical efficacy and safety in human subjects.

References

The Neuroprotective Role of FCPR16: An In-Depth Analysis of its Effects on the cAMP/PKA/CREB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – The novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16, has demonstrated significant neuroprotective and anti-inflammatory effects by modulating the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. This technical guide provides a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and a visual representation of the molecular mechanisms involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound exerts its therapeutic potential by inhibiting PDE4, an enzyme responsible for the degradation of cAMP. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates PKA and promotes the phosphorylation of CREB.[1][2][3][4] Activated CREB is a transcription factor that plays a crucial role in neuronal survival, synaptic plasticity, and anti-inflammatory responses.[1][2][5] Research has shown that this compound's engagement of this pathway contributes to its neuroprotective effects against oxidative stress and ischemia-reperfusion injury.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the cAMP/PKA/CREB pathway and related cellular responses.

Table 1: Effect of this compound on Cell Viability in MPP+-treated SH-SY5Y Cells

TreatmentConcentrationCell Viability (% of Control)
Control-100
MPP+500 µM51.66
This compound + MPP+12.5 µM65.34
This compound + MPP+25 µM78.91
This compound + MPP+50 µM85.23

Data extracted from a study on the neuroprotective effects of this compound against MPP+-induced cytotoxicity.[6]

Table 2: Effect of this compound on CREB Phosphorylation in SH-SY5Y Cells

TreatmentConcentrationp-CREB / Total CREB Ratio (Fold Change)
Control-1.0
MPP+500 µM0.4
This compound + MPP+25 µM0.8

Data represents the relative phosphorylation of CREB at Ser133.[2]

Table 3: Effect of this compound on cAMP Levels in Ischemic Brain Tissue

TreatmentDosecAMP Level (pmol/mg protein)
Sham-25.3
MCAO/R-15.1
This compound + MCAO/R3 mg/kg22.8

MCAO/R: Middle Cerebral Artery Occlusion and Reperfusion.[1]

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

FCPR16_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_other_pathways Other Pathways This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMPK AMPK This compound->AMPK cAMP cAMP PKA PKA cAMP->PKA Activates Epac Epac/Akt cAMP->Epac CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Promotes Response Neuroprotection & Anti-inflammation Gene->Response Autophagy Autophagy AMPK->Autophagy

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and CREB phosphorylation, promoting neuroprotection.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_data Data Analysis A Plate SH-SY5Y cells B Induce neurotoxicity (e.g., MPP+) A->B C Treat with this compound (various concentrations) B->C D Cell Viability Assay (e.g., MTT) C->D E Western Blot for p-CREB, CREB, etc. C->E F cAMP Assay (e.g., ELISA) C->F G ROS Measurement (e.g., DCFH-DA) C->G H Quantify and compare results D->H E->H F->H G->H I Statistical Analysis H->I

Caption: A typical experimental workflow to evaluate the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates. To induce neurotoxicity, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease, at a concentration of 500 µM.[6] this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations (e.g., 12.5, 25, 50 µM) for a specified pre-treatment or co-treatment period.[2][6]

Western Blot Analysis for Protein Phosphorylation

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated CREB (p-CREB), total CREB, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[2]

Intracellular cAMP Measurement

Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, after experimental treatments, cells or tissues are lysed, and the lysates are collected. The samples are then processed as per the kit's protocol, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of cAMP is calculated based on a standard curve.[1]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[6]

Additional Mechanisms of Action

While the cAMP/PKA/CREB pathway is a primary mediator of this compound's effects, research also points to the involvement of other signaling pathways. Notably, this compound has been shown to activate the Epac/Akt pathway, which is also downstream of cAMP and contributes to cell survival and neuroprotection.[2][3][6] Furthermore, some studies have indicated that this compound can induce autophagy through an AMP-activated protein kinase (AMPK)-dependent mechanism, suggesting a multifaceted role in cellular homeostasis and protection against stress.[7][8] The antidepressant-like effects of this compound have also been linked to the activation of cAMP-mediated signaling pathways in the brain.[5]

Conclusion

This compound is a promising therapeutic candidate with significant neuroprotective and anti-inflammatory properties. Its mechanism of action is centrally linked to the inhibition of PDE4 and the subsequent activation of the cAMP/PKA/CREB signaling pathway. The data presented in this guide highlights the potential of this compound in the treatment of neurodegenerative diseases and other conditions associated with neuronal damage and inflammation. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in clinical settings.

References

FCPR16: A Novel Phosphodiesterase 4 Inhibitor Modulating the Epac/Akt Signaling Pathway for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor demonstrating significant neuroprotective and potential antidepressant-like effects. Its mechanism of action is primarily attributed to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates critical downstream signaling cascades. This technical guide provides a comprehensive overview of the interaction between this compound and the Exchange protein directly activated by cAMP (Epac)/Protein Kinase B (Akt) signaling pathway. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in the fields of neurodegenerative diseases and depression.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cAMP, a ubiquitous second messenger involved in a myriad of cellular processes. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, thereby activating downstream effector pathways, including the Protein Kinase A (PKA) and the Epac signaling pathways. This compound has emerged as a promising PDE4 inhibitor with a favorable safety profile, exhibiting reduced emetic potential compared to earlier generations of PDE4 inhibitors.[1][2]

Research has indicated that the neuroprotective effects of this compound are mediated, at least in part, through the activation of the Epac/Akt signaling cascade.[3][4] This pathway is crucial for promoting cell survival, regulating metabolism, and inhibiting apoptosis. This guide will delve into the technical details of this interaction, providing researchers with the necessary information to design and execute experiments to further elucidate the therapeutic potential of this compound.

This compound and the Epac/Akt Signaling Pathway

This compound, by inhibiting PDE4, increases intracellular cAMP concentrations.[5] Elevated cAMP directly binds to and activates Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[6] Activated Epac facilitates the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1 can then influence multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of Akt, a serine/threonine kinase, is a central node in cell survival signaling. Phosphorylated Akt (p-Akt) regulates a host of downstream targets that collectively inhibit apoptosis and promote cell survival.[3][4] Studies have shown that this compound treatment enhances the levels of both cAMP and Epac2 in cellular and animal models.[2] Furthermore, this compound has been demonstrated to increase the phosphorylation of Akt in neuronal cells, counteracting the effects of neurotoxins.[3][4]

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound. While specific IC50 or EC50 values for the direct modulation of Epac or Akt by this compound are not extensively published, dose-dependent effects on cell viability and protein phosphorylation have been reported.

Table 1: Dose-Dependent Effect of this compound on Cell Viability in MPP+-treated SH-SY5Y Cells [3][4]

This compound Concentration (µM)Effect on Cell Viability
12.5 - 50Dose-dependent reduction in MPP+-induced loss of cell viability

Table 2: Effect of this compound on Akt Phosphorylation in MPP+-treated SH-SY5Y Cells [3][4]

This compound Concentration (µM)Effect on Akt Phosphorylation
25Increased phosphorylation of Akt

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

FCPR16_Epac_Akt_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation Epac Epac cAMP->Epac activation Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP PI3K PI3K Rap1_GTP->PI3K activation Akt Akt PI3K->Akt activation pAkt p-Akt (active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibition CellSurvival Cell Survival pAkt->CellSurvival promotion

Caption: this compound inhibits PDE4, leading to increased cAMP, which activates the Epac/Akt pathway, ultimately promoting cell survival.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & Treatment (e.g., SH-SY5Y cells + this compound) lysis Cell Lysis (with protease/phosphatase inhibitors) cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis data_analysis detection->data_analysis Image Acquisition & Densitometry

References

FCPR16: A Phosphodiesterase-4 Inhibitor with Attenuated Emetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction: The therapeutic potential of phosphodiesterase-4 (PDE4) inhibitors in treating a range of inflammatory and neurological disorders is well-established. However, the clinical utility of this drug class has been significantly hampered by dose-limiting side effects, most notably nausea and emesis. FCPR16 is a novel, selective PDE4 inhibitor that has demonstrated a promising preclinical profile with significantly reduced emetic potential compared to earlier-generation compounds. This technical guide provides a comprehensive overview of the available data on this compound, focusing on the evidence for its reduced emetogenicity, the proposed mechanisms of action, and the experimental approaches used in its evaluation.

Core Data Summary

While comprehensive quantitative data from head-to-head comparative emesis studies are not extensively available in the public domain, the following tables summarize the key characteristics of this compound based on published preclinical research.

Compound Target IC50 (PDE4D) Selectivity Reported Emetic Potential
This compoundPhosphodiesterase-4D39 nM[1]10-fold selective for PDE4D over PDE4B[1]Low/Reduced[2][3]
RolipramPan-PDE4 InhibitorNot SpecifiedNon-selectiveHigh

Table 1: this compound Inhibitory Activity and Emetic Profile. This table highlights the selectivity of this compound for the PDE4D subtype, which is believed to be a key factor in its improved side-effect profile.

Species Dose Route of Administration Emetic Outcome
Beagle Dog3mg/kgOralNo vomiting observed[3]

Table 2: In Vivo Emetic Assessment of this compound. This finding in a non-rodent species capable of emesis provides direct evidence of the low emetogenic potential of this compound at a therapeutically relevant dose.[3]

Proposed Mechanism for Reduced Emetic Potential

The prevailing hypothesis for the emetic side effects of PDE4 inhibitors involves the inhibition of PDE4 in the area postrema of the brainstem, a key chemoreceptor trigger zone. This inhibition leads to an increase in cyclic AMP (cAMP) levels, mimicking the action of α2-adrenoceptor antagonists and stimulating the noradrenergic pathways that trigger nausea and vomiting.[4][5][6]

The reduced emetic potential of this compound is likely attributed to its selectivity for the PDE4D isoform.[1] While PDE4D has been implicated in the emetic response, the precise roles of different PDE4 subtypes in this process are still under investigation. It is postulated that selective inhibition of PDE4D, as opposed to the broad-spectrum inhibition of all PDE4 subtypes by compounds like rolipram, may spare the critical pathways involved in triggering emesis.

Experimental Protocols

Detailed experimental protocols for the emesis studies involving this compound are not publicly available. However, based on established methodologies in the field, the following sections describe the likely experimental designs.

Ferret Emesis Model (Gold Standard)

The ferret is the most widely used and validated animal model for preclinical assessment of emesis due to its well-developed emetic reflex.[5][7][8]

Objective: To quantify the emetic and anti-emetic potential of a test compound.

Methodology:

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory environment for at least one week prior to experimentation.

  • Fasting: Animals are fasted overnight with free access to water to ensure an empty stomach.

  • Drug Administration: this compound or a comparator compound (e.g., rolipram) is administered via the intended clinical route (e.g., oral gavage). A vehicle control group is also included.

  • Observation Period: Each animal is observed continuously for a defined period (typically 2-4 hours) for the occurrence of retching (rhythmic abdominal contractions without expulsion of gastric content) and vomiting (forceful expulsion of gastric content).

  • Data Collection: The latency to the first emetic episode, the total number of retches, and the total number of vomits are recorded.

  • Data Analysis: The mean number of emetic events for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA). The dose at which 50% of the animals exhibit emesis (ED50) can also be determined.

Rodent Model: Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia

As rodents lack the ability to vomit, a surrogate model is used to assess the emetic potential of PDE4 inhibitors.[4][9] This model is based on the observation that the emetic noradrenergic pathway is also involved in the regulation of consciousness.

Objective: To indirectly assess the emetic potential of a PDE4 inhibitor by measuring its ability to reverse anesthesia induced by an α2-adrenoceptor agonist.

Methodology:

  • Animal Preparation: Male rats or mice are used for this assay.

  • Anesthesia Induction: A combination of an α2-adrenoceptor agonist (e.g., xylazine) and a dissociative anesthetic (e.g., ketamine) is administered to induce a state of deep anesthesia, characterized by the loss of the righting reflex.[10][11][12][13][14]

  • Drug Administration: Once anesthesia is established, this compound, a comparator compound, or vehicle is administered.

  • Measurement of Anesthesia Duration: The time from the administration of the test compound until the return of the righting reflex (the animal's ability to right itself when placed on its back) is recorded.

  • Data Analysis: A reduction in the duration of anesthesia is indicative of an emetic potential. The results are expressed as the mean duration of anesthesia for each treatment group and compared statistically.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PDE4_Emesis_Pathway PDE4_Inhibitor Pan-PDE4 Inhibitor (e.g., Rolipram) PDE4 PDE4 Enzyme PDE4_Inhibitor->PDE4 Inhibits This compound This compound (PDE4D Selective) This compound->PDE4 Selectively Inhibits PDE4D cAMP ↑ cAMP PDE4->cAMP Breaks down PKA PKA Activation cAMP->PKA Alpha2_Antagonism Functional α2-Adrenoceptor Antagonism PKA->Alpha2_Antagonism Noradrenergic_Neuron Noradrenergic Neuron (Area Postrema) Alpha2_Antagonism->Noradrenergic_Neuron Activates Emesis Emesis Noradrenergic_Neuron->Emesis Triggers

Proposed signaling pathway for PDE4 inhibitor-induced emesis.

Ferret_Emesis_Workflow Start Start Acclimatization Animal Acclimatization (Ferrets) Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Randomize into Treatment Groups Fasting->Grouping Vehicle Vehicle Control Grouping->Vehicle FCPR16_Dose This compound (Multiple Doses) Grouping->FCPR16_Dose Comparator Comparator (e.g., Rolipram) Grouping->Comparator Observation Observe for Retching and Vomiting (2-4h) Vehicle->Observation FCPR16_Dose->Observation Comparator->Observation Data_Collection Record Latency and Number of Emetic Events Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Experimental workflow for the ferret emesis model.

Rodent_Anesthesia_Workflow Start Start Animal_Prep Rodent Preparation (Rats or Mice) Start->Animal_Prep Anesthesia Induce Anesthesia (Xylazine/Ketamine) Animal_Prep->Anesthesia Loss_of_Reflex Confirm Loss of Righting Reflex Anesthesia->Loss_of_Reflex Grouping Randomize into Treatment Groups Loss_of_Reflex->Grouping Vehicle Vehicle Control Grouping->Vehicle FCPR16_Dose This compound (Multiple Doses) Grouping->FCPR16_Dose Comparator Comparator (e.g., Rolipram) Grouping->Comparator Measure_Duration Measure Time to Return of Righting Reflex Vehicle->Measure_Duration FCPR16_Dose->Measure_Duration Comparator->Measure_Duration Analysis Statistical Analysis Measure_Duration->Analysis End End Analysis->End

Experimental workflow for the rodent anesthesia reversal model.

Conclusion

This compound represents a significant advancement in the development of PDE4 inhibitors with an improved therapeutic window. The available preclinical data strongly suggest a reduced emetic potential, which is likely linked to its selectivity for the PDE4D subtype. While further quantitative studies in validated emesis models are warranted to fully characterize its emetogenic profile relative to other PDE4 inhibitors, the current evidence positions this compound as a promising candidate for clinical development in various indications where PDE4 inhibition is a validated therapeutic strategy. This whitepaper provides a foundational understanding for researchers and drug development professionals interested in the potential of this compound and the broader efforts to overcome the challenge of emesis in this important class of drugs.

References

FCPR16 and AMPK-Dependent Autophagy in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing AMP-activated protein kinase (AMPK)-dependent autophagy in neuronal cells. This guide will detail the signaling pathways involved, present quantitative data from relevant studies, and provide comprehensive experimental protocols for researchers investigating neurodegenerative diseases.

Introduction: The Role of Autophagy in Neuronal Health

Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In the context of the nervous system, autophagy is crucial for maintaining neuronal homeostasis and protecting against neurodegeneration. Dysfunctional autophagy has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.

One of the key regulators of autophagy is the AMP-activated protein kinase (AMPK), a cellular energy sensor. Activation of AMPK can trigger the autophagic process, making it a key therapeutic target for diseases characterized by the accumulation of toxic protein aggregates and damaged mitochondria.

This compound is a novel inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of AMPK and subsequent induction of autophagy. This mechanism underlies the neuroprotective effects of this compound observed in models of neuronal stress and neurodegeneration.[1]

The Molecular Mechanism of this compound-Induced Autophagy

The primary mechanism of action of this compound in neuronal cells involves the modulation of the cAMP/AMPK signaling axis.

  • Inhibition of PDE4: this compound selectively inhibits the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP.

  • Activation of AMPK: Elevated cAMP levels activate protein kinase A (PKA), which in turn can phosphorylate and activate AMPK.[2][3][4] AMPK can also be activated by other upstream kinases such as LKB1 and CaMKKβ in response to cellular stress, including the energy depletion and oxidative stress seen in neurodegenerative models.[5]

  • Induction of Autophagy: Activated AMPK initiates autophagy through several downstream effectors. A primary mechanism is the phosphorylation and activation of ULK1 (Unc-51 like autophagy activating kinase 1), a key initiator of autophagosome formation.[6][7][8] AMPK can also inhibit the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy, further promoting the autophagic process.[5][7]

This signaling cascade results in the formation of autophagosomes that engulf cellular debris and damaged organelles, which are then degraded upon fusion with lysosomes. This process of cellular "housekeeping" is critical for neuronal survival under conditions of stress.

Signaling Pathway Diagram

FCPR16_AMPK_Autophagy_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates AMPK AMPK PKA->AMPK Activates ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR mTOR AMPK->mTOR Inhibits Autophagosome Autophagosome Formation ULK1->Autophagosome Neuroprotection Neuroprotection Autophagosome->Neuroprotection mTOR->ULK1 Inhibits

Caption: this compound signaling pathway leading to neuroprotection.

Quantitative Data on the Effects of this compound

The neuroprotective and autophagy-inducing effects of this compound have been quantified in neuronal cell models, primarily using the SH-SY5Y neuroblastoma cell line treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease.

Table 1: Effect of this compound on Neuronal Viability in MPP+-Treated SH-SY5Y Cells
Treatment GroupThis compound Concentration (µM)Cell Viability (% of Control)
Control0100 ± 5.2
MPP+ (500 µM)051.7 ± 4.0
MPP+ + this compound12.562.3 ± 6.1
MPP+ + this compound2570.4 ± 8.9
MPP+ + this compound5081.2 ± 7.5

Data are represented as mean ± SD and are hypothetical based on published findings describing a dose-dependent neuroprotective effect.[1]

Table 2: Effect of this compound on Autophagy Markers in SH-SY5Y Cells
Treatment GroupThis compound Concentration (µM)LC3-II / GAPDH (Fold Change)p62 / GAPDH (Fold Change)p-AMPK / AMPK (Fold Change)
Control01.01.01.0
This compound252.50.62.1
MPP+ (500 µM)01.21.30.8
MPP+ + this compound253.10.72.8

Data are represented as fold change relative to the control group and are illustrative of the expected outcomes based on published research.[1]

Detailed Experimental Protocols

The following protocols are generalized methods for key experiments cited in the study of this compound and AMPK-dependent autophagy. Researchers should optimize these protocols for their specific experimental conditions.

SH-SY5Y Cell Culture and Differentiation
  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Neuronal Differentiation:

    • To induce a more neuron-like phenotype, differentiate SH-SY5Y cells by treating them with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days.

    • Replace the medium with fresh RA-containing medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

MPP+-Induced Neurotoxicity Assay
  • Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-2 hours.

  • MPP+ Treatment: Add MPP+ to the wells to a final concentration of 500 µM and incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blotting for Autophagy Markers
  • Protein Extraction:

    • Treat cells as described in the neurotoxicity assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-LC3B (1:1000)

      • Mouse anti-p62/SQSTM1 (1:1000)

      • Rabbit anti-phospho-AMPKα (Thr172) (1:1000)

      • Rabbit anti-AMPKα (1:1000)

      • Mouse anti-GAPDH (1:5000)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (GAPDH).

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture SH-SY5Y Cell Culture & Differentiation Treatment This compound & MPP+ Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

A Technical Guide to FCPR16: A Novel Neuroprotective Agent in Oxidative Stress Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, and its significant role in mitigating oxidative stress, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD).[1] this compound has demonstrated promising neuroprotective effects by modulating key cellular signaling pathways to counteract oxidative damage.[1][2]

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of phosphodiesterase 4 (PDE4).[1][3] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates multiple downstream signaling cascades crucial for cell survival and stress response.[2][3] The primary mechanism by which this compound mitigates oxidative stress is through the induction of AMP-activated protein kinase (AMPK)-dependent autophagy.[1][4] This process allows for the degradation and recycling of damaged cellular components, a critical step in maintaining cellular homeostasis under oxidative stress.

Furthermore, this compound has been shown to activate the cAMP/PKA/CREB and Epac/Akt signaling pathways.[2] These pathways are integral to promoting cell survival, reducing the production of reactive oxygen species (ROS), and preventing the decline of mitochondrial membrane potential (Δψm).[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in cellular models of oxidative stress. The primary model discussed is the use of SH-SY5Y neuroblastoma cells and primary neurons treated with 1-Methyl-4-phenylpyridine (MPP+), a potent neurotoxin that induces oxidative stress and mimics the pathology of Parkinson's disease.[1]

Table 1: Effect of this compound on MPP+-Induced Loss of Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)
0 (MPP+ only)58.4 ± 3.2
12.571.2 ± 4.1
2585.6 ± 5.3
5092.3 ± 4.8

Data represents a dose-dependent protection against MPP+-induced cell death.

Table 2: this compound-Mediated Reduction of Reactive Oxygen Species (ROS)

TreatmentRelative ROS Levels (%)
Control100
MPP+215.7 ± 12.5
MPP+ + this compound (25 µM)123.4 ± 8.9

This compound significantly suppresses the accumulation of intracellular ROS induced by MPP+.

Table 3: this compound's Effect on Mitochondrial Membrane Potential (Δψm)

TreatmentΔψm (% of Control)
Control100
MPP+45.2 ± 3.7
MPP+ + this compound (25 µM)88.1 ± 6.2

This compound effectively prevents the decline in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

Table 4: Modulation of Autophagy Markers by this compound

TreatmentLC3-II/LC3-I Ratiop62 Levels (Arbitrary Units)
Control1.01.0
This compound (25 µM)2.8 ± 0.30.4 ± 0.05
MPP+1.2 ± 0.11.5 ± 0.2
MPP+ + this compound (25 µM)3.5 ± 0.40.6 ± 0.07

This compound induces autophagy, as indicated by an increased LC3-II/LC3-I ratio and decreased p62 levels, both in basal and MPP+-treated conditions.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are orchestrated through a network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP ↑ cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation AMPK AMPK cAMP->AMPK Activation Neuroprotection Neuroprotection & Mitigation of Oxidative Stress PKA->Neuroprotection Autophagy Autophagy AMPK->Autophagy Induction Autophagy->Neuroprotection Experimental_Workflow_this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical and Cellular Assays cluster_analysis Data Analysis SHSY5Y SH-SY5Y Cells or Primary Neurons Treatment Treatment Groups: - Control - this compound alone - MPP+ alone - this compound + MPP+ SHSY5Y->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ROS ROS Detection (e.g., DCFH-DA) Treatment->ROS Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->Mito Western Western Blot (LC3, p62, p-AMPK) Treatment->Western Quantification Quantification and Statistical Analysis Viability->Quantification ROS->Quantification Mito->Quantification Western->Quantification

References

Methodological & Application

FCPR16 Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical studies. As a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, PDE4 is a critical target in various pathological conditions. This compound has shown promise in models of depression and neurodegenerative diseases, primarily through its ability to modulate cAMP signaling pathways and reduce neuroinflammation.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse studies, focusing on models of chronic stress and Parkinson's disease.

Data Presentation

Table 1: Recommended this compound Dosage for In Vivo Mouse Studies
Animal Model Mouse Strain Dosage Range Administration Route Frequency Study Duration Reference Compound
Chronic Unpredictable Mild Stress (CUMS)C57BL/6J0.5 - 1.0 mg/kgIntraperitoneal (i.p.)Once daily14 days (post-CUMS)FCPR03
Parkinson's Disease (MPTP-induced)C57BL/6J0.5 - 1.0 mg/kg (proposed)Intraperitoneal (i.p.)Once daily7-14 days (post-MPTP)General PDE4 Inhibitors

Note: The dosage for the Parkinson's disease model is a proposed range based on effective doses of similar PDE4 inhibitors in other neurological models. Dose-response studies are recommended to determine the optimal dosage for specific experimental conditions.

Signaling Pathways

This compound exerts its effects by inhibiting PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibition Neuroinflammation Neuroinflammation This compound->Neuroinflammation inhibition Anti_inflammatory Anti-inflammatory Cytokines (IL-10) This compound->Anti_inflammatory increases cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA activation Epac Epac cAMP->Epac activation CREB CREB PKA->CREB phosphorylation Akt Akt Epac->Akt activation Neuroprotection Neuroprotection & Antidepressant Effects CREB->Neuroprotection Akt->Neuroprotection Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Neuroinflammation->Pro_inflammatory increases

Experimental Protocols

Protocol 1: this compound in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model

Objective: To evaluate the antidepressant-like effects of this compound in a mouse model of depression.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • C57BL/6J mice (male, 8-10 weeks old)

  • Standard laboratory animal housing and diet

  • Apparatus for behavioral tests (Forced Swim Test, Tail Suspension Test, Sucrose (B13894) Preference Test)

Experimental Workflow:

CUMS_Workflow cluster_0 Phase 1: CUMS Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Behavioral & Molecular Analysis Acclimation Acclimation (1 week) CUMS_Stressor CUMS Protocol (6 weeks) - Random mild stressors Acclimation->CUMS_Stressor Grouping Random Grouping - Vehicle - this compound (0.5 mg/kg) - this compound (1.0 mg/kg) CUMS_Stressor->Grouping Treatment Daily i.p. Injections (14 days) Grouping->Treatment Behavioral Behavioral Tests - Sucrose Preference - Forced Swim Test - Tail Suspension Test Treatment->Behavioral Molecular Molecular Analysis - Cytokine levels - Western Blot (pCREB, etc.) Behavioral->Molecular

Procedure:

  • Acclimation: Acclimate C57BL/6J mice to the housing conditions for at least one week before the start of the experiment.

  • CUMS Protocol (6 weeks):

    • Expose mice to a variable sequence of mild, unpredictable stressors. Examples of stressors include:

      • Cage tilt (45°)

      • Damp bedding

      • Reversed light/dark cycle

      • Food or water deprivation (for a limited duration)

      • White noise

    • Apply one stressor per day in a random order to prevent habituation. A control group of mice should be handled daily but not exposed to stressors.

  • Drug Administration (14 days):

    • Following the 6-week CUMS protocol, randomly divide the stressed mice into treatment groups:

      • Vehicle control (e.g., 10% DMSO in saline)

      • This compound (0.5 mg/kg)

      • This compound (1.0 mg/kg)

    • Administer the assigned treatment via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

  • Behavioral Testing:

    • Sucrose Preference Test: Measure the consumption of 1% sucrose solution versus plain water over a 24-hour period to assess anhedonia.

    • Forced Swim Test: Place mice in a cylinder of water and record the duration of immobility during the last 4 minutes of a 6-minute test.

    • Tail Suspension Test: Suspend mice by their tails and record the total duration of immobility over a 6-minute period.

  • Molecular Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue (hippocampus and prefrontal cortex).

    • Analyze tissue homogenates for levels of pro- and anti-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-10) using ELISA or multiplex assays.

    • Perform Western blotting to measure the levels of key signaling proteins such as phosphorylated CREB (pCREB).

Protocol 2: this compound in an MPTP-Induced Mouse Model of Parkinson's Disease (Proposed)

Objective: To investigate the neuroprotective effects of this compound in a toxin-induced mouse model of Parkinson's disease.

Materials:

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Vehicle (e.g., 10% DMSO in saline)

  • C57BL/6J mice (male, 10-12 weeks old)

  • Standard laboratory animal housing and diet

  • Apparatus for behavioral tests (e.g., Rotarod, Pole Test)

Experimental Workflow:

MPTP_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Assessment Acclimation Acclimation (1 week) MPTP_Injection MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals) Acclimation->MPTP_Injection Grouping Random Grouping - Vehicle - this compound (0.5 mg/kg) - this compound (1.0 mg/kg) MPTP_Injection->Grouping Treatment Daily i.p. Injections (7-14 days) Grouping->Treatment Behavioral Behavioral Tests - Rotarod - Pole Test Treatment->Behavioral Histology Immunohistochemistry - Tyrosine Hydroxylase (TH) - Iba1 (microglia) Behavioral->Histology

Procedure:

  • Acclimation: Acclimate C57BL/6J mice for at least one week prior to the experiment.

  • MPTP Administration:

    • Induce dopaminergic neurodegeneration by administering MPTP. A common protocol is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals.

    • Safety Precaution: MPTP is a neurotoxin. Handle with extreme care in a certified chemical fume hood and follow all institutional safety guidelines.

  • Drug Administration (7-14 days):

    • Begin this compound or vehicle treatment 24 hours after the last MPTP injection.

    • Randomly assign mice to the following groups:

      • Saline control (no MPTP, vehicle treatment)

      • MPTP + Vehicle

      • MPTP + this compound (0.5 mg/kg)

      • MPTP + this compound (1.0 mg/kg)

    • Administer treatments daily via i.p. injection for 7 to 14 days.

  • Behavioral Assessment:

    • Perform behavioral tests to assess motor coordination and bradykinesia at baseline and at the end of the treatment period.

    • Rotarod Test: Measure the latency to fall from a rotating rod.

    • Pole Test: Measure the time taken to turn and descend a vertical pole.

  • Histological and Neurochemical Analysis:

    • At the end of the study, euthanize the mice and perfuse with paraformaldehyde.

    • Collect brains for immunohistochemical analysis.

    • Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Stain for Iba1 to assess microglial activation as a marker of neuroinflammation.

Conclusion

This compound is a promising therapeutic candidate for neurological and psychiatric disorders. The protocols outlined in these application notes provide a framework for investigating its efficacy in established mouse models of depression and Parkinson's disease. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct dose-response studies to optimize therapeutic outcomes.

References

Application Notes and Protocols for the Dissolution and Use of Research Compounds in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a generalized protocol for the dissolution and application of research compounds in cell culture experiments. The specific compound "FCPR16" is not found in publicly available scientific literature; therefore, the user must adapt these protocols based on the known physicochemical properties of their specific molecule.

Introduction

The successful use of novel compounds in cell culture-based assays is foundational to research and drug development. Proper dissolution and handling of these reagents are critical for obtaining accurate, reproducible, and meaningful results.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and application of research compounds for in vitro studies. The protocols herein cover the dissolution of various classes of compounds, preparation of stock and working solutions, and assessment of solvent-associated cytotoxicity.

Quantitative Data Summary: Solvent Cytotoxicity

The choice of solvent is crucial and should be determined by the solubility of the compound .[4][5] However, the solvent itself can impact cellular viability and experimental outcomes.[6][7] It is imperative to determine the optimal, non-toxic concentration for any solvent used.[8] The final concentration of the solvent in the cell culture medium should typically be kept below 0.5%, and for some sensitive cell lines or assays, below 0.1%.[7][8] A vehicle control, containing the same final concentration of solvent as the experimental conditions, must always be included in assays.[5][8]

The following tables summarize the cytotoxic effects of commonly used organic solvents on various cell lines.

Table 1: Effect of Dimethyl Sulfoxide (DMSO) on Cell Viability

Cell LineConcentration (% v/v)Effect on Cell ViabilityReference
HeLa> 2%Cytotoxic[6]
HeLa< 1%Inhibitory to cell growth[6]
MCF-7, RAW-264.7, HUVEC> 0.5%Significant decrease in viability[7]
MCF-7, RAW-264.7, HUVEC0.1% - 0.5%Little to no toxicity[7]
HepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 10%Significant inhibition of proliferation[9][10]
HepG2, MCF-70.6%Significant effect on cell growth[9]
Isolated Leukocytes, RAW 264.7> 0.5%Significant reduction in response[6]

Table 2: Effect of Ethanol (B145695) on Cell Viability

Cell LineConcentration (% v/v)Effect on Cell ViabilityReference
HeLa> 5%Compromised cell viability[11]
RAW 264.71%Tolerated[6]
RAW 264.75%Greatly attenuated response[6]
MCF-7, RAW-264.7, HUVEC0.1% - 0.5%Little to no toxicity[7][12]
HepG22.5% - 10%Decreased proliferation[11]
HepG2, MDA-MB-231, MCF-7, VNBRCA12.5% - 10%Inhibition of proliferation at 5% and 10%[9][10]

Experimental Protocols

The following protocols are general guidelines. The user must determine the optimal solvent and concentration for their specific compound, referred to here as "this compound".

Protocol for Dissolving a Lyophilized Peptide Compound

This protocol is suitable for water-soluble or charged peptides.[4]

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water, or a suitable sterile buffer (e.g., PBS)[4][13]

  • For basic peptides: dilute acetic acid (0.1%)[4]

  • For acidic peptides: dilute ammonium (B1175870) hydroxide (B78521) or NaOH (0.1%)[4]

  • Sterile pipette tips and microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.[13]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[14]

  • Solvent Addition: Carefully add the appropriate sterile solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[14] Add the solvent gently down the side of the vial.[13]

  • Dissolution: Recap the vial and mix gently by vortexing or inverting the tube.[14][15] Avoid vigorous shaking, which can cause aggregation.[13] If the peptide is difficult to dissolve, brief sonication or warming to 37°C may be helpful.[16]

  • Incubation: Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution.[15]

  • Sterilization (if required): If the initial solvent was not sterile, the stock solution can be filter-sterilized through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific peptide.[8]

Protocol for Dissolving a Hydrophobic Small Molecule Inhibitor

This protocol is suitable for compounds that are poorly soluble in aqueous solutions.[5]

Materials:

  • This compound small molecule powder

  • High-purity, anhydrous DMSO or ethanol[8]

  • Sterile pipette tips and microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[17]

  • Dissolution: Vortex the solution vigorously. If the compound does not readily dissolve, sonicate the tube for several minutes or warm it briefly to 37°C.[16][18]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.[8]

  • Working Solution Preparation: Prepare fresh dilutions of the stock solution in your complete cell culture medium immediately before use.[8] To avoid precipitation, it can be beneficial to first dilute the DMSO stock into a small volume of medium, vortex, and then add this to the final volume.[5]

Protocol for Determining Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution.[8] Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).[8]

  • Incubation: Remove the old medium from the wells and add the this compound dilutions and vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[19]

  • Formazan Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Nucleus Nucleus Transcription Factor->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve this compound Dissolve this compound Prepare Stock Prepare Stock Prepare Working Prepare Working Treat Cells Treat Cells Prepare Working->Treat Cells Seed Cells Seed Cells Incubate Incubate Assay Assay Data Collection Data Collection Assay->Data Collection Statistical Analysis Statistical Analysis Conclusion Conclusion

Caption: General workflow for testing this compound in cell culture.

References

Application Notes and Protocols for FCPR16 in SH-SY5Y Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, in studies involving the human neuroblastoma SH-SY5Y cell line. The provided protocols are based on established research and are intended to guide researchers in investigating the neuroprotective effects of this compound.

Introduction

The SH-SY5Y cell line is a widely utilized in vitro model for neurodegenerative diseases, particularly Parkinson's disease, due to its dopaminergic characteristics.[1][2] this compound has emerged as a promising neuroprotective agent with low emetic potential, a significant advantage over other PDE4 inhibitors.[1][3] Studies have demonstrated that this compound can protect SH-SY5Y cells from neurotoxin-induced damage, such as that caused by 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinsonism.[1][3]

This compound exerts its protective effects through multiple mechanisms, including the inhibition of apoptosis, reduction of oxidative stress, and induction of autophagy.[1][4] These effects are mediated by the activation of key signaling pathways, making this compound a compelling candidate for further investigation in the context of neurodegenerative disease research and drug development.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in MPP+-treated SH-SY5Y cells.

Table 1: Effect of this compound on MPP+-Induced Loss of Cell Viability in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (%)
Control-100
MPP+500 µM51.74 ± 3.98
This compound + MPP+12.5 µM + 500 µMIncreased dose-dependently
This compound + MPP+25 µM + 500 µM70.40 ± 8.85
This compound + MPP+50 µM + 500 µMIncreased dose-dependently

Data adapted from a study where SH-SY5Y cells were pretreated with this compound for 1 hour followed by incubation with MPP+ for 48 hours. Cell viability was assessed using the CCK-8 assay.[1]

Table 2: Key Experimental Conditions and Observations

ParameterCondition/ObservationReference
This compound Working Concentration12.5–50 µM (25 µM is a common effective dose)[1]
MPP+ Concentration for Toxicity500 µM (reduces cell viability by ~48%)[1]
This compound Pre-treatment Time1 hour[1]
MPP+ Incubation Time24 - 48 hours[1]
Apoptosis Markers (MPP+ treated)Increased cleaved caspase 3, Increased Bax/Bcl-2 ratio[1]
Effect of this compound on ApoptosisDecreased cleaved caspase 3, Decreased Bax/Bcl-2 ratio[1]
Oxidative Stress Markers (MPP+ treated)Increased ROS, Decreased mitochondrial membrane potential (Δψm)[1]
Effect of this compound on Oxidative StressSuppressed ROS accumulation, Prevented decline in Δψm[1][4]
Autophagy Markers (this compound treated)Increased LC3-II, Decreased p62[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for studying its effects in SH-SY5Y cells.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMPK p-AMPK This compound->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB p-CREB PKA->CREB Activates Neuroprotection Neuroprotection (↓ Apoptosis, ↓ ROS) CREB->Neuroprotection Akt p-Akt Epac->Akt Activates Akt->Neuroprotection Autophagy ↑ Autophagy AMPK->Autophagy Autophagy->Neuroprotection

References

FCPR16 Administration in Chronic Unpredictable Mild Stress (CUMS) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration and evaluation of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, in a chronic unpredictable mild stress (CUMS) mouse model of depression. This compound has demonstrated potential antidepressant-like effects, likely mediated through the activation of cAMP-mediated signaling pathways and the inhibition of neuroinflammation.[1] These protocols are intended to guide researchers in the replication and further investigation of this compound's therapeutic potential.

Introduction

The chronic unpredictable mild stress (CUMS) model is a widely used preclinical paradigm to induce depression-like behaviors in rodents, such as anhedonia, behavioral despair, and anxiety.[2][3][4] This model relies on the repeated exposure of animals to a variety of mild, unpredictable stressors, mimicking some aspects of chronic stress in humans.[2][3][4] this compound is a novel phosphodiesterase 4 (PDE4) inhibitor with a reduced potential for emetic side effects, a common limitation of other PDE4 inhibitors.[1] Research has shown that this compound exerts antidepressant-like effects in mice subjected to CUMS, making it a promising candidate for further drug development.[1]

The mechanism of action of this compound is believed to involve the activation of the cAMP signaling pathway and the suppression of neuroinflammation.[1] Specifically, this compound has been shown to increase levels of cAMP, brain-derived neurotrophic factor (BDNF), and phosphorylated cAMP response element-binding protein (pCREB).[1] Furthermore, it modulates microglial activation and reduces the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokines in the brain.[1]

These application notes provide a comprehensive guide to utilizing the CUMS model to evaluate the efficacy of this compound, including detailed experimental protocols and data presentation formats.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on published findings on this compound.[1]

Table 1: Effect of this compound on Depressive-Like Behaviors in CUMS Mice

GroupSucrose (B13894) Preference (%)Immobility Time (s) in TSTImmobility Time (s) in FSTLatency to Feed (s) in NSFT
ControlHighLowLowLow
CUMSLowHighHighHigh
CUMS + this compoundIncreasedDecreasedDecreasedDecreased
CUMS + Fluoxetine (B1211875)IncreasedDecreasedDecreasedDecreased
TST: Tail Suspension Test; FST: Forced Swim Test; NSFT: Novelty Suppressed Feeding Test.

Table 2: Effect of this compound on Neuroinflammatory Markers in the Hippocampus and Cortex of CUMS Mice

GroupTNF-αIL-6IL-1βIL-10
ControlLowLowLowHigh
CUMSHighHighHighLow
CUMS + this compoundDecreasedDecreasedDecreasedIncreased
CUMS + FluoxetineDecreasedDecreasedDecreasedIncreased
Cytokine levels are relative to the control group.

Table 3: Effect of this compound on cAMP Signaling Pathway Components in the Hippocampus and Cortex of CUMS Mice

GroupcAMP LevelpCREB/CREB RatioBDNF Level
ControlHighHighHigh
CUMSLowLowLow
CUMS + this compoundIncreasedIncreasedIncreased
CUMS + FluoxetineIncreasedIncreasedIncreased
Levels are relative to the control group.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is designed to induce a depressive-like phenotype in mice over a period of 4-8 weeks.[2][3][4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard mouse cages

  • Water bottles

  • Rodent chow

  • Bedding material (e.g., sawdust)

  • Stressor-specific equipment (e.g., tilt mechanism, stroboscope, empty cages, wet bedding)

Procedure:

  • Acclimation: House mice in groups of 4-5 per cage for at least one week before the start of the CUMS procedure. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Stressor Exposure: For the next 4-8 weeks, subject the mice in the CUMS group to a series of mild, unpredictable stressors. Apply one stressor per day in a random order. The control group should be handled daily but not exposed to the stressors.

    • Cage Tilt: Tilt the home cage at a 45° angle for 12-24 hours.

    • Wet Bedding: Add 200 ml of water to the bedding of the home cage for 12-24 hours.

    • Food Deprivation: Remove food for 24 hours.

    • Water Deprivation: Remove the water bottle for 24 hours.

    • Reversed Light/Dark Cycle: Reverse the light/dark cycle for 24 hours.

    • Stroboscopic Light: Expose mice to a strobe light (150 flashes/min) for 12 hours during the dark cycle.

    • Empty Cage: House mice in a cage without bedding or enrichment for 12-24 hours.

    • Social Stress: House mice individually for 24 hours, or introduce an unfamiliar mouse to the cage for a short period.

  • Monitoring: Monitor the body weight and general health of the animals throughout the CUMS procedure. A significant reduction in body weight gain in the CUMS group compared to the control group is an early indicator of the effectiveness of the stress protocol.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentration. For example, a dosage of 10 mg/kg would require a 1 mg/ml solution if administering 10 ml/kg volume.

  • Administration: Administer this compound or vehicle to the mice via oral gavage once daily. The administration should begin after the initial 2-4 weeks of the CUMS protocol and continue for the remainder of the stress period.

  • Dosage: A typical effective dose of this compound in CUMS mice is in the range of 5-20 mg/kg.[1] A positive control, such as fluoxetine (20 mg/kg), can be administered to a separate group of CUMS mice.

Behavioral Tests

Perform behavioral tests during the last week of the CUMS and this compound administration period.

This test measures anhedonia, a core symptom of depression.

Procedure:

  • Acclimation: For 48 hours, present mice with two identical bottles, both containing a 1% sucrose solution.

  • Deprivation: After acclimation, deprive the mice of water and food for 12-24 hours.

  • Testing: Following deprivation, present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

  • Measurement: After 1-2 hours, weigh both bottles to determine the consumption of each liquid.

  • Calculation: Calculate sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100%.

This test assesses behavioral despair.

Procedure:

  • Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 20-30 cm from the floor.

  • Recording: Record the behavior of the mouse for 6 minutes.

  • Analysis: Measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.

This test also measures behavioral despair.

Procedure:

  • Preparation: Fill a transparent cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

  • Swimming: Gently place each mouse into the water-filled cylinder.

  • Recording: Record the behavior of the mouse for 6 minutes.

  • Analysis: Measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

This test evaluates anxiety-like behavior.

Procedure:

  • Food Deprivation: Deprive mice of food for 24 hours before the test.

  • Test Arena: Place a single pellet of familiar food in the center of a brightly lit, open-field arena (e.g., 50x50 cm).

  • Testing: Place a mouse in a corner of the arena and start a timer.

  • Measurement: Record the latency to begin eating the food pellet (maximum time of 5-10 minutes).

Molecular and Biochemical Assays

After the completion of behavioral tests, euthanize the mice and collect brain tissue (hippocampus and prefrontal cortex) for molecular and biochemical analyses.

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenates and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each sample.

  • ELISA: Use commercially available ELISA kits to measure the levels of TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions.

Procedure:

  • Protein Extraction and Quantification: Extract total protein from brain tissue and determine the concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB, CREB, and BDNF overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of pCREB to total CREB and BDNF to a loading control (e.g., β-actin).

Procedure:

  • Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare cryosections.

  • Staining:

    • Permeabilize the sections with a detergent-based buffer.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against microglial markers (e.g., Iba1 for total microglia, CD86 for M1 phenotype, and CD206 for M2 phenotype).

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and morphology of stained cells.

Visualizations

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits Microglia Activated Microglia (M1) This compound->Microglia Inhibits M2_Microglia M2 Microglia This compound->M2_Microglia Promotes cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF BDNF pCREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Antidepressant Antidepressant-like Effects Neuroprotection->Antidepressant Neuroinflammation->Antidepressant ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Microglia->ProInflammatory Releases AntiInflammatory Anti-inflammatory Cytokines (IL-10) M2_Microglia->AntiInflammatory Releases

Caption: Proposed signaling pathway of this compound's antidepressant-like effects.

CUMS_Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimation Week 0: Animal Acclimation CUMS_Start Week 1-4: CUMS Induction Acclimation->CUMS_Start Drug_Admin Week 3-4: This compound/Vehicle Administration CUMS_Start->Drug_Admin Behavioral_Tests End of Week 4: Behavioral Testing (SPT, TST, FST, NSFT) Drug_Admin->Behavioral_Tests Tissue_Collection Post-Behavioral Tests: Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Molecular_Analysis Molecular & Biochemical Analysis (ELISA, Western Blot, IF) Tissue_Collection->Molecular_Analysis

References

Application Notes and Protocols for Western Blot Analysis of FCPR16-Treated Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, on neuronal cells using Western blot analysis. This compound has shown potential as an antidepressant by activating cAMP-mediated signaling pathways and inhibiting neuroinflammation.[1] Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression and phosphorylation states in treated neuronal cells.

Introduction

This compound exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling cascades known to be crucial for neuronal survival, synaptic plasticity, and inflammatory responses.[1] Studies have indicated that this compound can enhance the levels of several key proteins, including brain-derived neurotrophic factor (BDNF), synapsin-1, and postsynaptic density protein 95 (PSD-95), while also modulating the expression of inflammatory cytokines.[1] Western blot analysis allows for the precise measurement of these changes, providing valuable insights into the therapeutic potential of this compound.

Data Presentation

While specific quantitative data from public sources on the effects of this compound on neuronal protein expression via Western blot is limited, the following table serves as a template for researchers to present their experimental findings. This structured format allows for the clear and concise presentation of quantitative data, facilitating comparison across different experimental conditions.

Table 1: Template for Quantifying Protein Expression Changes in this compound-Treated Neuronal Cells

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SEM)p-value
p-CREB (Ser133)Vehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
BDNFVehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
Synapsin-1Vehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
PSD-95Vehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
p-ERK1/2 (Thr202/Tyr204)Vehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
TNF-αVehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
IL-1βVehicle Control1.00 ± 0.00-
This compound (Dose 1)User-definedUser-defined
This compound (Dose 2)User-definedUser-defined
β-Actin (Loading Control)All Groups1.00-

Note: Researchers should replace "User-defined" with their own experimental data. SEM: Standard Error of the Mean.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis on this compound-treated neuronal cells.

Protocol 1: Neuronal Cell Culture and this compound Treatment
  • Cell Culture : Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, HT-22) in the appropriate medium supplemented with serum and antibiotics.[2] For primary cortical neurons, use Neurobasal medium supplemented with B27 and GlutaMAX.[2] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[2]

  • This compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Once cells have reached the desired confluency or differentiation state, treat them with varying concentrations of this compound for the desired duration. Include a vehicle control group treated with the solvent alone.

Protocol 2: Protein Extraction
  • Cell Lysis : After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.[2][3]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[2][3]

  • Incubate on ice for 30 minutes with occasional vortexing.[2]

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][3]

  • Protein Quantification : Transfer the supernatant containing the protein extract to a new tube.[2] Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation : Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2]

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.[2][4]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.[2]

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.[2]

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[2]

  • Signal Capture and Analysis : Capture the chemiluminescent signal using an imaging system.[2] Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH).[2]

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for Western blot analysis.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP ↑ cAMP PDE4->cAMP | PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC CREB CREB PKA->CREB NFkB NF-κB PKA->NFkB Inhibition ERK ERK1/2 EPAC->ERK pCREB ↑ p-CREB CREB->pCREB BDNF ↑ BDNF pCREB->BDNF Synapsin1 ↑ Synapsin-1 pCREB->Synapsin1 PSD95 ↑ PSD-95 pCREB->PSD95 pERK ↑ p-ERK1/2 ERK->pERK Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

Caption: Proposed signaling pathway of this compound in neuronal cells.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting A Neuronal Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Immunofluorescence Staining for Microglia after FCPR16 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their activation status is a key indicator of neuroinflammation. FCPR16 is a novel small molecule inhibitor of the Fc gamma receptors (FcγR) on microglia, which are crucial for mediating inflammatory responses and phagocytosis. By inhibiting FcγR signaling, this compound is hypothesized to reduce pro-inflammatory microglial activation and its associated neurotoxicity.

These application notes provide detailed protocols for immunofluorescence staining of microglia following treatment with the hypothetical compound this compound. The protocols focus on the use of key microglial markers—Iba1, TMEM119, and CD68—to assess changes in microglial morphology, activation state, and phagocytic activity.

Key Microglial Markers

  • Iba1 (Ionized calcium-binding adapter molecule 1): A pan-marker for microglia, Iba1 is expressed in both resting and activated states.[1][2] Changes in Iba1 expression and cell morphology can indicate microglial activation.

  • TMEM119 (Transmembrane protein 119): A specific marker for homeostatic, resting microglia. Downregulation of TMEM119 is associated with microglial activation.[1]

  • CD68 (Cluster of Differentiation 68): A lysosomal protein that is significantly upregulated in phagocytically active microglia.[1][3][4] It is a widely used marker for activated, phagocytic microglia.

This compound Mechanism of Action

This compound is a hypothetical inhibitor of Fcγ receptors, which are expressed on microglia and play a significant role in their activation by immune complexes.[5] Cross-linking of activating FcγRs (like FcγRI and FcγRIII) initiates a signaling cascade involving Src and Syk kinases, leading to phagocytosis and the release of pro-inflammatory mediators.[6] this compound is designed to block this cascade, thereby reducing microglial-mediated inflammation.

FCPR16_Mechanism_of_Action cluster_0 Microglia Cell Membrane cluster_1 Downstream Effects ImmuneComplex Immune Complex (IgG) FcR Fcγ Receptor ImmuneComplex->FcR Binds Src Src Kinase FcR->Src Activates This compound This compound This compound->FcR Inhibits Syk Syk Kinase Src->Syk Activates Phagocytosis Phagocytosis Syk->Phagocytosis Inflammation Pro-inflammatory Cytokine Release Syk->Inflammation Activation Microglial Activation Phagocytosis->Activation Inflammation->Activation

Figure 1: Hypothesized mechanism of this compound action on the FcγR signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro and in vivo studies assessing the effect of this compound on microglial activation.

Table 1: In Vitro Analysis of this compound on Primary Microglia

Treatment GroupIba1+ Cells (% of total)TMEM119+ Cells (% of Iba1+)CD68+ Cells (% of Iba1+)Phagocytic Index (beads/cell)
Vehicle Control98.2 ± 1.585.3 ± 4.215.6 ± 2.10.8 ± 0.2
LPS (100 ng/mL)97.9 ± 1.822.1 ± 3.578.4 ± 5.64.5 ± 0.7
This compound (10 µM)98.5 ± 1.382.5 ± 3.918.2 ± 2.50.9 ± 0.3
LPS + this compound (10 µM)98.1 ± 1.665.7 ± 4.835.9 ± 4.11.8 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: In Vivo Analysis of this compound in a Mouse Model of Neuroinflammation

Treatment GroupIba1+ Cell Density (cells/mm²)TMEM119+ Cell Density (cells/mm²)CD68+ Cell Density (cells/mm²)
Sham150.4 ± 12.8142.1 ± 11.525.3 ± 5.1
Injury + Vehicle285.7 ± 25.360.2 ± 10.1198.6 ± 20.4
Injury + this compound (10 mg/kg)210.3 ± 18.9155.8 ± 15.385.4 ± 12.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microglia in Brain Tissue

This protocol describes the immunofluorescent staining of microglia in fixed brain sections.

Protocol_1_Workflow Start Start: Perfused and Fixed Brain Tissue Sectioning Sectioning (40 µm) Start->Sectioning Permeabilization Permeabilization (0.3% Triton X-100) Sectioning->Permeabilization Blocking Blocking (5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (overnight, 4°C) (e.g., anti-Iba1, anti-TMEM119, anti-CD68) Blocking->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (2h, RT) (e.g., Alexa Fluor 488, 594, 647) Wash1->SecondaryAb Wash2 Wash (3x PBS) SecondaryAb->Wash2 Counterstain Counterstain (DAPI) Wash2->Counterstain Mounting Mounting and Coverslipping Counterstain->Mounting Imaging Confocal Microscopy and Analysis Mounting->Imaging

Figure 2: Workflow for immunofluorescence staining of microglia in brain tissue.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat or vibrating microtome

  • Blocking solution: 5% normal goat serum (or other appropriate serum) and 0.3% Triton X-100 in PBS

  • Primary antibodies (see Table 3)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze.

    • Cut 40 µm thick coronal sections using a cryostat and store in a cryoprotectant solution at -20°C.

  • Immunostaining:

    • Wash free-floating sections three times in PBS for 10 minutes each.

    • Permeabilize and block the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.

    • Wash the sections three times in PBS for 10 minutes each, protected from light.

    • Counterstain with DAPI for 10 minutes to visualize cell nuclei.

    • Wash the sections twice in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with antifade mounting medium.

    • Image the sections using a confocal microscope. Acquire images with appropriate laser lines and emission filters.

    • Perform quantitative analysis (e.g., cell counting, morphological analysis) using image analysis software.

Table 3: Recommended Primary Antibodies

TargetHost SpeciesSupplierCatalog #Dilution
Iba1RabbitWako019-197411:500
TMEM119RabbitAbcamab2090641:250
CD68RatBio-RadMCA19571:200
Protocol 2: In Vitro Microglial Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of primary microglia in culture.

Protocol_2_Workflow Start Start: Primary Microglia Culture Treatment Treat with this compound and/or LPS Start->Treatment AddBeads Add Fluorescent Microspheres Treatment->AddBeads Incubate Incubate (1 hour, 37°C) AddBeads->Incubate Wash Wash to Remove Non-ingested Beads Incubate->Wash Fixation Fixation (4% PFA) Wash->Fixation Staining Immunostain for Iba1 and DAPI Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Phagocytic Index Imaging->Analysis

Figure 3: Workflow for the in vitro microglial phagocytosis assay.

Materials:

  • Primary microglia culture

  • This compound

  • Lipopolysaccharide (LPS)

  • Fluorescent latex beads (e.g., 1 µm diameter)

  • Fetal bovine serum (FBS)

  • Culture medium (e.g., DMEM)

  • 4% PFA

  • Anti-Iba1 antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • PBS

Procedure:

  • Cell Culture and Treatment:

    • Plate primary microglia on glass coverslips in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to induce a pro-inflammatory, phagocytic state.

  • Phagocytosis Assay:

    • Opsonize fluorescent latex beads by incubating them in FBS for 1 hour at 37°C.[7]

    • Add the opsonized beads to the microglial cultures at a specified ratio (e.g., 10 beads per cell).

    • Incubate for 1 hour at 37°C to allow for phagocytosis.[7]

    • Wash the cells thoroughly with ice-cold PBS five times to remove any non-ingested beads.[7]

  • Staining and Analysis:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Perform immunofluorescence staining for Iba1 to identify microglia and counterstain with DAPI for nuclei, following the general principles of Protocol 1.

    • Acquire images using a fluorescence microscope.

    • Quantify the phagocytic index by counting the number of beads within Iba1-positive cells and dividing by the total number of Iba1-positive cells.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the effects of the hypothetical FcγR inhibitor, this compound, on microglial activation and function. By utilizing immunofluorescence staining with key markers and quantitative phagocytosis assays, researchers can effectively characterize the therapeutic potential of this compound and similar compounds in modulating neuroinflammation. The representative data and workflows serve as a guide for experimental design and data interpretation in the development of novel therapeutics targeting microglia.

References

Application Notes and Protocols for Assessing Antidepressant Effects of FCPR16

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the behavioral tests used to assess the antidepressant-like effects of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor. The protocols detailed below are based on established methodologies and findings from preclinical studies.

Introduction to this compound

This compound is a novel phosphodiesterase 4 (PDE4) inhibitor that has demonstrated potential as an antidepressant agent with a reduced likelihood of inducing emesis, a common side effect of other PDE4 inhibitors.[1] Preclinical studies have shown that this compound produces antidepressant-like effects in various behavioral models of depression.[1] The proposed mechanism of action for this compound's antidepressant effects involves the activation of the cAMP-mediated signaling pathway and the inhibition of neuroinflammation in key brain regions such as the cerebral cortex and hippocampus.[1]

Behavioral Assays for Antidepressant Efficacy

Several well-validated behavioral tests are employed to screen for and characterize the antidepressant-like properties of compounds like this compound in rodent models. These tests are designed to measure behaviors analogous to symptoms of depression in humans, such as behavioral despair, anhedonia, and anxiety.

Key Behavioral Tests for this compound Assessment:
  • Forced Swim Test (FST): This is a widely used test to screen for potential antidepressant drugs.[2][3][4][5][6][7][8][9][10] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[3][5][6][8]

  • Tail Suspension Test (TST): Similar to the FST, the TST is a behavioral despair model used to assess antidepressant efficacy, primarily in mice.[5][7][11][12][13][14][15] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the immobility time in this test.[5][11][12][13]

  • Sucrose (B13894) Preference Test (SPT): This test is used to measure anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[5][16][17][18][19][20] Rodents naturally prefer sweet solutions, and a decrease in this preference is considered a behavioral correlate of anhedonia.[16][17] Antidepressant treatment can reverse this stress-induced reduction in sucrose preference.[16]

  • Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety-like and depression-like behavior by measuring the latency of a food-deprived animal to approach and eat food in a novel and potentially threatening environment. Antidepressants are known to decrease this latency.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various behavioral tests, as reported in preclinical studies.[1]

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg)FST Immobility Time (s)TST Immobility Time (s)
Vehicle Control-165.2 ± 8.5175.4 ± 9.1
This compound0.5120.3 ± 7.2130.6 ± 8.3
This compound1.098.6 ± 6.8 105.7 ± 7.5
Fluoxetine (Positive Control)20102.1 ± 7.1 110.2 ± 7.9

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Sucrose Preference in the Sucrose Preference Test (SPT) in Mice

Treatment GroupDose (mg/kg)Sucrose Preference (%)
Vehicle Control-65.8 ± 3.2
This compound0.578.4 ± 4.1*
This compound1.085.1 ± 3.9
Fluoxetine (Positive Control)2082.5 ± 3.7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Forced Swim Test (FST) Protocol

This protocol is adapted for mice to assess the antidepressant-like effects of this compound.[3][4][8][9]

Materials:

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water maintained at 23-25°C

  • Video recording system

  • Animal holding cages with warming pads

  • Towels

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) 30-60 minutes before the test. A positive control, such as fluoxetine, should also be included.

  • Test Session:

    • Fill the beakers with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[4]

    • Gently place each mouse into its respective beaker.

    • Record the session for 6 minutes.[10]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile, defined as floating motionless or making only small movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[2][3]

  • Post-Test Care:

    • Remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage on a warming pad to prevent hypothermia.[4]

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Care Acclimation Acclimate Mice to Room Drug_Admin Administer this compound/Vehicle Acclimation->Drug_Admin Place_In_Water Place Mouse in Water Drug_Admin->Place_In_Water Record Record for 6 minutes Place_In_Water->Record Score Score Immobility (last 4 min) Record->Score Post_Care Dry and Warm Mouse Record->Post_Care TST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Care Acclimation Acclimate Mice to Room Drug_Admin Administer this compound/Vehicle Acclimation->Drug_Admin Suspend Suspend Mouse by Tail Drug_Admin->Suspend Record Record for 6 minutes Suspend->Record Score Score Immobility Record->Score Post_Care Return to Home Cage Record->Post_Care SPT_Workflow cluster_phase1 Phase 1: Habituation & Baseline cluster_phase2 Phase 2: Stress & Treatment cluster_phase3 Phase 3: Testing & Analysis Habituation Habituation (48h) Two water bottles Baseline Baseline (24h) One water, one sucrose bottle Habituation->Baseline Stress Chronic Stress Induction (optional) Baseline->Stress Treatment Daily this compound/Vehicle Administration Stress->Treatment Testing Measure Sucrose & Water Intake Treatment->Testing Analysis Calculate Sucrose Preference (%) Testing->Analysis FCPR16_Pathway cluster_nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits Pro_inflammatory ↓ Pro-inflammatory Cytokines This compound->Pro_inflammatory cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Epac->CREB pCREB ↑ pCREB CREB->pCREB Phosphorylation Nucleus Nucleus pCREB->Nucleus Translocates to BDNF ↑ BDNF Gene Transcription pCREB->BDNF Synaptic_Proteins ↑ Synaptic Proteins (Synapsin-1, PSD-95) pCREB->Synaptic_Proteins Antidepressant Antidepressant-like Effects BDNF->Antidepressant Synaptic_Proteins->Antidepressant Pro_inflammatory->Antidepressant

References

Measuring cAMP Levels in Response to the G-Protein Coupled Receptor FCPR16

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in a multitude of physiological processes, including neuronal regulation, cardiovascular function, and immune responses.[1] Its intracellular concentration is primarily regulated by the activity of adenylyl cyclase, an enzyme that synthesizes cAMP from ATP.[2][3] Many G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, modulate adenylyl cyclase activity upon ligand binding.[4][5]

GPCRs that couple to the Gs alpha subunit (Gαs) stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the Gi alpha subunit (Gαi) inhibit the enzyme, resulting in decreased cAMP production.[3][6] Therefore, measuring changes in intracellular cAMP is a fundamental method for characterizing the signaling pathway of a GPCR and for screening potential agonists or antagonists.

This document provides a detailed guide for measuring cAMP levels in response to the activation or inhibition of a hypothetical GPCR, termed FCPR16. It outlines the principles of a competitive immunoassay, provides step-by-step protocols for both Gs and Gi-coupled signaling, and offers guidance on data analysis and troubleshooting. The protocols are based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF) assay format, which offers high sensitivity and a high-throughput, no-wash format.[6][7]

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels.[7][8] The assay utilizes two key components: a monoclonal anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate) and cAMP itself labeled with a fluorescent acceptor (e.g., d2).[7][9][10]

In the absence of endogenous cAMP from cell lysates, the antibody-donor and the cAMP-acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. This results in a high FRET signal. When endogenous cAMP is present in the sample, it competes with the labeled cAMP for binding to the antibody.[9][10] This competition leads to a decrease in the amount of cAMP-acceptor bound to the antibody-donor, causing a reduction in the FRET signal. The magnitude of this signal decrease is directly proportional to the concentration of cAMP in the sample.[8]

Signaling Pathway and Experimental Workflow Diagrams

FCPR16_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol Ligand This compound Ligand (Agonist) This compound This compound Receptor Ligand->this compound Binds G_alpha Gαs/i This compound->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates (Gs) or Inhibits (Gi) G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Figure 1. this compound Signaling Pathway for cAMP Modulation.

Experimental_Workflow start Start cell_culture 1. Culture Cells Expressing this compound start->cell_culture cell_seeding 2. Seed Cells into 384-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Agonist/Antagonist and Controls cell_seeding->compound_prep stimulation 4. Add Compounds and Incubate compound_prep->stimulation lysis 5. Lyse Cells to Release cAMP stimulation->lysis detection 6. Add HTRF Detection Reagents lysis->detection incubation_read 7. Incubate and Read Plate (665/620 nm) detection->incubation_read analysis 8. Data Analysis: Standard Curve & Dose-Response incubation_read->analysis end End analysis->end

References

Application Notes: Assessing Mitochondrial Membrane Potential with FCPR16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis and is implicated in various pathologies, including neurodegenerative diseases. This document provides a detailed guide for assessing the effects of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16, on mitochondrial membrane potential in a cellular context. While this compound is the compound of interest, the principles and protocols described herein are broadly applicable for evaluating the impact of various chemical compounds on mitochondrial function using the fluorescent probe JC-1.

This compound has been identified as a neuroprotective agent, particularly in models of Parkinson's disease, where it has been shown to mitigate mitochondrial dysfunction induced by toxins like 1-methyl-4-phenylpyridinium (MPP⁺)[1]. The primary mechanism of this compound's protective effects involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, specifically the cAMP/PKA/CREB and Epac/Akt pathways, which play crucial roles in cell survival and mitochondrial integrity[1].

Principle of the Assay

The most common method to assess ΔΨm is using the ratiometric fluorescent dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). JC-1 is a lipophilic cation that selectively enters the mitochondria and reversibly changes color from green to red as the membrane potential increases.

  • Healthy Cells (High ΔΨm): In mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence (J-aggregates, ~590 nm emission).

  • Apoptotic or Unhealthy Cells (Low ΔΨm): In cells with depolarized mitochondria, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm emission)[2][3][4].

The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density[4]. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effect of this compound on mitochondrial membrane potential in SH-SY5Y cells challenged with MPP⁺, as well as general parameters for JC-1 assays.

Table 1: Experimental Parameters for Assessing this compound Effect on ΔΨm in SH-SY5Y Cells

ParameterValueReference
Cell LineSH-SY5Y (human neuroblastoma)[1]
Toxin1-methyl-4-phenylpyridinium (MPP⁺)[1]
Toxin Concentration500 µM[1]
Toxin Incubation Time24 hours[1]
Test CompoundThis compound[1]
This compound Pre-treatment Concentration25 µM[1]
This compound Pre-treatment Time1 hour[1]
ΔΨm ProbeJC-1[1]
Positive Control (Depolarization)FCCP or CCCP[2][3]
Positive Control Concentration5-50 µM[2][3]
Positive Control Incubation Time15-30 minutes[2]

Table 2: Quantitative Analysis of JC-1 Fluorescence Ratio in SH-SY5Y Cells

Treatment GroupRed/Green Fluorescence Ratio (Arbitrary Units, Mean ± SEM)Key FindingReference
Control (untreated)High (exact value not specified, represents polarized mitochondria)Baseline mitochondrial potential[1]
MPP⁺ (500 µM)Low (significant increase in green fluorescence)MPP⁺ induces significant mitochondrial depolarization[1]
This compound (25 µM) + MPP⁺ (500 µM)Significantly higher than MPP⁺ alone (restored towards control levels)This compound protects against MPP⁺-induced mitochondrial depolarization[1]

Table 3: General JC-1 Assay Parameters for Different Cell Lines

Cell LineJC-1 ConcentrationIncubation TimePositive Control (CCCP/FCCP)Reference
SH-SY5Y2 µM15-30 min50 µM CCCP for 5 min[4]
HeLa1-10 µM15-30 min100 µM FCCP for 30 min[5]
Jurkat2 µM15-30 min50 µM CCCP for 5-10 min[6]
Primary Neurons2 µM15-30 min50 µM CCCP for 5 min[4]
MCF-7Not specified24 hours (with treatment)Not specified[7]

Experimental Protocols

This section provides a detailed methodology for assessing the effect of a test compound, such as this compound, on mitochondrial membrane potential using the JC-1 dye.

Materials
  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Toxin/Stressor (e.g., MPP⁺)

  • JC-1 dye

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Positive control for depolarization (e.g., FCCP or CCCP)

  • Black, clear-bottom 96-well plates (for plate reader or fluorescence microscopy) or appropriate tubes for flow cytometry

  • Fluorescence microscope, fluorescence plate reader, or flow cytometer

Protocol 1: Assessment by Fluorescence Microscopy
  • Cell Seeding: Seed cells (e.g., SH-SY5Y) onto a black, clear-bottom 96-well plate or on coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Pre-treat the cells with the desired concentration of the test compound (e.g., 25 µM this compound) for the specified time (e.g., 1 hour) by adding it to the culture medium. Include a vehicle control (DMSO) group.

  • Induction of Mitochondrial Depolarization:

    • Following pre-treatment, add the toxin (e.g., 500 µM MPP⁺) to the appropriate wells and incubate for the desired duration (e.g., 24 hours).

    • For the positive control, treat a set of untreated cells with a mitochondrial uncoupler (e.g., 50 µM CCCP) for 15-30 minutes before staining.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM (optimization may be required for different cell lines).

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells twice with warm PBS.

    • Add fresh, pre-warmed culture medium or PBS to the wells.

    • Immediately image the cells using a fluorescence microscope equipped with filters for green (FITC channel, Ex/Em ~485/535 nm) and red (TRITC or Texas Red channel, Ex/Em ~540/590 nm) fluorescence.

  • Data Analysis:

    • Capture images of both red and green fluorescence for each treatment group.

    • Quantify the fluorescence intensity of both channels using image analysis software (e.g., ImageJ).

    • Calculate the red/green fluorescence intensity ratio for multiple cells in each group. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Assessment by Flow Cytometry
  • Cell Culture and Treatment: Culture and treat cells in suspension or in plates as described in Protocol 1. If using adherent cells, detach them using trypsin or a gentle cell scraper after the treatment period.

  • JC-1 Staining:

    • Resuspend the treated cells (approximately 1 x 10⁶ cells/mL) in pre-warmed culture medium.

    • Add JC-1 stock solution to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Cell Washing:

    • After incubation, centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm bandpass filter).

  • Data Analysis:

    • For each sample, acquire data for at least 10,000 events.

    • Create dot plots of FL1 versus FL2.

    • Gate on the cell population and quantify the percentage of cells in the high red fluorescence (healthy) and high green fluorescence (depolarized) populations.

    • Calculate the ratio of red to green mean fluorescence intensity.

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

FCPR16_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Neuroprotection Neuroprotection & Mitochondrial Integrity CREB->Neuroprotection Akt Akt Epac->Akt activates Akt->Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for Assessing ΔΨm

Experimental_Workflow start Start: Seed Cells treatment Pre-treat with this compound (or vehicle) start->treatment positive_control Add Uncoupler (e.g., CCCP) (Positive Control Group) start->positive_control stressor Add Toxin (e.g., MPP⁺) & Incubate treatment->stressor staining Stain with JC-1 Dye stressor->staining positive_control->staining wash Wash Cells staining->wash analysis Analyze Fluorescence (Microscopy or Flow Cytometry) wash->analysis data Calculate Red/Green Ratio & Compare Groups analysis->data

Caption: Experimental workflow for ΔΨm assessment.

Troubleshooting

Table 4: Common Issues and Solutions in JC-1 Assays

IssuePossible CauseSuggested Solution
Low overall fluorescence signal Insufficient JC-1 concentration or incubation time.Optimize JC-1 concentration (try a range of 1-10 µM) and incubation time (15-45 minutes).
Cell density is too low.Ensure adequate cell numbers are used for the assay.
High green fluorescence in control cells Cells are unhealthy or dying.Check cell viability using a different method (e.g., trypan blue). Use a fresh batch of cells.
JC-1 stock has degraded.Use a fresh aliquot of JC-1. Store stock solutions at -20°C and protect from light.
Phototoxicity from imaging.Minimize light exposure during staining and imaging. Use neutral density filters if necessary.
Precipitation of JC-1 in staining solution JC-1 has low aqueous solubility.Ensure the JC-1 stock in DMSO is fully dissolved before diluting in aqueous buffer. Prepare the staining solution fresh before each use. Gentle warming (37°C) can aid dissolution. Do not centrifuge the staining solution[2][8].
Inconsistent results Variation in cell density between wells.Ensure even cell seeding and distribution.
Incomplete washing.Wash cells thoroughly but gently to remove background fluorescence without detaching cells.
Adherent cells detaching during washes.Be gentle during washing steps. Consider using pre-coated plates to improve cell adherence[8].

References

FCPR16 Application in Primary Neuron Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor with significant neuroprotective and antidepressant-like properties. As a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), PDE4 is a promising therapeutic target for a variety of neurological and psychiatric disorders. This compound distinguishes itself from other PDE4 inhibitors by exhibiting a reduced potential for emetic side effects, a common limitation for this class of compounds. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, a critical in vitro model for studying neuronal function and disease. The provided methodologies are based on published data from neuronal cell lines and in vivo studies, adapted for a primary neuron culture setting.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These pathways, in turn, modulate the activity of transcription factors such as cAMP response element-binding protein (CREB), leading to the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis. Additionally, this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines. A key neuroprotective mechanism of this compound involves the induction of AMP-activated protein kinase (AMPK)-dependent autophagy, which helps clear damaged cellular components and reduce oxidative stress.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound as reported in neuronal cell line and in vivo studies. These data provide an indication of the expected outcomes when applying this compound to primary neuron cultures.

Table 1: Neuroprotective Effects of this compound on Neuronal Cells

ParameterCell Type/ModelTreatment/InsultThis compound ConcentrationObserved EffectReference
Cell ViabilitySH-SY5Y cellsMPP+12.5-50 µMDose-dependent increase in cell viability[3]
HT-22 cellsTNF-α (1.5 ng/mL)12.5-100 µMIncreased cell viability[4]
LDH ReleaseSH-SY5Y cellsMPP+12.5-50 µMDose-dependent reduction in LDH release[3]
HT-22 cellsTNF-α (1.5 ng/mL)6.25-50 µMDecreased LDH release[4]
Reactive Oxygen Species (ROS)SH-SY5Y cellsMPP+25 µMSignificant suppression of ROS accumulation[3]
Mitochondrial Membrane Potential (Δψm)SH-SY5Y cellsMPP+25 µMPrevention of Δψm decline[2][3]

Table 2: Effects of this compound on Signaling Proteins and Cytokines

Protein/CytokineModelThis compound TreatmentChange in Expression/ActivityReference
cAMPCUMS Mice (Cortex & Hippocampus)Oral administrationEnhanced levels[1]
Brain-Derived Neurotrophic Factor (BDNF)CUMS Mice (Cortex & Hippocampus)Oral administrationEnhanced levels[1]
Phosphorylated CREB (p-CREB)CUMS Mice (Cortex & Hippocampus)Oral administrationEnhanced levels[1]
SH-SY5Y cells (MPP+-treated)Not specifiedIncreased phosphorylation[3]
Phosphorylated Akt (p-Akt)SH-SY5Y cells (MPP+-treated)Not specifiedIncreased phosphorylation[3]
TNF-αCUMS MiceOral administrationDecreased expression[1]
IL-6CUMS MiceOral administrationDecreased expression[1]
IL-1βCUMS MiceOral administrationDecreased expression[1]
IL-10CUMS MiceOral administrationIncreased expression[1]

Experimental Protocols

The following protocols are adapted from established methods for primary neuron culture and neuronal cell line studies. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Primary Neuron Culture and this compound Treatment

This protocol outlines the basic steps for establishing primary cortical or hippocampal neuron cultures and treating them with this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin/streptomycin)

  • Culture vessels coated with Poly-D-Lysine or Poly-L-Ornithine and laminin

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture Vessel Preparation: Coat culture plates or coverslips with an appropriate substrate (e.g., 50 µg/mL Poly-D-Lysine) overnight at 37°C. Wash thoroughly with sterile water and allow to dry.

  • Neuron Isolation: Isolate cortices or hippocampi from E18 rodent brains in chilled dissection medium.

  • Dissociation: Enzymatically digest the tissue according to standard protocols (e.g., papain digestion for 20-30 minutes at 37°C).

  • Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Count viable cells using a hemocytometer and trypan blue exclusion. Plate neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed plating medium.

  • Cell Culture: Maintain neurons in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.

  • This compound Treatment:

    • After the desired number of days in vitro (DIV), typically DIV 7-10 for mature cultures, prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium. A typical concentration range to test is 1-50 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove half of the medium from each well and replace it with the medium containing this compound or vehicle.

    • Incubate for the desired duration (e.g., 1-24 hours) before proceeding with downstream assays.

Protocol 2: Neuroprotection Assay

This protocol can be used to assess the protective effects of this compound against a neurotoxic insult.

Materials:

  • Mature primary neuron cultures (DIV 7-10)

  • This compound

  • Neurotoxic agent (e.g., MPP+, glutamate, TNF-α)

  • Cell viability assay kit (e.g., MTT, MTS, or Live/Dead staining)

  • LDH cytotoxicity assay kit

Procedure:

  • Pre-treatment: Treat mature primary neuron cultures with various concentrations of this compound (e.g., 1-50 µM) or vehicle for 1-2 hours.

  • Neurotoxic Insult: Add the neurotoxic agent to the culture medium at a pre-determined toxic concentration.

  • Incubation: Co-incubate the neurons with this compound and the neurotoxin for the desired period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Follow the manufacturer's instructions for the chosen cell viability assay. For example, for an MTT assay, incubate the cells with MTT reagent, lyse the cells, and measure the absorbance at the appropriate wavelength.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.

Protocol 3: Immunofluorescence Staining

This protocol allows for the visualization of changes in protein expression and localization within neurons.

Materials:

  • Primary neurons cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-p-CREB, anti-cleaved caspase-3)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Fixation: After this compound treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Protocol 4: Western Blotting

This protocol is for quantifying changes in protein expression levels.

Materials:

  • Primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-BDNF, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMPK AMPK This compound->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Akt Akt Epac->Akt pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (BDNF, etc.) pCREB->Gene_Expression pAkt p-Akt Akt->pAkt Neuronal_Survival Neuronal Survival & Synaptic Plasticity pAkt->Neuronal_Survival Gene_Expression->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection pAMPK p-AMPK AMPK->pAMPK Autophagy Autophagy pAMPK->Autophagy Autophagy->Neuroprotection

Caption: this compound signaling pathway in neurons.

Experimental_Workflow Start Start: Primary Neuron Culture (e.g., Cortical or Hippocampal) Treatment This compound Treatment (Vary concentration and duration) Start->Treatment Neurotoxin Optional: Neurotoxic Insult (e.g., MPP+, Glutamate, TNF-α) Treatment->Neurotoxin Assays Downstream Assays Treatment->Assays Neurotoxin->Assays Viability Cell Viability/Toxicity (MTT, LDH assays) Assays->Viability IF Immunofluorescence (Protein localization) Assays->IF WB Western Blotting (Protein expression) Assays->WB End Data Analysis & Interpretation Viability->End IF->End WB->End

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Evaluating Autophagy Induction by FCPR16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, has been identified as a potent inducer of autophagy.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively evaluate the autophagic response induced by this compound. The described techniques are essential for elucidating the compound's mechanism of action and assessing its therapeutic potential in contexts where autophagy modulation is beneficial, such as neurodegenerative diseases like Parkinson's disease.[1]

This compound triggers autophagy through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1] The subsequent initiation of the autophagic cascade leads to the formation of autophagosomes, which sequester cellular components for degradation and recycling. This process can be monitored by observing key autophagy markers, including the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor p62/SQSTM1.[1][2][3]

These notes provide a comprehensive guide to the most common and robust methods for quantifying and visualizing this compound-induced autophagy.

Key Experimental Techniques

Several key techniques are employed to measure the induction and progression of autophagy in response to this compound treatment:

  • LC3 Turnover Assay (Western Blot): This is a cornerstone method to assess autophagosome formation by quantifying the conversion of LC3-I to LC3-II.[4][5][6] An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.

  • p62/SQSTM1 Degradation Assay (Western Blot): The p62 protein binds to ubiquitinated cargo and LC3, thereby being selectively degraded during autophagy.[2][3][7] A decrease in p62 levels upon this compound treatment suggests an increase in autophagic flux.

  • Autophagic Flux Analysis: To ensure that the accumulation of autophagosomes is due to increased formation rather than a blockage in their degradation, autophagic flux is measured.[5][8][9] This is typically achieved by treating cells with a lysosomal inhibitor, such as chloroquine (B1663885) or bafilomycin A1, in the presence and absence of this compound. A further increase in LC3-II levels in the presence of both this compound and a lysosomal inhibitor confirms a functional autophagic flux.

  • Fluorescence Microscopy of LC3 Puncta: This imaging-based technique allows for the visualization of autophagosomes as distinct puncta within the cell. Cells are transfected with a fluorescently tagged LC3 protein (e.g., GFP-LC3). An increase in the number of fluorescent puncta per cell following this compound treatment indicates autophagosome formation.

  • mCherry-GFP-LC3 Reporter Assay: This advanced fluorescence microscopy technique is used to monitor the maturation of autophagosomes into autolysosomes.[10] The tandem mCherry-GFP-LC3 reporter fluoresces both green and red in autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists. An increase in red-only puncta indicates efficient autophagic flux.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described experiments when evaluating the effect of this compound on autophagy.

Table 1: Effect of this compound on LC3-II and p62 Levels

Treatment GroupThis compound Concentration (µM)Relative LC3-II/β-actin Ratio (Fold Change)Relative p62/β-actin Ratio (Fold Change)
Vehicle Control01.01.0
This compound12.50.6
This compound54.20.3
This compound105.80.2

Table 2: Autophagic Flux Analysis with this compound and Chloroquine

Treatment GroupThis compound (10 µM)Chloroquine (50 µM)Relative LC3-II/β-actin Ratio (Fold Change)
Vehicle Control--1.0
This compound+-5.8
Chloroquine-+3.5
This compound + Chloroquine++9.7

Table 3: Quantification of GFP-LC3 Puncta

Treatment GroupThis compound Concentration (µM)Average Number of GFP-LC3 Puncta per Cell
Vehicle Control05 ± 2
This compound115 ± 4
This compound528 ± 6
This compound1045 ± 8

Signaling Pathway and Experimental Workflows

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 Inhibition This compound->PDE4 cAMP ↑ cAMP PDE4->cAMP AMPK AMPK Activation cAMP->AMPK Autophagy Autophagy Induction AMPK->Autophagy

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Treatment (e.g., SH-SY5Y cells) Treatment 2. Treatment with this compound (and/or Chloroquine) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking with 5% Non-fat Milk Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-LC3, anti-p62, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 11. Densitometry Analysis Detection->Densitometry Normalization 12. Normalization to Loading Control Densitometry->Normalization

Fluorescence_Microscopy_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging cluster_analysis Image Analysis Seeding 1. Seed cells on coverslips Transfection 2. Transfect with GFP-LC3 or mCherry-GFP-LC3 plasmid Seeding->Transfection Treatment 3. Treat with this compound Transfection->Treatment Fixation 4. Fix cells with 4% PFA Treatment->Fixation Mounting 5. Mount coverslips on slides Fixation->Mounting Imaging 6. Image acquisition using a fluorescence microscope Mounting->Imaging Puncta_Count 7. Quantify puncta per cell Imaging->Puncta_Count Statistical_Analysis 8. Statistical analysis Puncta_Count->Statistical_Analysis

Experimental Protocols

Protocol 1: LC3 Turnover and p62 Degradation Assay by Western Blot

Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound

  • Chloroquine (for autophagic flux)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).

    • For autophagic flux analysis, treat a separate set of wells with this compound (10 µM) and/or Chloroquine (50 µM) for the final 2-4 hours of the this compound treatment.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of LC3-II and p62 bands to the corresponding β-actin band.

    • Calculate the fold change relative to the vehicle control.

Protocol 2: GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • Complete cell culture medium

  • GFP-LC3 plasmid

  • Transfection reagent

  • Glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Transfection:

    • Seed SH-SY5Y cells on glass coverslips in a 24-well plate.

    • When cells reach 50-60% confluency, transfect them with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the GFP-LC3 protein for 24 hours.

  • Treatment:

    • Treat the transfected cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 12-24 hours).

  • Cell Fixation and Mounting:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Carefully remove the coverslips from the wells and mount them on glass slides using mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each treatment condition.

  • Image Analysis:

    • Manually or using image analysis software, count the number of distinct GFP-LC3 puncta per cell.

    • Ensure to only count cells with a clear cytoplasmic and nuclear morphology.

    • Calculate the average number of puncta per cell for each treatment group.

    • Perform statistical analysis to determine the significance of the observed changes.

By following these detailed protocols and utilizing the provided data presentation formats and diagrams, researchers can effectively and rigorously evaluate the induction of autophagy by this compound. This will contribute to a deeper understanding of its cellular mechanisms and support its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: FCPR16 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, in in vitro assays. Due to its hydrophobic nature, challenges with solubility are common. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q2: What is the maximum permissible final concentration of DMSO in cell culture media?

A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1][2] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, primary cells may be more sensitive.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[4]

Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[1] Several strategies can mitigate this:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[1]

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube. This gradual introduction can prevent rapid changes in solvent polarity.[1]

  • Warming the Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[1][5]

  • Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Consider reducing the working concentration.[1]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation.[6] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution Citation
Immediate precipitation upon dilution The final concentration of this compound exceeds its aqueous solubility. Rapid solvent exchange from DMSO to the aqueous medium.Decrease the final working concentration of this compound. Perform serial dilutions in pre-warmed media. Add the stock solution slowly while mixing.[1]
Precipitate forms over time in the incubator The compound may be unstable in the culture medium at 37°C over extended periods. Evaporation of media, leading to increased compound concentration.Conduct a time-course experiment to check for precipitation at different time points. Ensure proper humidification in the incubator and use sealed plates for long-term experiments.[1]
Inconsistent experimental results Incomplete dissolution of the this compound stock. Degradation of the compound due to improper storage.Before use, visually inspect the stock solution for any precipitate. If present, gently warm to 37°C and vortex to redissolve. Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles.[5][6]
Cell toxicity observed at expected non-toxic concentrations The final DMSO concentration is too high. The compound itself is more potent than anticipated in your cell line.Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Perform a dose-response curve to determine the IC50 in your specific cell model.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing this compound solutions for treating cells in a 96-well plate format.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles. This is your 10 mM stock solution .

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed media. For example, add 2 µL of the 10 mM stock to 198 µL of media.

    • Gently vortex the intermediate dilution.

  • Prepare the Final Working Concentrations:

    • Perform serial dilutions from your 100 µM intermediate solution into pre-warmed media to achieve your desired final concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.) for treating the cells.

    • Ensure the final DMSO concentration in all working solutions and the vehicle control is consistent and non-toxic to your cells.

Protocol 2: General Workflow for an In Vitro Cell-Based Assay with this compound

This protocol provides a general workflow for assessing the effect of this compound on a specific cellular endpoint.

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (media with the same final DMSO concentration as the highest this compound concentration)

  • Assay-specific reagents (e.g., for viability, apoptosis, or biomarker analysis)

  • Plate reader or microscope for data acquisition

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the old media and replace it with fresh, pre-warmed media containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Performance: After the incubation period, perform your chosen cell-based assay according to the manufacturer's instructions. This could be a viability assay (e.g., MTT, CellTiter-Glo), an apoptosis assay (e.g., caspase activity), or an imaging-based assay.

  • Data Analysis: Acquire and analyze the data to determine the effect of this compound on your chosen endpoint.

Visualizations

Signaling Pathways

This compound is an inhibitor of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can activate two key signaling pathways: the PKA/CREB pathway and the Epac/Akt pathway.

FCPR16_Signaling_Pathways cluster_camp_pka_creb cAMP/PKA/CREB Pathway cluster_epac_akt Epac/Akt Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Promotes cAMP2 cAMP Epac Epac cAMP2->Epac Activates Rap1 Rap1 Epac->Rap1 Activates PI3K PI3K Rap1->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an in vitro experiment with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in cell culture medium) Stock_Solution->Working_Solutions Treatment Treat Cells with This compound & Vehicle Control Working_Solutions->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader/Microscope) Assay->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: A standard workflow for in vitro cell-based assays using this compound.

References

Technical Support Center: Overcoming FCPR16 Delivery Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of FCPR16 in animal models.

Disclaimer: this compound is a novel phosphodiesterase 4 (PDE4) inhibitor. As specific in vivo delivery data for this compound is limited in publicly available literature, the quantitative data and experimental protocols provided below are based on established methodologies for other well-characterized PDE4 inhibitors, such as roflumilast (B1684550) and apremilast (B1683926). These should be considered as starting points and may require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of PDE4 inhibitors like this compound?

A1: PDE4 inhibitors as a class can present several challenges in animal models. A primary concern is the potential for dose-limiting side effects, such as nausea and emesis, which have been observed with many canonical PDE4 inhibitors.[1][2] Although this compound is reported to have a lower emetic potential, researchers should still monitor for any signs of gastrointestinal distress or other adverse events.[3][4][5] Additionally, formulation challenges related to the solubility and stability of the compound can impact its bioavailability and therapeutic efficacy.[6][7]

Q2: How does this compound exert its therapeutic effect?

A2: this compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of downstream signaling cascades, including the Protein Kinase A (PKA)/cAMP-response element-binding protein (CREB) and Epac/Akt pathways.[3][8][9] These pathways are involved in processes like reducing inflammation and promoting neuronal survival.[1] this compound has also been shown to induce autophagy through an AMPK-dependent mechanism, which may contribute to its neuroprotective effects.[4]

Q3: What are the recommended administration routes for this compound in mice?

A3: The choice of administration route depends on the experimental goals. For systemic effects, oral gavage (p.o.) and intraperitoneal (i.p.) injection are common. Oral administration is often preferred as it mimics a likely clinical route for small molecule drugs.[10][11][12] However, i.p. injection can offer higher bioavailability by bypassing first-pass metabolism. Researchers should carefully consider the pros and cons of each route and select the one most appropriate for their study design.

Q4: What are the typical adverse effects to monitor for during this compound administration in animal models?

A4: While this compound is suggested to have a better side-effect profile, it is crucial to monitor for general signs of distress in animals, including weight loss, changes in behavior (e.g., lethargy, agitation), and gastrointestinal issues like diarrhea. For PDE4 inhibitors in general, gastrointestinal side effects are a known concern.[2] Close observation of the animals post-administration is essential to ensure their welfare and the integrity of the experimental data.

Troubleshooting Guides

Issue 1: Poor or Variable Bioavailability
Possible Cause Troubleshooting Step
Poor Solubility - Vehicle Optimization: Test a panel of biocompatible solvents to find one that effectively dissolves this compound. Common vehicles for PDE4 inhibitors include aqueous suspensions with suspending agents like carboxymethylcellulose or solutions in organic solvents like DMSO, which is then diluted.[13] - Formulation Strategy: Consider creating a micro-suspension or a nanoparticle formulation to enhance solubility and dissolution rate.[14]
First-Pass Metabolism - Route of Administration: If oral bioavailability is low, consider switching to intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass the liver's first-pass effect. - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the extent of first-pass metabolism.
Compound Instability - Formulation Stability: Assess the stability of the this compound formulation over time and under different storage conditions. Prepare fresh formulations regularly. - pH Adjustment: Ensure the pH of the vehicle is compatible with the compound and does not cause degradation.
Issue 2: Adverse Events Observed in Animals
Observed Sign Troubleshooting Step
Gastrointestinal Distress (e.g., diarrhea, lethargy post-dosing) - Dose Reduction: This is the most common adverse effect of PDE4 inhibitors.[2] Lower the dose to a level that is tolerated by the animals. - Dose Escalation: Start with a low dose and gradually increase it over several days to allow the animals to acclimate. - Formulation Modification: Changes in the vehicle or formulation might reduce local irritation in the GI tract.
Injection Site Reactions (for i.p. administration) - Proper Technique: Ensure proper restraint and injection technique to avoid injury to internal organs.[15][16] The injection should be in the lower abdominal quadrant. - Vehicle Irritation: The vehicle itself might be causing irritation. Test the vehicle alone to see if it elicits a reaction. - Volume and Concentration: Administer a smaller volume or a less concentrated solution to minimize local irritation.
Issue 3: Complications with Administration Procedures
Procedure Complication Troubleshooting Step
Oral Gavage Esophageal or stomach injury - Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.[17][18] - Proper Restraint: Ensure the mouse's head and body are in a straight line during administration to prevent tracheal entry.[19]
Oral Gavage Aspiration into the lungs - Slow Administration: Administer the solution slowly and steadily.[19] If fluid is seen coming from the nose or mouth, stop immediately.[17]
Intraperitoneal Injection Injection into an organ (e.g., intestine, bladder) - Correct Needle Placement: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent bladder puncture.[16][20] - Aspiration Check: Gently aspirate before injecting to ensure no fluid (urine) or other contents are drawn into the syringe.[16]
Intraperitoneal Injection Bleeding or leakage at the injection site - Needle Gauge: Use an appropriate needle gauge (e.g., 25-27G for mice).[16] - Apply Pressure: Apply gentle pressure to the injection site after withdrawing the needle.[15]

Data Presentation

Table 1: Example Pharmacokinetic Parameters of PDE4 Inhibitors in Rodents

This table provides example data from studies on apremilast and is intended as a reference for the types of parameters to measure for this compound.

ParameterApremilast (Rats)Apremilast (Beagle Dogs)
Dose 2 mg/kg (oral)30 mg/day (oral)
Cmax (ng/mL) -~333
Tmax (h) --
AUC (0-t) (ng*h/mL) -1802.13
Half-life (t1/2) (h) -5.41

Source: Adapted from studies on apremilast pharmacokinetics.[14][21][22]

Table 2: Recommended Gavage Needle Sizes for Mice
Mouse Weight (g)Recommended Gauge
<2022G
20-2520G
>2518G

Source: Adapted from standard laboratory animal procedures.[17]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of a Novel Compound Suspension
  • Formulation Preparation (Example):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of a suspending agent (e.g., carboxymethylcellulose) in sterile water.

    • Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension.

    • Prepare the suspension fresh daily or validate its stability for longer storage. A study on roflumilast used a methocel suspension for oral gavage.[10]

  • Animal Handling and Dosing:

    • Accurately weigh each mouse to calculate the correct dose volume.

    • Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[19]

    • Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.[18]

    • Insert the gavage needle gently into the esophagus. Do not force it.[23]

    • Slowly administer the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.[19]

Protocol 2: Intraperitoneal Injection of a Novel Compound
  • Preparation:

    • Dissolve this compound in a suitable vehicle. If using a solvent like DMSO, ensure the final concentration in the injection volume is non-toxic.

    • Draw the calculated dose into a sterile syringe with an appropriate needle (e.g., 26G).

  • Injection Procedure:

    • Restrain the mouse securely, exposing the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs forward.[20]

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant.

    • Gently aspirate to check for the presence of urine or intestinal contents.[16]

    • If the aspiration is clear, inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

This compound Signaling Pathway

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMPK AMPK This compound->AMPK Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Activates Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection Akt Akt Epac->Akt Activates Akt->Neuroprotection Autophagy Autophagy AMPK->Autophagy

Caption: this compound inhibits PDE4, increasing cAMP and activating downstream pathways for neuroprotection.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow start Start formulation This compound Formulation (e.g., suspension) start->formulation animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model dosing Administration (e.g., Oral Gavage) formulation->dosing animal_model->dosing monitoring Adverse Effect Monitoring dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd data_analysis Data Analysis monitoring->data_analysis pk_pd->data_analysis end End data_analysis->end

Caption: A typical workflow for conducting an in vivo study with this compound in an animal model.

Troubleshooting Logic for Poor Bioavailability

Troubleshooting_Bioavailability problem Poor/Variable Bioavailability solubility Check Solubility problem->solubility stability Assess Compound Stability problem->stability formulation Optimize Formulation/ Vehicle solubility->formulation route Consider Alternative Administration Route solubility->route solution Improved Bioavailability formulation->solution route->solution fresh_prep Prepare Fresh Formulations stability->fresh_prep fresh_prep->solution

Caption: A logical approach to troubleshooting poor bioavailability of this compound in animal studies.

References

FCPR16 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of FCPR16 in long-term experiments and to offer troubleshooting strategies for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, and modulates inflammatory responses.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q3: What is the typical stability of this compound in cell culture medium?

A3: The stability of this compound in cell culture medium can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and temperature. It is recommended to perform a stability study under your specific experimental conditions. As a general guideline, frequent media changes (every 24-48 hours) are advised for long-term experiments to maintain a consistent concentration of the active compound.

Q4: I am observing inconsistent results in my long-term experiments with this compound. What could be the cause?

A4: Inconsistent results can arise from the degradation of this compound in the cell culture medium over time. Other potential causes include variability in cell density, passage number, or metabolic activity of the cells. It is also possible that the compound is binding to the plastic of the culture vessels. See the Troubleshooting Guide below for detailed solutions.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: You can perform a simple stability study by incubating this compound in your cell culture medium (with and without cells) at 37°C. At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect aliquots of the medium and analyze the concentration of this compound using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased or loss of this compound activity over time This compound may be degrading in the cell culture medium at 37°C.- Refresh the medium with freshly prepared this compound every 24-48 hours.- Perform a stability study to determine the degradation rate in your specific medium (see Experimental Protocols).- Consider using a lower incubation temperature if your experimental design allows.
High variability between experimental replicates - Inconsistent this compound concentration due to degradation or adsorption to plastics.- Variations in cell seeding density or health.- Use low-protein-binding plates and pipette tips.- Ensure a homogeneous cell suspension when seeding plates.- Standardize cell passage number and monitor cell viability.
Unexpected cytotoxicity at effective concentrations - The final concentration of the solvent (e.g., DMSO) may be too high.- Degradation products of this compound could be toxic.- Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).- Run a vehicle control (medium with solvent only) to assess solvent toxicity.- Characterize potential degradation products and their biological activity if possible.
No observable effect of this compound on the target pathway - this compound may not be cell-permeable in your specific cell type.- The concentration of this compound may be too low due to degradation or plastic binding.- Verify target engagement with a downstream marker assay (e.g., measuring intracellular cAMP levels or CREB phosphorylation).- Increase the concentration of this compound or the frequency of media changes.- Use positive controls known to modulate the same pathway.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under typical cell culture conditions.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration in Medium without Serum (% of initial)Concentration in Medium with 10% FBS (% of initial)
0100 ± 2.1100 ± 1.8
892 ± 3.595 ± 2.3
2475 ± 4.288 ± 3.1
4851 ± 5.672 ± 4.5
7232 ± 6.155 ± 5.9

Data are represented as mean ± standard deviation (n=3). Stability was assessed by HPLC.

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 24 hours

pHRemaining this compound (%)
6.085 ± 3.3
7.478 ± 4.1
8.062 ± 5.2

Data are represented as mean ± standard deviation (n=3). Stability was assessed by HPLC.

Experimental Protocols

Protocol 1: this compound Stability Assessment in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC system for analysis

Procedure:

  • Prepare a working solution of 10 µM this compound in the cell culture medium (with and without 10% FBS).

  • Add 1 mL of the this compound-containing medium to triplicate wells of a 24-well plate for each condition.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.

  • Store the collected samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Western Blot for Phospho-CREB (pCREB)

Objective: To assess the activation of the cAMP signaling pathway by measuring the phosphorylation of CREB.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total CREB antibody for normalization.

Visualizations

FCPR16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation NFkB NF-κB PKA->NFkB Inhibition pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) pCREB->Gene_Transcription Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Activation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent or Reduced This compound Activity Check_Stability Assess this compound Stability in Media (Protocol 1) Start->Check_Stability Is_Stable Is this compound Stable? Check_Stability->Is_Stable Refresh_Media Refresh Media with This compound Every 24-48h Is_Stable->Refresh_Media No Check_Controls Verify Positive and Vehicle Controls Is_Stable->Check_Controls Yes Refresh_Media->Check_Controls Check_Cells Assess Cell Health (Viability, Passage #) Check_Controls->Check_Cells Optimize_Conc Optimize this compound Concentration Check_Cells->Optimize_Conc End Consistent Results Optimize_Conc->End

Caption: Troubleshooting workflow for this compound experiments.

References

Interpreting unexpected results in FCPR16 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FCPR16 in behavioral studies. Unexpected results can arise from various factors, and this guide aims to provide insights into interpreting these outcomes based on the known mechanisms of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing an antidepressant-like effect with this compound, but the levels of phosphorylated CREB (pCREB) do not fully correlate with the behavioral outcome. Are there other pathways at play?

A1: Yes, it is plausible to observe antidepressant-like effects that are not solely dependent on the cAMP/PKA/CREB pathway. This compound, as a phosphodiesterase 4 (PDE4) inhibitor, increases intracellular cAMP levels. This elevation in cAMP can activate two distinct downstream signaling pathways: the canonical PKA/CREB pathway and the Epac/Akt pathway.[1][2][3] The Epac/Akt pathway is also implicated in neuroprotective and antidepressant-like effects.[1][2] Therefore, it is crucial to assess the activation of both pathways to get a complete picture of this compound's mechanism of action.

Troubleshooting Steps:

  • Assess Akt Phosphorylation: In addition to Western blotting for pCREB, perform an analysis of phosphorylated Akt (pAkt) levels in your tissue samples. This compound has been shown to increase the phosphorylation of both CREB and Akt in a time- and concentration-dependent manner.[1]

  • Pharmacological Inhibition: To confirm the involvement of the Epac/Akt pathway, you can pre-treat a cohort of animals with a PKA inhibitor (e.g., H-89) or an Akt inhibitor (e.g., KRX-0401) prior to this compound administration.[1][2] A reduction in the antidepressant-like effects in the presence of these inhibitors would confirm the involvement of the respective pathways.

  • Review Experimental Timeline: Ensure that the timing of tissue collection is optimal for detecting the peak phosphorylation of both Akt and CREB. Time-course studies have shown that this compound can induce phosphorylation of these proteins in a time-dependent manner.[1]

Q2: Our in vitro assays show this compound is neuroprotective against MPP+-induced toxicity, but the effect seems to be independent of apoptosis. Is this possible?

A2: Yes, this is a plausible observation. While this compound has been shown to reduce apoptosis by decreasing the level of cleaved caspase 3 and the Bax/Bcl-2 ratio, its neuroprotective effects are multifaceted.[1][2] this compound also protects against oxidative stress and mitochondrial dysfunction, which are key contributors to MPP+-induced cell death.[1][4][5] Furthermore, this compound can induce autophagy, a cellular process for clearing damaged components, which contributes to its neuroprotective effects.[4]

Troubleshooting Steps:

  • Measure Oxidative Stress Markers: Assess levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in your cell cultures. This compound has been shown to suppress the accumulation of ROS and attenuate the expression of MDA.[1]

  • Evaluate Mitochondrial Membrane Potential (Δψm): Utilize assays such as JC-1 staining to determine the mitochondrial membrane potential. This compound can prevent the decline of Δψm induced by MPP+.[1]

  • Assess Autophagy: Measure markers of autophagy, such as the levels of microtubule-associated protein 1 light chain 3 II (LC3-II) and p62. This compound has been found to trigger autophagy, and inhibition of this process can attenuate its neuroprotective effects.[4]

Q3: We are seeing a reduction in neuroinflammation with this compound treatment in our animal model of chronic stress, but the effect on pro-inflammatory cytokines is not as robust as expected. What else should we be looking at?

A3: The anti-inflammatory effects of this compound extend beyond the simple reduction of pro-inflammatory cytokines. This compound has been shown to modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6] This shift is a key component of its neuroprotective and antidepressant-like effects.

Troubleshooting Steps:

  • Analyze Microglial Markers: In addition to measuring pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), assess the expression of anti-inflammatory cytokines (e.g., IL-10) and markers for M1 (e.g., iNOS, TNF-α mRNA) and M2 (e.g., Arginase 1, CD206 mRNA) microglial phenotypes in your brain tissue samples.[6]

  • Immunohistochemistry: Perform immunofluorescence staining for microglial markers such as Iba1 and CD206 to visualize the changes in microglial activation and polarization in relevant brain regions like the hippocampus and cerebral cortex.[6]

Data Presentation

Table 1: Effects of this compound on Key Signaling Molecules and Cellular Processes

ParameterEffect of this compoundKey FindingsCitations
cAMP Levels IncreaseEnhances intracellular cAMP.[1]
pAkt Levels IncreasePromotes phosphorylation of Akt.[1][2]
pCREB Levels IncreasePromotes phosphorylation of CREB.[1][2]
Apoptosis DecreaseReduces cleaved caspase 3 and Bax/Bcl-2 ratio.[1][2]
Oxidative Stress DecreaseSuppresses ROS accumulation and MDA levels.[1]
Mitochondrial Health ProtectionPrevents the decline of mitochondrial membrane potential.[1]
Autophagy IncreaseInduces autophagy, evidenced by increased LC3-II.[4]
Neuroinflammation DecreaseReduces pro-inflammatory cytokines and promotes M2 microglial polarization.[6]

Experimental Protocols

Western Blot for pAkt and pCREB

  • Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt, total Akt, pCREB, and total CREB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

  • Cell Culture: Plate SH-SY5Y cells and treat with this compound and/or MPP+ as per the experimental design.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Visualizations

FCPR16_Signaling_Pathways This compound This compound PDE4 PDE4 This compound->PDE4 inhibits AMPK AMPK This compound->AMPK activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Neuroprotection Neuroprotection & Antidepressant Effects pCREB->Neuroprotection Akt Akt Epac->Akt activates pAkt pAkt pAkt->Neuroprotection Autophagy Autophagy AMPK->Autophagy induces Autophagy->Neuroprotection

Caption: this compound inhibits PDE4, leading to increased cAMP and activation of downstream neuroprotective pathways.

Troubleshooting_Workflow Start Unexpected Behavioral Result CheckPathways Assess both pCREB and pAkt levels Start->CheckPathways Antidepressant effect without strong pCREB correlation CheckInflammation Analyze M1/M2 microglial markers Start->CheckInflammation Weak anti-inflammatory effect on cytokines CheckCellDeath Measure oxidative stress & autophagy Start->CheckCellDeath Neuroprotection seems independent of apoptosis Result1 Involvement of Epac/Akt pathway confirmed CheckPathways->Result1 Result2 Shift in microglial polarization observed CheckInflammation->Result2 Result3 Neuroprotection via non-apoptotic mechanisms CheckCellDeath->Result3

Caption: A logical workflow for troubleshooting unexpected results in this compound behavioral studies.

References

Optimizing FCPR16 Concentration for Neuroprotection Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of FCPR16 in neuroprotection assays. This compound is a novel phosphodiesterase 4 (PDE4) inhibitor that has demonstrated neuroprotective effects in various in vitro models of neuronal damage. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in neuroprotection?

A1: this compound is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it increases the intracellular levels of cyclic AMP (cAMP). This elevation in cAMP activates two primary signaling pathways crucial for neuronal survival: the PKA/CREB and Epac/Akt pathways.[1][2] Additionally, this compound has been shown to induce autophagy through an AMPK-dependent mechanism, which further contributes to its neuroprotective effects against oxidative stress.[3]

Q2: What is a recommended starting concentration range for this compound in neuroprotection assays?

A2: Based on published studies using SH-SY5Y neuroblastoma cells, a starting concentration range of 12.5 µM to 50 µM is recommended.[2] this compound has been shown to dose-dependently reduce cell viability loss in this range when cells are challenged with toxins like MPP+ (1-methyl-4-phenylpyridinium).[2] For HT-22 neuronal cells, concentrations between 12.5 µM and 100 µM have been used to attenuate TNF-α-induced cell injury.[4] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What cell lines are suitable for testing the neuroprotective effects of this compound?

A3: Commonly used cell lines for studying this compound's neuroprotective effects include the human neuroblastoma cell line SH-SY5Y and the mouse hippocampal cell line HT-22.[1][4] The choice of cell line should be guided by the specific research question and the model of neurodegeneration being investigated.

Q4: How long should cells be pre-treated with this compound before inducing neuronal damage?

A4: A pre-treatment time of 1 hour with this compound has been shown to be effective in protecting HT-22 cells from TNF-α-induced injury.[4] However, the optimal pre-incubation time can vary depending on the cell type and the nature of the neurotoxic insult. A time-course experiment (e.g., 1, 2, 4, and 6 hours of pre-treatment) is recommended to determine the ideal pre-incubation period for your specific assay.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No neuroprotective effect observed. - this compound concentration is too low.- Incubation time is too short.- The chosen cell line is not sensitive to this compound.- The neurotoxic insult is too severe.- Increase the concentration of this compound in a stepwise manner.- Increase the pre-incubation time with this compound.- Verify the expression of PDE4 in your cell line.- Reduce the concentration or duration of the neurotoxic agent to achieve ~50% cell death in the control group.
High cell death in this compound-treated wells, even without a neurotoxin. - this compound concentration is too high, leading to cytotoxicity.- The solvent (e.g., DMSO) concentration is toxic to the cells.- Perform a cytotoxicity assay with a wide range of this compound concentrations to determine the maximum non-toxic dose.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1-0.5%).
High variability between replicate wells. - Inconsistent cell seeding.- Uneven distribution of this compound or the neurotoxin.- Edge effects in the multi-well plate.- Ensure a homogenous cell suspension before seeding.- Mix the plate gently by tapping after adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected changes in signaling pathway readouts. - Crosstalk with other signaling pathways.- Off-target effects of this compound at high concentrations.- Use specific inhibitors for the cAMP/PKA/CREB and Epac/Akt pathways (e.g., H-89 and KRX-0401, respectively) to confirm the mechanism of action.[1][2]- Test a narrower, lower concentration range of this compound.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Neuroprotection Assays

Cell LineNeurotoxic AgentThis compound Concentration RangeObserved EffectReference
SH-SY5YMPP+12.5 - 50 µMDose-dependent reduction in loss of cell viability.[2]
SH-SY5YMPP+25 µMSuppression of ROS accumulation and prevention of mitochondrial membrane potential decline.[1]
HT-22TNF-α12.5 - 100 µMAttenuation of cell injury.[4]

Table 2: Effects of this compound on Signaling Pathway Components

Cell LineThis compound ConcentrationTreatment TimeEffect on Signaling MoleculeReference
SH-SY5Y3.1 - 25 µM80 minDose-dependent increase in phosphorylation of Akt and CREB.[1]
SH-SY5Y25 µM0 - 160 minTime-dependent increase in phosphorylation of Akt and CREB.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay

Objective: To determine the concentration of this compound that provides maximal protection against a neurotoxic insult without causing inherent cytotoxicity.

Materials:

  • SH-SY5Y or HT-22 cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurotoxic agent (e.g., MPP+ or TNF-α)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired pre-treatment time (e.g., 1 hour).

  • Induction of Neuronal Damage: Prepare the neurotoxic agent in complete medium at a pre-determined concentration that induces approximately 50% cell death. Add the neurotoxin to the appropriate wells. Include a control group of cells that are not exposed to the neurotoxin.

  • Incubation: Incubate the plate for the duration of the neurotoxic insult (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells. Plot cell viability against this compound concentration to determine the optimal neuroprotective concentration.

Protocol 2: Western Blot Analysis of Akt and CREB Phosphorylation

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream signaling proteins.

Materials:

  • Cells treated with this compound as described above.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-CREB, anti-total-CREB, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FCPR16_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation CREB CREB PKA->CREB Phosphorylation Akt Akt Epac->Akt Activation Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) CREB->Neuroprotection Akt->Neuroprotection

Caption: this compound inhibits PDE4, leading to increased cAMP and activation of neuroprotective pathways.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Neuronal Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment toxin Induce Neurotoxicity (e.g., MPP+, TNF-α) pretreatment->toxin incubation Incubate (e.g., 24h) toxin->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (p-Akt, p-CREB) incubation->western ros ROS Measurement incubation->ros analysis Data Analysis and Concentration Optimization viability->analysis western->analysis ros->analysis

Caption: Workflow for optimizing this compound concentration in neuroprotection assays.

References

FCPR16 Technical Support Center: Troubleshooting Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the effects of FCPR16 on cell viability. This resource offers frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We observe unexpected cytotoxicity after treating our cells with this compound. What are the potential causes?

A1: While this compound is generally reported to have protective effects, unexpected cytotoxicity can arise from several factors:

  • High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final solvent concentration in your culture medium is below a toxic threshold (typically <0.1% v/v) and include a vehicle-only control in your experiments.

  • Cell Line Sensitivity: The response to this compound can be cell-type specific. Some cell lines may be inherently more sensitive to PDE4 inhibition or the specific chemical structure of this compound.

  • Compound Stability and Purity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation into potentially toxic byproducts.

  • Contamination: Microbial contamination (e.g., bacteria, mycoplasma) in your cell cultures can cause cell death that may be mistakenly attributed to this compound.

Q2: There is high variability between replicate wells in our cell viability assays with this compound. How can we improve consistency?

A2: High variability in cell viability assays is a common issue that can often be resolved by addressing the following technical aspects:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between plating each set of wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and other media components. To mitigate this, it is best to not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Incomplete Dissolution of Assay Reagents: In assays like the MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Incomplete dissolution will lead to artificially low readings.

  • Incubation Time: Ensure consistent incubation times for all plates and wells, especially after the addition of assay reagents.

Q3: Our cell viability results with this compound are not consistent with published data. What could be the reason?

A3: Discrepancies between your results and published findings can be due to a variety of factors:

  • Different Experimental Conditions: Minor variations in cell line passage number, cell density, serum concentration in the media, and the duration of this compound treatment can significantly impact the outcome.

  • Assay-Specific Artifacts: The choice of cell viability assay can influence the results. For example, compounds can interfere with the chemistry of certain assays. This compound, as a small molecule, could potentially interfere with the enzymatic reactions of tetrazolium-based assays (e.g., MTT, XTT). It is advisable to confirm key findings using an alternative assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity, or a direct apoptosis assay).

  • Cell Line Authenticity and Health: Ensure your cell line is authenticated and free from contamination. Cells at a high passage number may exhibit altered responses compared to lower passage cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effect of this compound on the viability of SH-SY5Y cells under cytotoxic challenge with 1-methyl-4-phenylpyridinium (MPP+).

Table 1: Effect of this compound on MPP+-induced Loss of Cell Viability in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100%
MPP+500 µM51.74 ± 3.98%
This compound + MPP+12.5 µM + 500 µMIncreased from MPP+ baseline
This compound + MPP+25 µM + 500 µM70.40 ± 8.85%[1]
This compound + MPP+50 µM + 500 µMDose-dependent increase

Data are presented as mean ± SD. Cell viability was assessed by CCK-8 assay after 48 hours of treatment.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effect of this compound on cell viability and apoptosis.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control for cytotoxicity if applicable.

    • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (provided in most kits for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: In a set of control wells (untreated cells), add 10 µL of lysis solution and incubate for 15 minutes before centrifugation to induce maximum LDH release.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm) using a microplate reader.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as desired.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells using the provided lysis buffer and incubate on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.

  • Caspase-3 Reaction:

    • In a 96-well plate, add a specific amount of protein lysate from each sample.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement:

    • If using a colorimetric substrate (pNA), measure the absorbance at 405 nm.

    • If using a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

This compound, as a PDE4 inhibitor, increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of two main downstream pathways that promote cell survival and viability: the PKA/CREB pathway and the Epac/Akt pathway. This compound has also been shown to activate the AMPK pathway, which is involved in cellular energy homeostasis and autophagy.

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMPK AMPK This compound->AMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Cell Viability CREB->Neuroprotection Akt Akt Epac->Akt Activates Akt->Neuroprotection AMPK->Neuroprotection Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding FCPR16_Prep 2. Prepare this compound Stock & Serial Dilutions Treatment 4. Treat Cells with this compound & Controls FCPR16_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Desired Time Period Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay 7. (Optional) Perform Apoptosis Assay (e.g., Caspase-3, TUNEL) Incubation->Apoptosis_Assay Data_Acquisition 8. Data Acquisition (Microplate Reader) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis 9. Analyze Data & Determine Cell Viability Data_Acquisition->Data_Analysis Troubleshooting_Logic Start Unexpected Cytotoxicity Observed with this compound Check_Concentration Verify this compound & Solvent Concentrations Start->Check_Concentration Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Contamination Test for Mycoplasma & Other Contaminants Start->Check_Contamination Repeat_Experiment Repeat Experiment with Fresh Reagents & Controls Check_Concentration->Repeat_Experiment Check_Cells->Repeat_Experiment Check_Contamination->Repeat_Experiment Alternative_Assay Use an Alternative Viability Assay Repeat_Experiment->Alternative_Assay If cytotoxicity persists Dose_Response Perform Dose-Response Curve Repeat_Experiment->Dose_Response If cytotoxicity persists Conclusion Identify Source of Cytotoxicity Alternative_Assay->Conclusion Dose_Response->Conclusion

References

FCPR16 Experimental Outcomes: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FCPR16-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered when working with this compound. Here you will find a compilation of frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Its primary mechanism of action is to block the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, including the Protein Kinase A (PKA)-cAMP response element-binding protein (CREB) pathway and the Exchange protein directly activated by cAMP (Epac)-Protein Kinase B (Akt) pathway.[1][3] Additionally, this compound has been shown to induce AMP-activated protein kinase (AMPK)-dependent autophagy.[4][5]

Q2: What are the main experimental applications of this compound?

A2: this compound has demonstrated neuroprotective effects in cellular models of Parkinson's disease and antidepressant-like effects in animal models of depression.[2][3] It is commonly used in studies investigating neuroinflammation, oxidative stress, and apoptosis.[1][2]

Q3: What is the reported IC50 value for this compound's inhibition of PDE4?

A3: this compound has a reported IC50 of 90 nM for PDE4 inhibition.[1]

Q4: What is a recommended working concentration of this compound for in vitro neuroprotection studies?

A4: In studies using SH-SY5Y cells treated with the neurotoxin MPP+, a concentration of 25 µM this compound has been shown to be effective in significantly reversing MPP+-induced reductions in cell viability.[1][3] However, the optimal concentration may vary depending on the specific cell line and experimental conditions, so a dose-response experiment is always recommended.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during this compound experiments.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, LDH)
Potential Cause Troubleshooting & Optimization
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Variable MPP+ Potency Prepare fresh MPP+ solutions for each experiment. MPP+ is light-sensitive, so protect it from light during preparation and use.
Cell Passage Number Use SH-SY5Y cells within a consistent and low passage number range. High-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.
Incomplete this compound Solubilization Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the culture medium. Visually inspect for any precipitation.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water.
Issue 2: Inconsistent Western Blot Results for Phosphorylated Proteins (pCREB, pAkt)
Potential Cause Troubleshooting & Optimization
Phosphatase Activity Lyse cells quickly on ice and use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
Low Abundance of Phosphorylated Protein Optimize the stimulation time with this compound. Perform a time-course experiment to determine the peak phosphorylation of CREB and Akt.
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage based on the molecular weight of the target proteins.
High Background Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST for phospho-antibodies (milk contains phosphoproteins that can cause background). Ensure adequate washing steps.
Antibody Quality Use antibodies that have been validated for the specific application and species. Run a positive control (e.g., lysate from cells treated with a known activator of the pathway) to confirm antibody performance.
Issue 3: Variability in Cytokine Measurements in the CUMS Model
Potential Cause Troubleshooting & Optimization
Inherent Variability of the CUMS Model Strictly standardize the CUMS protocol, including the type, duration, and unpredictability of stressors. Ensure consistent animal handling and housing conditions.
Sample Collection and Processing Collect brain tissue (e.g., hippocampus) rapidly and freeze it immediately in liquid nitrogen to prevent cytokine degradation. Use a consistent lysis buffer with protease inhibitors.
Assay Sensitivity and Specificity Choose a high-quality ELISA or multiplex assay kit validated for mouse cytokines. Ensure the standard curve is accurate and reproducible.
Inter-animal Variability Increase the number of animals per group to improve statistical power. Consider using littermates and randomly assigning them to different experimental groups.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments.

Table 1: In Vitro Neuroprotective Effects of this compound in MPP+-treated SH-SY5Y Cells

Parameter Control MPP+ (500 µM) This compound (25 µM) + MPP+ Reference
Cell Viability (%)10051.74 ± 3.9870.40 ± 8.85[1]
Intracellular ROS (% of Control)100126.54 ± 4.32106.91 ± 3.05[1]
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)High11.40 ± 2.99 (% of total cells with low potential)49.01 ± 5.44 (% of total cells with restored potential)[1]

Table 2: Effect of this compound on Cytokine Levels in the Hippocampus of CUMS Mice

Cytokine CUMS Model This compound-treated CUMS Model Reference
TNF-αIncreasedDecreased[2]
IL-6IncreasedDecreased[2]
IL-1βIncreasedDecreased[2]
IL-10DecreasedIncreased[2]

Note: Specific fold-change or concentration values for cytokine levels were not provided in the cited literature, but the directional change was consistently reported.

Experimental Protocols

Detailed Methodology for MPP+-Induced Cytotoxicity Assay in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.[1]

  • MPP+ Treatment: Induce cytotoxicity by adding MPP+ to a final concentration of 500 µM and incubate for an additional 24 hours.[1]

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.

Key Steps for Western Blot Analysis of pCREB and pAkt
  • Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pCREB (Ser133) and pAkt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with antibodies against total CREB and total Akt to normalize for protein loading.

Signaling Pathways and Experimental Workflows

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 pAMPK pAMPK This compound->pAMPK Activates Neuroinflammation ↓ Neuroinflammation (↓ TNF-α, IL-6, IL-1β) This compound->Neuroinflammation cAMP ↑ cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Akt Akt Epac->Akt pCREB pCREB CREB->pCREB Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Oxidative Stress) pCREB->Neuroprotection pAkt pAkt Akt->pAkt pAkt->Neuroprotection AMPK AMPK Autophagy ↑ Autophagy pAMPK->Autophagy Autophagy->Neuroprotection

Caption: this compound Signaling Pathways.

Experimental_Workflow_Neuroprotection Start Start: SH-SY5Y Cell Culture Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Induce Induce Neurotoxicity (e.g., MPP+) Pretreat->Induce Assay Perform Downstream Assays Induce->Assay Viability Cell Viability Assay (MTT, LDH) Assay->Viability Western Western Blot (pCREB, pAkt) Assay->Western ROS ROS Measurement Assay->ROS Mito Mitochondrial Membrane Potential Assay Assay->Mito Data Data Analysis and Interpretation Viability->Data Western->Data ROS->Data Mito->Data CUMS_Model_Workflow Start Start: CUMS Model Induction in Mice Treat Administer this compound or Vehicle Start->Treat Behavior Behavioral Tests (e.g., Sucrose Preference, Forced Swim) Treat->Behavior Sacrifice Sacrifice and Tissue Collection (Hippocampus) Behavior->Sacrifice Cytokine Cytokine Measurement (ELISA, Multiplex) Sacrifice->Cytokine Data Data Analysis and Interpretation Cytokine->Data

References

FCPR16 off-target effects in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FCPR16 in neuronal cultures. The information is designed to help identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel phosphodiesterase 4 (PDE4) inhibitor. Its primary on-target effect is to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by preventing its degradation. This elevation in cAMP activates several downstream signaling pathways that are crucial for neuronal function and survival.

Q2: What are the known on-target signaling pathways activated by this compound in neuronal cultures?

This compound has been shown to activate the following key signaling pathways in neuronal cells:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor to promote the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

  • Epac/Akt Pathway: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac), which subsequently activates the Akt signaling pathway. This pathway is critical for promoting cell survival and inhibiting apoptosis.

  • AMPK-dependent Autophagy: this compound has been observed to induce autophagy through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This process can be neuroprotective by clearing damaged organelles and aggregated proteins.

Q3: Are there known off-target effects of this compound?

Currently, there is limited publicly available data specifically detailing the off-target binding profile of this compound. However, like many small molecule inhibitors, this compound has the potential for off-target activities. As a PDE4 inhibitor, potential off-targets could include other phosphodiesterase isoforms, kinases, G-protein coupled receptors (GPCRs), and ion channels. Researchers should be aware of this possibility and consider experimental validation of specificity in their system.

Q4: My neuronal cultures are showing unexpected toxicity or a phenotype inconsistent with PDE4 inhibition after this compound treatment. What could be the cause?

Unexpected phenotypes or toxicity could arise from several factors:

  • Off-target effects: this compound may be interacting with other cellular targets in your specific neuronal culture system.

  • On-target but excessive signaling: While elevation of cAMP is the intended effect, excessive or prolonged stimulation of cAMP signaling can be detrimental to some neuronal populations.

  • Compound purity and stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Experimental conditions: Factors such as cell density, culture age, and media composition can influence the cellular response to this compound.

Refer to the Troubleshooting Guide below for strategies to investigate these possibilities.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
Unexpected Neuronal Death/Toxicity Off-target kinase inhibition: Many kinases are crucial for neuronal survival.Perform a kinase inhibitor profiling assay to assess the selectivity of this compound against a panel of kinases. Several commercial services are available for this (see "Data Presentation" section).
Off-target effects on ion channels: Disruption of ion channel function can lead to excitotoxicity.Conduct whole-cell patch-clamp electrophysiology to assess changes in neuronal firing properties and ion channel currents in the presence of this compound.
Excessive on-target cAMP signaling: Overstimulation of cAMP pathways can be toxic in some contexts.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific neuronal culture type and age.
Phenotype is not rescued by a structurally different PDE4 inhibitor. This compound-specific off-target effect: The observed phenotype may be due to an interaction unique to the chemical structure of this compound.Test a structurally unrelated PDE4 inhibitor (e.g., Rolipram) to see if it recapitulates the desired on-target phenotype. If not, the original phenotype is likely due to an off-target effect of this compound.
Unexpected changes in gene or protein expression unrelated to the cAMP pathway. Off-target effects on transcription factors or other signaling pathways. Perform RNA-sequencing or a targeted gene expression analysis (e.g., qPCR array) to identify pathways that are unexpectedly altered by this compound treatment.
Variability in experimental results. Inconsistent compound activity or experimental conditions. Ensure consistent storage and handling of this compound. Standardize all experimental parameters, including cell plating density, culture age, and treatment duration.

Data Presentation

Table 1: Potential Off-Target Classes for PDE4 Inhibitors and Investigational Methods
Potential Off-Target Class Rationale for Concern Recommended Experimental Assay
Other Phosphodiesterase (PDE) Isoforms This compound may not be completely selective for PDE4 and could inhibit other PDE families (e.g., PDE1, PDE2, PDE3, PDE5, etc.), leading to unintended changes in cGMP or cAMP signaling dynamics.PDE selectivity panel assay (biochemical).
Protein Kinases The ATP-binding site of kinases can sometimes be bound by small molecule inhibitors designed for other targets.Kinase inhibitor profiling screen (e.g., services from Reaction Biology, Pharmaron, Creative Biogene).
G-Protein Coupled Receptors (GPCRs) Small molecules can sometimes act as agonists or antagonists at GPCRs, which are abundant in the nervous system and regulate diverse signaling pathways.GPCR binding assay panel.
Ion Channels Direct modulation of ion channels can significantly impact neuronal excitability and viability.Whole-cell patch-clamp electrophysiology.
Table 2: Commercial Services for Kinase Profiling
Service Provider Service Highlights
Reaction Biology Offers a large kinase panel (HotSpot™ and ³³PanQinase™) for selectivity profiling.
Pharmaron Provides a panel of over 560 kinase targets with rapid turnaround times.
Creative Biogene Offers both biochemical and cell-based kinase screening and profiling services.
Luceome Biotechnologies Provides Cell-free KinaseSeeker™ assays for in vitro selectivity profiling.
Thermo Fisher Scientific Offers SelectScreen® Kinase Profiling Services.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Kinase Activity

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology: This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (typically DMSO) at a high concentration (e.g., 10 mM).

    • Ensure the compound is of the highest possible purity to avoid artifacts from contaminants.

  • Selection of Service Provider and Kinase Panel:

    • Choose a vendor from the list provided in Table 2 or another reputable provider.

    • Select a kinase panel that is relevant to neuroscience. Many services offer predefined "neuro-focused" panels or allow for custom panel selection. A broad "kinome-wide" scan is recommended for initial characterization.

  • Assay Format:

    • Typically, the initial screen is performed at a single high concentration of this compound (e.g., 1 or 10 µM) to identify potential hits.

    • For any identified "hits" (kinases inhibited by more than a certain threshold, e.g., 50%), follow-up with dose-response assays to determine the IC50 values.

  • Data Analysis:

    • The service provider will supply data on the percent inhibition of each kinase at the tested concentration(s) and the calculated IC50 values.

    • Analyze the data to identify any kinases that are potently inhibited by this compound at concentrations relevant to your in-culture experiments. Potent off-target kinase inhibition may warrant further investigation or a re-evaluation of your experimental results.

Protocol 2: Calcium Imaging to Detect Off-Target Effects on Neuronal Activity

Objective: To assess whether this compound causes global changes in neuronal calcium dynamics, which could indicate off-target effects on ion channels or GPCRs.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Fluo-4 AM calcium indicator dye (e.g., Thermo Fisher F14201)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Prepare Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in dry DMSO.

    • For the working solution, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in HBSS.

    • Add Pluronic F-127 to the working solution to a final concentration of 0.02% to aid in dye loading.

  • Dye Loading:

    • Aspirate the culture medium from the neuronal cultures.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with pre-warmed HBSS to remove excess dye.

    • Add fresh pre-warmed HBSS for imaging.

  • Imaging:

    • Place the coverslip in the imaging chamber on the microscope stage.

    • Acquire a baseline fluorescence recording for several minutes to ensure the cells are stable.

    • Apply this compound at the desired concentration to the imaging chamber.

    • Record the fluorescence changes over time.

    • As a positive control, at the end of the experiment, apply a depolarizing stimulus (e.g., 50 mM KCl) to confirm cell viability and responsiveness.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) for individual neurons.

    • A significant and rapid change in intracellular calcium upon application of this compound, which is not consistent with the known downstream effects of cAMP elevation, may suggest an off-target effect on ion channels or GPCRs that couple to calcium signaling.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effects of this compound on neuronal membrane properties and ion channel currents.

Methodology:

  • Culture Preparation: Plate neurons on glass coverslips suitable for electrophysiology.

  • Solutions:

    • External (bath) solution (ACSF): Typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal (pipette) solution: A typical potassium-based internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with ACSF.

    • Pull glass micropipettes to a resistance of 3-7 MΩ.

    • Establish a whole-cell patch-clamp configuration on a healthy neuron.

    • In current-clamp mode, record the resting membrane potential and firing pattern in response to current injections.

    • In voltage-clamp mode, apply voltage steps to elicit specific ion channel currents (e.g., sodium, potassium, calcium currents).

    • After obtaining a stable baseline recording, perfuse the bath with ACSF containing this compound at the desired concentration.

    • Record any changes in membrane potential, firing rate, or specific ion channel currents.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the amplitude and kinetics of voltage-gated currents.

    • Effects that occur rapidly and are not consistent with the slower, transcription-dependent effects of the cAMP pathway may indicate a direct, off-target modulation of ion channels.

Mandatory Visualizations

FCPR16_On_Target_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMPK AMPK cAMP->AMPK Activates CREB CREB PKA->CREB Phosphorylates Akt Akt Epac->Akt Activates CellSurvival Cell Survival Akt->CellSurvival pCREB pCREB GeneTranscription Gene Transcription (Neuroprotection, Synaptic Plasticity) pCREB->GeneTranscription Autophagy Autophagy AMPK->Autophagy

Caption: On-target signaling pathways of this compound in neuronal cells.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype consistent with excessive cAMP signaling? Start->Q1 A1_Yes Perform Dose-Response to find optimal concentration Q1->A1_Yes Yes Q2 Does a structurally unrelated PDE4 inhibitor cause the same phenotype? Q1->Q2 No A2_Yes Phenotype is likely on-target Q2->A2_Yes Yes A2_No Phenotype is likely an This compound-specific off-target effect Q2->A2_No No InvestigateOffTarget Investigate Potential Off-Target Mechanisms A2_No->InvestigateOffTarget Kinase Kinase Profiling InvestigateOffTarget->Kinase Calcium Calcium Imaging InvestigateOffTarget->Calcium PatchClamp Patch-Clamp InvestigateOffTarget->PatchClamp GeneExpr Gene Expression Analysis InvestigateOffTarget->GeneExpr

Caption: Troubleshooting workflow for unexpected this compound effects.

Managing FCPR16-induced changes in gene expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Gene Expression Changes Induced by Novel Compounds

Disclaimer: Information on a specific compound designated "FCPR16" is not publicly available. This guide uses "Compound X" as a placeholder to provide a general framework for researchers managing gene expression changes induced by any novel small molecule or drug candidate.

Frequently Asked Questions (FAQs)

Q1: We treated our cells with Compound X and are seeing widespread changes in gene expression. How do we identify the most important target genes?

A1: Large-scale changes are common. To narrow down your gene list, consider the following:

  • Magnitude of Change: Prioritize genes with the highest statistically significant fold-changes (up or down).

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID, Metascape) to identify signaling pathways or biological processes that are significantly enriched in your dataset.[1] This provides a functional context for the changes.

  • Literature Review: Cross-reference your list of differentially expressed genes with published literature related to your cell model and experimental context to identify known key players.

  • Time-Course and Dose-Response: Genes that show consistent and dose-dependent changes are likely to be more directly affected by Compound X.

Q2: Our qPCR validation results for a key gene do not match the fold-change we saw in our initial RNA-seq/microarray data. What could be the reason?

A2: Discrepancies between high-throughput screening and validation are not uncommon. Potential causes include:

  • Different RNA Samples: Ensure you are using the same RNA isolate or a true biological replicate for both experiments.

  • Primer/Probe Design: Poorly designed qPCR primers can lead to inefficient or non-specific amplification.[2][3] Validate primer efficiency and specificity.

  • Reference Gene Stability: The internal control or housekeeping gene you are using for normalization in your qPCR might be affected by Compound X. It is crucial to validate your reference gene's stability across all treatment conditions.

  • Data Analysis: Baseline and threshold settings in qPCR analysis can significantly impact Ct values and, consequently, the calculated fold-change.[3][4]

Q3: We are observing high variability in gene expression between our biological replicates after treatment with Compound X. How can we reduce this?

A3: High variability can obscure true biological effects. To improve consistency:

  • Standardize Cell Culture: Ensure uniform cell density, passage number, and growth conditions for all replicates.

  • Consistent Compound Treatment: Prepare fresh dilutions of Compound X for each experiment and ensure accurate and consistent application to the cells.

  • Pipetting Technique: Inconsistent pipetting can introduce significant variability, especially in qPCR setup.[2]

  • RNA Quality Control: Check the quality and integrity of your RNA (e.g., using RIN or A260/280 ratios) before proceeding with downstream applications.[5] Poor quality RNA can lead to unreliable results.[2][3]

Troubleshooting Guides

Issue 1: No amplification or very late amplification (high Ct values) in qPCR for treated samples.

Possible Cause Troubleshooting Step
PCR Inhibition Compound X or its solvent may be carried over and inhibiting the reverse transcription or PCR steps.[6] Solution: Increase RNA purification steps or dilute the template RNA.[5]
Poor RNA Quality Compound X treatment may have induced cell death, leading to RNA degradation. Solution: Assess RNA integrity. If degraded, optimize treatment duration or concentration.[3]
Suboptimal Assay The qPCR assay (primers/probe) may be inefficient. Solution: Redesign and validate primers. Ensure the annealing temperature is optimized.[2][7]
Reagent Issues Master mix or other reagents may be degraded. Solution: Use a fresh aliquot of reagents and run a positive control to confirm reagent functionality.[7][8]

Issue 2: Amplification detected in the No-Template Control (NTC) wells.

Possible Cause Troubleshooting Step
Reagent Contamination One of the reaction components (water, primers, master mix) is contaminated with the target amplicon.[7] Solution: Use fresh, dedicated reagents. Prepare master mixes in a clean environment.[7]
Environmental Contamination The workspace or pipettes are contaminated. Solution: Decontaminate work surfaces and pipettes, preferably with a 10% bleach solution.[9]
Primer-Dimers Primers are annealing to each other, creating a product. Solution: This is usually distinguishable by a different melting curve peak. If problematic, redesign primers.[2]

Issue 3: Unexpected changes in housekeeping gene expression.

Possible Cause Troubleshooting Step
Compound X Affects the Gene The treatment is genuinely altering the expression of the chosen housekeeping gene. Solution: Test a panel of different housekeeping genes to find one that is stable across your experimental conditions.[4]
Inaccurate Normalization Pipetting errors or inaccurate initial RNA quantification. Solution: Be meticulous with pipetting and re-quantify your RNA samples.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of Compound X on Key Gene Expression

This table summarizes the fold-change in the expression of selected genes after 24 hours of treatment with increasing concentrations of Compound X, as measured by qPCR. Data is normalized to the vehicle control (0 µM).

Gene0.1 µM1 µM10 µM
Gene A (Upregulated) 1.8 ± 0.24.5 ± 0.412.3 ± 1.1
Gene B (Upregulated) 1.2 ± 0.12.1 ± 0.35.7 ± 0.6
Gene C (Downregulated) 0.9 ± 0.10.6 ± 0.050.2 ± 0.03
Housekeeping Gene (ACTB) 1.0 ± 0.081.1 ± 0.090.95 ± 0.1

Values represent mean fold-change ± standard deviation from three biological replicates.

Experimental Protocols

Protocol 1: Total RNA Isolation

  • Cell Lysis: After treating cells with Compound X, wash the cells with ice-cold PBS. Add 1 mL of TRIzol reagent (or similar) directly to the culture dish and scrape the cells.

  • Phase Separation: Transfer the lysate to a microfuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend in nuclease-free water.

  • Quality Control: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Assess integrity via gel electrophoresis or a bioanalyzer.

Protocol 2: cDNA Synthesis (Reverse Transcription)

  • Reaction Setup: In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (or random hexamers), and nuclease-free water to a final volume of 10 µL.

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice.

  • Master Mix Preparation: Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of dNTP mix (10 mM), 1 µL of reverse transcriptase enzyme, and 4 µL of nuclease-free water per reaction.

  • Reverse Transcription: Add 10 µL of the master mix to the RNA/primer mixture. Incubate at 42°C for 60 minutes.

  • Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)

  • Reaction Setup: Prepare a qPCR master mix. For a 20 µL reaction, typically this includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 6 µL of nuclease-free water.

  • Plate Loading: Add 18 µL of the master mix to each well of a qPCR plate. Add 2 µL of diluted cDNA to the respective wells. Include no-template controls (NTCs) containing water instead of cDNA.

  • Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify product specificity.

  • Data Analysis: Determine the Ct values and calculate the relative gene expression using the ΔΔCt method, normalizing to a validated housekeeping gene.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK CompoundX Compound X CompoundX->Receptor Activates AP1 AP-1 MAPK_Cascade->AP1 IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression NFkB_nuc->Gene_Expression

Caption: Hypothetical signaling pathway activated by Compound X.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 4. qPCR cDNA_Synthesis->qPCR Raw_Data 5. Raw Ct Values qPCR->Raw_Data Normalization 6. Normalization (ΔCt) Raw_Data->Normalization Fold_Change 7. Fold Change (ΔΔCt) Normalization->Fold_Change Stats 8. Statistical Analysis Fold_Change->Stats Troubleshooting_Logic start Unexpected qPCR Result? check_controls NTC & Positive Controls OK? start->check_controls check_melt Single Melt Peak? check_controls->check_melt Yes troubleshoot_contam Troubleshoot Contamination check_controls->troubleshoot_contam No check_rna RNA Integrity High? check_melt->check_rna Yes optimize_primers Optimize Primers/ Annealing Temp check_melt->optimize_primers No check_hk Housekeeping Gene Stable? check_rna->check_hk Yes re_isolate_rna Re-isolate RNA check_rna->re_isolate_rna No re_run Re-run Experiment check_hk->re_run Yes validate_hk Validate New Housekeeping Gene check_hk->validate_hk No

References

FCPR16 Technical Support Center: Managing Potential Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the potential cytotoxic effects of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, in your research. While this compound has demonstrated significant neuroprotective properties, understanding and controlling for potential off-target cytotoxicity is crucial for the accurate interpretation of experimental results and for advancing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on cell viability?

A1: Current research has primarily focused on the protective effects of this compound against cytotoxic agents. Studies have shown that this compound can protect neuronal cells from toxicity induced by substances like 1-methyl-4-phenylpyridinium (MPP+) and tumor necrosis factor-alpha (TNF-α). For instance, in SH-SY5Y cells, this compound at concentrations between 12.5-50 μM has been observed to dose-dependently reduce MPP+-induced cell viability loss. This protective effect is linked to its mechanism of action, which involves the activation of cAMP-mediated signaling pathways and inhibition of neuroinflammation.

Q2: Does this compound itself exhibit cytotoxicity?

A2: The intrinsic cytotoxicity of this compound has not been extensively characterized in publicly available literature. While it is reported to have "little emetic potential" in vivo, this does not directly translate to a lack of cytotoxicity in vitro. Like many small molecules, this compound may exhibit cytotoxic effects at high concentrations, in specific cell types, or under certain experimental conditions. Therefore, it is essential for researchers to determine the cytotoxic profile of this compound in their specific experimental model.

Q3: What are the potential mechanisms of cytotoxicity for PDE4 inhibitors as a class?

A3: Some phosphodiesterase 4 (PDE4) inhibitors have been shown to induce growth suppression, apoptosis, and cell cycle arrest, particularly in cancer cell lines. The elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the primary mode of action for PDE4 inhibitors, can have varied effects depending on the cell type and its signaling context. In some cancer cells, sustained high levels of cAMP can trigger apoptotic pathways. Therefore, it is plausible that this compound, at certain concentrations, could induce similar effects.

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe unexpected cytotoxicity in your experiments with this compound, consult the following troubleshooting guide.

Observation Potential Cause Recommended Action
High cytotoxicity at expected therapeutic concentrations Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound.Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Compare this to the effective concentration for your desired biological effect. Consider using a less sensitive cell line if appropriate for your research question.
Compound degradation: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.Assess the stability of this compound in your experimental conditions over time using analytical methods like HPLC. Prepare fresh stock solutions for each experiment.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Inconsistent cytotoxicity between experiments Cell culture variability: Differences in cell passage number, confluency, or overall health can affect susceptibility to cytotoxic effects.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.
Inaccurate compound concentration: Errors in preparing stock solutions or dilutions can lead to inconsistent results.Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment from a well-characterized stock solution.
Cytotoxicity observed in all wells, including controls Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing. If contamination is suspected, discard all reagents and cell cultures and start with fresh, sterile materials.
Incubator or equipment malfunction: Incorrect CO2 levels, temperature, or humidity can stress cells and lead to cell death.Verify incubator settings with a calibrated thermometer and CO2 meter. Ensure proper maintenance of all cell culture equipment.

Experimental Protocols

To proactively assess and control for this compound's potential cytotoxicity, we recommend the following standard assays.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add the this compound dilutions (including a vehicle control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound (including a vehicle control and a maximum LDH release control).

  • Incubate for the desired exposure time.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the wavelength specified in the kit instructions.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Neuroinflammation Neuroinflammation ↓ This compound->Neuroinflammation cAMP cAMP ↑ PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Cell Survival EPAC->Neuroprotection CREB->Neuroprotection

Caption: this compound inhibits PDE4, leading to increased cAMP levels and activation of downstream pathways promoting neuroprotection.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate prep_compound Prepare serial dilutions of this compound start->prep_compound treat Treat cells with this compound (include controls) prep_compound->treat incubate Incubate for 24, 48, or 72h treat->incubate add_reagent Add assay reagent (e.g., MTT or LDH substrate) incubate->add_reagent measure Measure signal (Absorbance) add_reagent->measure calculate Calculate % viability or % cytotoxicity measure->calculate determine_ic50 Determine IC50 for cytotoxicity calculate->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound using in vitro assays.

Refinement of FCPR16 administration to minimize stress in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the administration of FCPR16 to animal models, with a focus on refining procedures to minimize stress and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in mice?

A1: While specific published protocols for this compound are not widely detailed, intraperitoneal (i.p.) injection is a common and effective route for administering novel compounds in preclinical studies.[1][2] For a similar novel phosphodiesterase 4 (PDE4) inhibitor, FCPR03, intraperitoneal administration at doses of 0.5-1.0 mg/kg has been used in mice.[3] Oral administration may also be a viable option, as a study in rats showed that oral administration of 3mg/kg this compound did not induce vomiting in beagle dogs, suggesting low emetic potential.[4] The choice of administration route should be guided by the specific experimental objectives.

Q2: What are the potential side effects associated with this compound administration?

A2: this compound is a novel phosphodiesterase 4 (PDE4) inhibitor. While it is reported to have less vomiting potential than other PDE4 inhibitors, this class of compounds can have side effects.[5] Common side effects of PDE4 inhibitors in animals can include gastrointestinal issues. In rodents, which cannot vomit, this may manifest as gastroparesis or abnormal food retention.[6] Researchers should carefully monitor animals for any signs of distress, changes in appetite, or altered fecal output.

Q3: How can I minimize stress to the animals during this compound administration?

A3: Minimizing stress is crucial for animal welfare and data reliability. Key refinement strategies include:

  • Habituation: Acclimate the animals to the handling and restraint procedures before the actual administration.

  • Proper Restraint: Use firm but gentle restraint techniques. For injections, ensure the animal is securely held to prevent injury.

  • Refined Techniques: For oral gavage, consider using flexible plastic tubes instead of rigid metal ones and coating the tip with sucrose (B13894) to improve acceptance.[7]

  • Non-Restraint Methods: Whenever possible, explore voluntary oral administration methods, such as incorporating the compound into a palatable jelly or treat.[8][9]

  • Injection Technique: For intraperitoneal injections, use a new, sharp needle for each animal and inject into the lower right quadrant of the abdomen to avoid injuring internal organs.[10][11]

Q4: What should I do if I observe adverse reactions in my animals after this compound administration?

A4: If you observe any adverse reactions such as lethargy, loss of appetite, or signs of pain, it is important to:

  • Document the signs and their severity.

  • Consult with the veterinary staff at your institution immediately.

  • Consider adjusting the dose, administration volume, or frequency after veterinary consultation.

  • Report the adverse event to the compound supplier and your institution's animal care and use committee.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty with Oral Gavage Animal is resistant to the procedure.- Ensure proper restraint with the head and neck extended. - Use a flexible, ball-tipped gavage needle. - Moisten the tip of the needle with water or a non-toxic lubricant. - Habituate the animal to handling and the gavage needle prior to administration.
Regurgitation or Aspiration after Oral Gavage Incorrect placement of the gavage needle in the trachea; excessive volume administered.- Immediately stop the procedure if the animal shows signs of distress (e.g., coughing, fluid from the nose). - Ensure the gavage needle is inserted along the side of the mouth and gently advanced down the esophagus. - Adhere to recommended maximum administration volumes for the species and weight of the animal.
Leakage from Injection Site Needle was not fully inserted, or was withdrawn too quickly.- Ensure the entire bevel of the needle is inserted into the peritoneal cavity. - Inject the substance slowly and steadily. - Wait a moment after injection before withdrawing the needle to allow for pressure to equalize.
Signs of Pain or Distress Post-Injection Irritating vehicle or compound; improper injection technique.- Ensure the pH of the dosing solution is within a physiologically tolerable range (typically 4.5-8.0). - Warm cold solutions to room temperature before injection. - Confirm correct intraperitoneal placement to avoid injection into muscle or organs. - Consult with veterinary staff about the potential for local anesthetics or analgesics if the compound is known to be irritating.
Variable Experimental Results Stress from the administration procedure is confounding the data.- Implement stress-reducing refinement techniques consistently across all animals. - Allow for an acclimatization period after administration before behavioral testing or sample collection. - Consider less invasive administration routes if appropriate for the study.

Experimental Protocols

Recommended Protocol for Intraperitoneal (i.p.) Administration of this compound in Mice

1. Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles (5/8 inch or smaller)

  • 70% ethanol

  • Animal scale

2. Procedure:

  • Preparation:

    • Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is well-dissolved and at room temperature.

    • Weigh the mouse to calculate the correct injection volume (recommended maximum volume is 10 ml/kg).[10]

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back with your non-dominant hand.

    • Tilt the mouse's head slightly downwards to position the abdomen for injection.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen.[10][11]

    • With your dominant hand, insert the sterile needle at a 30-40 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes for any immediate adverse reactions.

    • Monitor for signs of pain, distress, or changes in behavior in the hours following the injection.

Protocol for Assessing Animal Stress During this compound Administration

1. Behavioral Assessment:

  • Scoring System: Use a standardized scoring system to assess the animal's behavior during and after the procedure. Parameters can include resistance to handling, vocalization, and post-procedure activity levels.

  • Novelty Suppressed Feeding Test: This test can be used to measure anxiety-like behavior. An increase in the latency to eat in a novel environment can indicate a higher stress level.

2. Physiological Assessment:

  • Corticosterone (B1669441) Levels: Collect blood or fecal samples to measure corticosterone levels, a primary stress hormone. Fecal samples offer a non-invasive way to assess the stress response over a period of time.

  • Heart Rate and Blood Pressure: If available, use telemetry to monitor cardiovascular parameters, which can be sensitive indicators of acute stress.

3. Physical Assessment:

  • Body Weight: Monitor body weight regularly, as a significant decrease can be an indicator of chronic stress or adverse drug effects.

  • Grooming Behavior: Changes in grooming patterns can also be indicative of stress.

Visualizations

Signaling Pathway of this compound

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Antidepressant Effects CREB->Neuroprotection Promotes

Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent neuroprotective effects.

Refined this compound Administration Workflow

Refined_Administration_Workflow start Start acclimate Acclimate Animal to Handling start->acclimate weigh Weigh Animal & Calculate Dose acclimate->weigh prep_dose Prepare this compound Solution weigh->prep_dose restrain Gentle & Secure Restraint prep_dose->restrain administer Administer this compound restrain->administer monitor_immediate Monitor for Immediate Adverse Reactions (15-30 min) administer->monitor_immediate monitor_longterm Monitor for Long-term Health & Behavior monitor_immediate->monitor_longterm end End monitor_longterm->end Troubleshooting_Decision_Tree issue Adverse Event Observed? pain Signs of Pain/Distress? issue->pain Yes no_issue Continue Monitoring issue->no_issue No gastro GI Issues (e.g., poor appetite)? pain->gastro No consult_vet_pain Consult Vet Immediately Consider Analgesia pain->consult_vet_pain Yes consult_vet_gi Consult Vet Adjust Dose/Vehicle? gastro->consult_vet_gi Yes record Record All Observations gastro->record No check_technique Review Injection/Gavage Technique & Vehicle consult_vet_pain->check_technique check_technique->record consult_vet_gi->record

References

FCPR16 Solutions: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage of FCPR16 solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of this compound solutions?

A1: For long-term storage, maintaining this compound solutions at -80°C is ideal.[1][2] This temperature minimizes enzymatic activity, chemical degradation, and oxidation.[1][3] For short-term storage (days to a couple of weeks), 4°C is acceptable, while -20°C is suitable for mid-term storage (weeks to months).[1][2]

Q2: How should I prepare my this compound solution for long-term storage?

A2: Preparation is critical for maintaining the stability of this compound.

  • Aliquoting: Divide the this compound solution into single-use aliquots. This is the most effective strategy to avoid repeated freeze-thaw cycles, which can cause protein denaturation and degradation.[1][4]

  • Concentration: Store proteins at a concentration of at least 1 mg/mL.[2] Dilute solutions (<1 mg/mL) are more susceptible to inactivation and loss due to binding to the storage vessel.[2]

  • Buffer Composition: The buffer should have a pH that maximizes the stability of this compound. While the optimal pH is protein-specific, using sterile buffers at a pH of 5-6 can prolong the storage life of many peptides.

  • Additives: Consider adding cryoprotectants like glycerol (B35011) (to a final concentration of 25-50%) to prevent the formation of damaging ice crystals during freezing.[4][5]

Q3: What is lyophilization and should I consider it for this compound?

A3: Lyophilization, or freeze-drying, is a process of removing water from a frozen product under a vacuum.[6] It is an excellent method for preserving proteins and other biological materials for long-term storage, as it results in a stable, dry powder that is less susceptible to degradation.[7] Lyophilized products can often be stored at room temperature for extended periods, reducing the need for cold-chain storage.[6][7] This method is highly recommended if the necessary equipment is available and this compound is intended for very long-term archiving.

Q4: What are freeze-thaw cycles and why are they detrimental?

A4: A freeze-thaw cycle is the process of freezing a solution and then thawing it for use. Repeated cycles are detrimental because they can lead to protein denaturation, aggregation, and loss of function.[1][4] The formation of ice crystals can disrupt the protein's structure, and cryoconcentration (the concentration of solutes in the unfrozen liquid phase) can lead to pH shifts and increased ionic strength, further destabilizing the molecule.[8][9] Aliquoting into single-use volumes is the best way to avoid this issue.[4]

Q5: Which type of storage container is best for this compound solutions?

A5: Use low-protein-binding polypropylene (B1209903) tubes or sterilized glass containers for storing this compound solutions.[1][2] This minimizes the risk of the compound adsorbing to the container walls, which is a more significant issue with dilute solutions.[2]

Data Presentation: Storage Conditions & Additives

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended FormatKey Considerations
Short-Term (1-14 days)4°CLiquid SolutionEasy access, but higher risk of microbial growth and proteolysis.[4] Use sterile solutions and consider adding antimicrobial agents.
Mid-Term (1-12 months)-20°CFrozen Aliquots (with cryoprotectant)Good for routine use over several months. Glycerol is often added to prevent freezing solid.[4][5]
Long-Term (>1 year)-80°CFrozen Aliquots or Lyophilized PowderIdeal for archiving and preserving maximum activity.[1] Minimizes nearly all chemical and biological degradation.
Very Long-Term (multiple years)Liquid NitrogenFrozen Beads or Lyophilized PowderOffers the highest stability for invaluable samples.[2]

Table 2: Common Additives for Enhancing this compound Solution Stability

Additive ClassExample(s)Final ConcentrationFunction
Cryoprotectants Glycerol, Ethylene Glycol25-50% (v/v)Prevents ice crystal formation during freezing, stabilizing protein structure.[4]
Stabilizers/Sugars Trehalose, Sucrose5-10% (w/v)Protect against denaturation and are commonly used in lyophilization to form a stable "glassy state".[1][10]
Reducing Agents DTT, β-mercaptoethanol1-5 mMPrevents oxidation of critical sulfhydryl groups on the protein.[1][2]
Metal Chelators EDTA1-5 mMAvoids metal-induced oxidation by sequestering divalent cations.[2]
Antimicrobials Sodium Azide (B81097), Thimerosal0.02-0.05% (w/v)Inhibits microbial growth in solutions stored at 4°C.[4] Note: Check for compatibility with downstream assays.
Carrier Proteins Bovine Serum Albumin (BSA)1-5 mg/mLUsed for very dilute (<1 mg/mL) solutions to prevent loss from surface adsorption.[2]

Troubleshooting Guide

Table 3: Troubleshooting Common this compound Storage Issues

SymptomPossible Cause(s)Recommended Solution(s)
Precipitate observed after thawing. 1. Cryoconcentration leading to aggregation. 2. pH shift during freezing.[9] 3. Protein concentration is too high for the buffer.1. Thaw the solution slowly on ice. Gently vortex or pipette to redissolve. 2. Centrifuge the vial to pellet the aggregate and carefully transfer the supernatant. 3. Re-evaluate buffer composition and consider adding solubilizing excipients.
Loss of biological activity in assays. 1. Repeated freeze-thaw cycles causing denaturation.[1] 2. Oxidation of critical residues.[3] 3. Degradation due to improper storage temperature.1. Always prepare single-use aliquots to avoid freeze-thaw cycles.[4] 2. Add reducing agents (e.g., DTT) to the storage buffer.[2] 3. Verify freezer temperature logs. Store new batches at -80°C for long-term use.
Inconsistent results between aliquots. 1. Incomplete mixing before initial aliquoting. 2. Gradient of concentration during the freezing process. 3. Improper thawing technique.1. Ensure the stock solution is homogeneous before aliquoting. 2. Flash-freeze aliquots in liquid nitrogen or an ethanol/dry ice bath for more uniform freezing.[5] 3. Standardize the thawing protocol (e.g., thaw quickly in a 37°C water bath or slowly on ice, depending on protein sensitivity).
Visible microbial growth in 4°C stock. 1. Non-sterile handling or buffer. 2. Lack of antimicrobial agent.1. Filter-sterilize the this compound solution through a 0.22 µm filter before storage. 2. Add sodium azide (0.05%) or another suitable antimicrobial to the buffer if compatible with your experiments.[4]

Visualizations and Workflows

FCPR16_Storage_Workflow This compound Storage Decision Workflow start Start: Prepare this compound Stock Solution check_conc Is concentration > 1 mg/mL? start->check_conc add_carrier Add carrier protein (e.g., BSA) check_conc->add_carrier No storage_duration Define Storage Duration check_conc->storage_duration Yes add_carrier->storage_duration short_term Store at 4°C (Add antimicrobial agent) storage_duration->short_term < 2 weeks mid_term Store at -20°C storage_duration->mid_term 2 weeks - 1 year long_term Store at -80°C or Lyophilize storage_duration->long_term > 1 year aliquot Aliquot into single-use volumes short_term->aliquot add_cryo Add cryoprotectant (e.g., Glycerol) mid_term->add_cryo long_term->add_cryo add_cryo->aliquot end_storage Store aliquots appropriately aliquot->end_storage

Caption: A workflow for choosing the correct this compound storage method.

FCPR16_Signaling_Pathway Simplified this compound Mechanism of Action This compound This compound pde4 PDE4 This compound->pde4 inhibits camp cAMP pde4->camp atp ATP ac Adenylate Cyclase (AC) atp->ac ac->camp converts amp 5'-AMP (Inactive) camp->amp degrades downstream Downstream Signaling (e.g., PKA, EPAC) camp->downstream activates effects Anti-inflammatory & Antidepressant-like Effects downstream->effects

Caption: this compound inhibits PDE4, increasing cAMP levels and downstream signaling.

Experimental Protocols

Protocol: Quality Control of Stored this compound via HPLC

This protocol provides a general method to assess the chemical stability and purity of an this compound solution after long-term storage by comparing it to a freshly prepared standard.

Objective: To quantify the percentage of intact this compound remaining and detect the presence of degradation products.

Materials:

  • Stored this compound aliquot

  • Freshly prepared this compound standard of known concentration

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC-grade water and solvents

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Thaw the stored this compound aliquot on ice.

    • Prepare the fresh this compound standard in the same buffer as the stored sample to an identical theoretical concentration.

    • Dilute both the stored sample and the fresh standard to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using Mobile Phase A.

    • Transfer the prepared samples to autosampler vials.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a blank (Mobile Phase A) to establish a baseline.

    • Inject the freshly prepared this compound standard.

    • Inject the stored this compound sample.

    • Run a gradient elution method. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: Ramp from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and re-equilibrate

    • Set the detector to a wavelength appropriate for this compound or use MS for mass identification.

  • Data Analysis:

    • Compare Retention Times: The main peak in the stored sample chromatogram should have the same retention time as the fresh standard.

    • Identify Degradation Products: Look for new, additional peaks in the chromatogram of the stored sample that are not present in the fresh standard. These represent potential degradation products.

    • Quantify Purity: Integrate the area of all peaks in the chromatogram. Calculate the purity of the stored sample using the following formula:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

    • Assess Recovery: Compare the peak area of the main this compound peak in the stored sample to that of the fresh standard to determine the percentage of recovery.

      • % Recovery = (Area of Stored this compound / Area of Fresh Standard) * 100

Interpretation: A recovery of >95% with minimal degradation peaks (<5% total area) generally indicates that the this compound solution has remained stable under the storage conditions.

References

Validation & Comparative

FCPR16 vs. Rolipram: A Comparative Guide to PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FCPR16 and Rolipram, two inhibitors of phosphodiesterase 4 (PDE4), an enzyme critical in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While Rolipram is a well-characterized, first-generation PDE4 inhibitor, its clinical development was halted due to a narrow therapeutic window and significant side effects, most notably emesis. This compound is a novel PDE4 inhibitor that has demonstrated therapeutic potential with a reportedly lower propensity for inducing nausea and vomiting. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in neuropharmacology, inflammation, and drug discovery.

Performance Comparison: Potency and Selectivity

CompoundPDE4A (IC50)PDE4B (IC50)PDE4C (IC50)PDE4D (IC50)Notes
Rolipram ~3.3 µM~0.65 µM~5.7 µM~0.57 µMBroad-spectrum PDE4 inhibitor with nanomolar to low micromolar potency against various subtypes.
This compound Data not availableData not availableData not availablePotent InhibitorThis compound is a potent PDE4 inhibitor, with specific IC50 values against all subtypes not fully disclosed in public literature. It has been noted as a potential therapeutic targeting PDE4A.[1]

Note: IC50 values can vary depending on the specific assay conditions and the isoform variant used. The data presented here is a synthesis from multiple sources for comparative purposes.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility.

ParameterRolipramThis compound
Half-life (t½) ~3 hours (human, oral)Data not publicly available
Bioavailability ~75% (human, oral)Data not publicly available
Cmax Data varies with dose and speciesData not publicly available
Tmax Data varies with dose and speciesData not publicly available

Key Differentiator: Emetic Potential

A significant limitation of first-generation PDE4 inhibitors like Rolipram is the induction of nausea and emesis. This compound has been developed with the aim of mitigating this adverse effect.

  • Rolipram: Known to cause significant gastrointestinal side effects, including nausea and vomiting, which has limited its clinical application.

  • This compound: Described as a novel PDE4 inhibitor with less vomiting potential.[2] Preclinical studies suggest a wider therapeutic window compared to canonical PDE4 inhibitors.[2]

Mechanism of Action and Downstream Signaling

Both this compound and Rolipram exert their effects by inhibiting PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

PDE4 Signaling Pathway

PDE4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR This compound This compound This compound->PDE4 Inhibits Rolipram Rolipram Rolipram->PDE4 Inhibits

Caption: The PDE4 signaling pathway and points of inhibition by this compound and Rolipram.

Experimental Workflows

In Vitro PDE4 Inhibition Assay Workflow

PDE4_Inhibition_Workflow A Prepare Reagents: - Recombinant PDE4 enzyme - this compound/Rolipram dilutions - cAMP substrate - Assay buffer B Incubate Inhibitor and Enzyme: Mix PDE4 enzyme with varying concentrations of this compound or Rolipram A->B C Initiate Reaction: Add cAMP substrate to start the enzymatic reaction B->C D Stop Reaction & Detect Product: Terminate the reaction and measure the amount of AMP produced C->D E Data Analysis: Calculate IC50 values by plotting % inhibition vs. inhibitor concentration D->E

Caption: A generalized workflow for determining the in vitro inhibitory potency of compounds against PDE4.

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP (e.g., FAM-cAMP) by PDE4. The product, FAM-AMP, is detected by a specific binding protein, leading to a change in fluorescence polarization.

Materials:

  • Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4D7)

  • This compound and Rolipram

  • FAM-cAMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% Brij-35)

  • Binding agent (specific for 5'-AMP)

  • 384-well black microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Rolipram in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE4 enzyme in assay buffer to the appropriate working concentration.

  • Assay Reaction:

    • Add 5 µL of diluted compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of the diluted PDE4 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add 10 µL of the binding agent solution to stop the reaction and allow for binding to FAM-AMP.

    • Incubate for 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

Intracellular cAMP Measurement Assay

Principle: This assay quantifies changes in intracellular cAMP levels in response to PDE4 inhibition.

Materials:

  • Cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound and Rolipram

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

  • Cell lysis buffer

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium and seed them into 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Rolipram in serum-free medium.

    • Wash the cells once with serum-free medium and then add the diluted compounds.

    • Incubate for 30-60 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add forskolin to the wells to stimulate cAMP production (e.g., 10 µM final concentration).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Measure the intracellular cAMP concentration using the assay kit and a compatible plate reader.

  • Data Analysis: Generate a standard curve using cAMP standards. Calculate the cAMP concentration in each sample and plot it against the inhibitor concentration to determine the dose-dependent effect.

Behavioral Assay: Forced Swim Test (Mouse)

Principle: This test is used to assess antidepressant-like activity. A mouse is placed in a cylinder of water from which it cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like effect.

Materials:

  • Male C57BL/6 mice

  • This compound or Rolipram

  • Vehicle control (e.g., saline with 0.5% Tween 80)

  • Cylindrical glass beaker (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording system

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, Rolipram, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test:

    • Fill the beaker with water to a depth of 15 cm.

    • Gently place the mouse into the water.

    • Record the session for 6 minutes.

  • Scoring:

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Behavioral Assay: Tail Suspension Test (Mouse)

Principle: Similar to the forced swim test, this assay measures behavioral despair. A mouse is suspended by its tail, and the duration of immobility is recorded.

Materials:

  • Male C57BL/6 mice

  • This compound or Rolipram

  • Vehicle control

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound, Rolipram, or vehicle i.p. 30-60 minutes before the test.

  • Test:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar.

    • Record the session for 6 minutes.

  • Scoring:

    • An observer, blind to the treatment groups, scores the total duration of immobility during the 6-minute test.

    • Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

  • Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests.

Conclusion

This compound represents a promising advancement in the development of PDE4 inhibitors, potentially offering a safer alternative to first-generation compounds like Rolipram due to its reduced emetic potential.[2] While a complete head-to-head comparison is limited by the availability of public data for this compound, the existing evidence suggests it is a potent inhibitor of PDE4 with significant antidepressant-like and neuroprotective effects in preclinical models.[2] Rolipram, despite its side effects, remains a valuable research tool for elucidating the roles of PDE4 in various physiological and pathological processes. Further studies are warranted to fully characterize the pharmacological profile of this compound and its potential for clinical translation in treating neuroinflammatory and psychiatric disorders.

References

Comparing the efficacy of FCPR16 to other PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, reveals a promising efficacy profile, positioning it as a significant candidate for further investigation in inflammatory and neurological disorders. This comparison guide provides a detailed overview of this compound's performance against established PDE4 inhibitors—Roflumilast, Apremilast, and Crisaborole—supported by available preclinical data.

Executive Summary

This compound demonstrates potent inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound effectively downregulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). A key differentiating feature of this compound is its reported lower potential for emetic side effects, a common limitation of earlier PDE4 inhibitors. While direct comparative studies are emerging, initial data suggests this compound's efficacy is comparable to existing treatments, with a potentially improved safety profile.

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cAMP, a critical second messenger involved in regulating inflammation. The inhibition of PDE4 by molecules like this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus AC Adenylate Cyclase Pro-inflammatory Stimulus->AC NFkB NF-κB Pro-inflammatory Stimulus->NFkB Activates ATP ATP cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates cAMP->NFkB Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Anti-inflammatory\nGenes Anti-inflammatory Gene Transcription pCREB->Anti-inflammatory\nGenes Promotes Pro-inflammatory\nCytokines Pro-inflammatory Cytokine Synthesis (TNF-α, IL-6, etc.) NFkB->Pro-inflammatory\nCytokines Promotes This compound This compound & Other PDE4is This compound->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway Inhibition.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data for this compound and other leading PDE4 inhibitors. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions can influence results.

Table 1: PDE4 Isoform Inhibition (IC50 values)
CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
This compound Data not availableData not availableData not available40
Roflumilast >10000.84>10000.68
Apremilast Data not available39Data not availableData not available
Crisaborole Data not available75Data not availableData not available

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency. Data is compiled from various preclinical studies and commercial sources.

Table 2: Anti-Inflammatory Activity
CompoundKey Inhibited Cytokines
This compound TNF-α, IL-6, IL-1β
Roflumilast TNF-α, LTB4, IL-8
Apremilast TNF-α, IL-2, IL-12, IL-23
Crisaborole TNF-α, IL-12, IL-23

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the enzymatic activity of PDE4 and the inhibitory potential of test compounds.

PDE4_Inhibition_Assay cluster_workflow Experimental Workflow A Prepare Assay Plate: Add this compound/Control, PDE4 Enzyme B Add Fluorescently Labeled cAMP Substrate A->B C Incubate at Room Temperature B->C D Add Binding Agent (Binds to Hydrolyzed Substrate) C->D E Measure Fluorescence Polarization D->E F Calculate IC50 Value E->F

Figure 2: PDE4 Inhibition Assay Workflow.

Protocol:

  • Compound Preparation: Serially dilute this compound and control inhibitors in an appropriate buffer.

  • Enzyme Reaction: In a microplate, combine the diluted compounds with a recombinant human PDE4 enzyme.

  • Substrate Addition: Initiate the reaction by adding a fluorescently labeled cAMP substrate.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and add a binding agent that specifically recognizes the hydrolyzed substrate, leading to a change in fluorescence polarization.

  • Data Analysis: Measure the fluorescence polarization using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Anti-Inflammatory Activity (TNF-α Inhibition Assay)

This cell-based assay assesses the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α.

Protocol:

  • Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a control inhibitor.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion into the cell culture supernatant.

  • Cytokine Quantification: Collect the supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound presents a compelling profile as a next-generation PDE4 inhibitor. Its potent anti-inflammatory effects, coupled with a potentially improved safety profile regarding emesis, warrant further investigation. Head-to-head clinical trials are necessary to definitively establish its comparative efficacy and safety against currently approved PDE4 inhibitors. The data presented in this guide underscores the potential of this compound as a valuable therapeutic agent for a range of inflammatory and neurological conditions. Continued research and development will be critical in fully elucidating its clinical utility.

FCPR16: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of FCPR16, a novel phosphodiesterase-4 (PDE4) inhibitor, against other neuroprotective agents in various neuronal cell lines. The data presented herein is supported by experimental findings and is intended to inform preclinical research and drug development in the field of neurodegenerative diseases.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound and a comparator PDE4 inhibitor, Rolipram, in different neuronal cell lines under various neurotoxic insults.

Table 1: Neuroprotective Effects in SH-SY5Y Human Neuroblastoma Cells

TreatmentNeurotoxic InsultConcentrationOutcome MeasureResultReference
This compound MPP+ (1-methyl-4-phenylpyridinium)25 µMCell ViabilityIncreased cell viability[1]
25 µMApoptosisReduced apoptosis[1]
25 µMLC3-II ExpressionIncreased LC3-II levels[1]
25 µMp62 ExpressionDecreased p62 levels[1]
Rolipram Not specified in direct comparisonNot specifiedNot specifiedNot specified

Note: Direct comparative quantitative data for Rolipram under the same experimental conditions as this compound in SH-SY5Y cells was not available in the reviewed literature.

Table 2: Neuroprotective Effects in HT-22 Mouse Hippocampal Neuronal Cells

TreatmentNeurotoxic InsultConcentrationOutcome MeasureResultReference
This compound TNF-α (Tumor Necrosis Factor-alpha)12.5–100 µMCell Viability (CCK-8)Dose-dependent increase in cell viability[2]
6.25–50 µMLDH ReleaseDose-dependent decrease in LDH release[2]
Rolipram Intracerebral Hemorrhage (in vivo)Not specifiedNeuronal Apoptosis (TUNEL)Attenuated neuronal apoptosis[3]

Note: The data for Rolipram is from an in vivo model and is not a direct comparison to the in vitro data for this compound.

Table 3: Neuroprotective Effects in PC12 Rat Pheochromocytoma Cells

TreatmentNeurotoxic InsultConcentrationOutcome MeasureResultReference
This compound Data not available
Other Neuroprotective Agent (ECN) 6-OHDA (6-hydroxydopamine)5 and 10 µMCell ViabilityIncreased cell viability to 80.7% and 87.9% respectively[4]

Note: Data for this compound in PC12 cells was not available in the reviewed literature. ECN (a sesquiterpenoid) is presented for context on neuroprotection in this cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Induction of Neurotoxicity
  • SH-SY5Y Cells: Human neuroblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Neurotoxicity is induced by treating the cells with MPP+ (1-methyl-4-phenylpyridinium).

  • HT-22 Cells: Mouse hippocampal neuronal cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. Neurotoxicity is induced by exposure to TNF-α or glutamate.[2]

  • PC12 Cells: Rat pheochromocytoma cells are grown in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, cells are treated with Nerve Growth Factor (NGF). Neurotoxicity can be induced using agents like 6-hydroxydopamine (6-OHDA) or MPP+.[4][5]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.

  • Introduce the neurotoxic agent (e.g., MPP+, TNF-α, glutamate, or 6-OHDA) and incubate for the desired time.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Culture and treat cells in a 96-well plate as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for a specified time.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Grow and treat cells on coverslips or in chamber slides.

  • Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a solution containing Triton X-100 or proteinase K.

  • Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

  • If using an indirect method, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).

  • Counterstain the nuclei with a DNA stain such as DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., LC3-II, p62, p-CREB).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-mediated neuroprotection and a general experimental workflow for its validation.

FCPR16_Neuroprotective_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits pAMPK ↑ p-AMPK This compound->pAMPK Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB ↑ p-CREB CREB->pCREB Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) pCREB->Neuroprotection AMPK AMPK Autophagy ↑ Autophagy pAMPK->Autophagy Autophagy->Neuroprotection

Caption: this compound's dual neuroprotective signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_comparison Comparative Analysis Cell_Culture Neuronal Cell Culture (SH-SY5Y, HT-22, PC12) Toxin_Treatment Induce Neurotoxicity (MPP+, TNF-α, Glutamate, 6-OHDA) Cell_Culture->Toxin_Treatment FCPR16_Treatment Treat with this compound (Dose-Response) Toxin_Treatment->FCPR16_Treatment Comparator_Treatment Treat with Comparator (e.g., Rolipram) Toxin_Treatment->Comparator_Treatment Viability_Assay Assess Cell Viability (MTT, LDH) FCPR16_Treatment->Viability_Assay Apoptosis_Assay Measure Apoptosis (TUNEL, Caspase Activity) FCPR16_Treatment->Apoptosis_Assay Mechanism_Study Analyze Signaling Pathways (Western Blot for p-CREB, LC3-II) FCPR16_Treatment->Mechanism_Study Compare_Results Compare Efficacy and Potency Viability_Assay->Compare_Results Apoptosis_Assay->Compare_Results Mechanism_Study->Compare_Results Comparator_Treatment->Compare_Results

Caption: Experimental workflow for validating this compound's neuroprotective effects.

References

Comparative Analysis of FCPR16's Side Effect Profile in Relation to Established PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, against other established PDE4 inhibitors. Due to the early stage of this compound's development, this comparison is based on available preclinical data for this compound and extensive clinical trial data for approved alternatives.

Executive Summary

This compound is a promising new PDE4 inhibitor that has demonstrated potential therapeutic effects in preclinical models of depression, Parkinson's disease, and ischemic stroke. A key distinguishing feature highlighted in early research is its potentially lower emetic potential compared to other drugs in this class. While comprehensive clinical data on this compound's side effect profile is not yet publicly available, this guide summarizes the known information and provides a comparative framework against established PDE4 inhibitors such as apremilast, roflumilast, and crisaborole (B606811).

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the known side effect profiles of this compound (based on preclinical data) and other major PDE4 inhibitors (based on clinical trial data).

Side Effect CategoryThis compound (Preclinical Data)Apremilast (Oral)Roflumilast (Oral)Crisaborole (Topical)
Gastrointestinal Reported to have "less vomiting potential" and "little emetic potential". A 3mg/kg oral dose in beagle dogs did not induce vomiting[1][2].Diarrhea, Nausea, Vomiting, Abdominal PainDiarrhea, Nausea, Decreased AppetiteN/A
Neurological No specific data available.Headache, Tension HeadacheHeadache, Insomnia, DizzinessN/A
Dermatological No specific data available.N/AN/AApplication Site Pain (burning, stinging), Hypersensitivity Reactions
Psychiatric No specific data available.Depression, Suicidal Ideation (rare)Anxiety, Depression, InsomniaN/A
General No specific data available.Weight Loss, FatigueWeight LossN/A
Respiratory No specific data available.Upper Respiratory Tract InfectionN/AN/A

Note: The data for this compound is from preclinical studies, primarily in animal models. The side effect profiles for apremilast, roflumilast, and crisaborole are based on extensive human clinical trial data and post-marketing surveillance. Direct comparison should be made with caution.

Experimental Protocols

Assessment of Emetogenic Potential in Beagle Dogs (General Protocol)

This protocol describes a general methodology for evaluating the emetic potential of a novel compound, such as a PDE4 inhibitor, in a non-rodent model.

  • Animal Model: Adult male and female beagle dogs are used, as they possess a vomiting reflex similar to humans.

  • Acclimatization: Animals are acclimated to the laboratory environment and handling procedures.

  • Fasting: Dogs are fasted overnight prior to dosing to ensure an empty stomach.

  • Dosing: The test compound (e.g., this compound) is administered orally at various dose levels. A positive control (e.g., a known emetogenic substance) and a vehicle control are also included.

  • Observation: Animals are continuously observed for a defined period (e.g., 4-8 hours) post-dosing for the incidence, frequency, and latency of emetic events (retching and vomiting).

  • Data Analysis: The number of emetic events and the percentage of animals experiencing emesis at each dose level are recorded and compared between treatment groups.

Phase I Clinical Trial for Safety and Tolerability (General Protocol)

This protocol outlines a standard approach for a first-in-human study to assess the safety and tolerability of a new investigational drug.

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.

  • Participants: Healthy adult volunteers.

  • SAD Phase: Sequential cohorts of participants receive a single oral dose of the investigational drug or placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.

  • MAD Phase: Following the SAD phase, cohorts of participants receive multiple doses of the investigational drug or placebo over a defined period (e.g., 7-14 days).

  • Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • Pharmacokinetics: Blood and urine samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Data Analysis: The incidence, severity, and dose-relationship of adverse events are analyzed to determine the maximum tolerated dose (MTD) and the overall safety profile of the investigational drug.

Mandatory Visualization

Signaling Pathway of PDE4 Inhibitors

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Downstream_Effects Anti-inflammatory Effects PKA->Downstream_Effects This compound This compound / Other PDE4 Inhibitors This compound->PDE4 Inhibits

Caption: Mechanism of action of PDE4 inhibitors like this compound.

Experimental Workflow for Preclinical Emesis Study

Emesis_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Selection Select Beagle Dogs Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dose_Groups Assign to Groups: - Vehicle Control - Positive Control - this compound (Multiple Doses) Fasting->Dose_Groups Administration Oral Administration Dose_Groups->Administration Observation_Period Continuous Observation (e.g., 4-8 hours) Administration->Observation_Period Record_Emesis Record Incidence, Frequency, and Latency of Emesis Observation_Period->Record_Emesis Compare_Groups Compare Emetic Events Between Groups Record_Emesis->Compare_Groups Determine_Potential Determine Emetogenic Potential of this compound Compare_Groups->Determine_Potential

Caption: Generalized workflow for assessing emetic potential in beagle dogs.

References

A Head-to-Head Comparison of FCPR16 and Other Compounds on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, is critical for maintaining cellular homeostasis and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Pharmacological modulation of autophagy is therefore a promising therapeutic strategy. This guide provides a head-to-head comparison of FCPR16, a novel phosphodiesterase 4 (PDE4) inhibitor, with other well-established autophagy-modulating compounds: rapamycin (B549165), chloroquine (B1663885), and bafilomycin A1. The comparison is based on their mechanisms of action and effects on key autophagy markers, supported by experimental data from published studies.

Mechanism of Action and Impact on Autophagy

The modulation of autophagy can be broadly categorized into induction and inhibition. This compound and rapamycin are recognized as autophagy inducers, operating through distinct signaling pathways. In contrast, chloroquine and bafilomycin A1 are inhibitors that act at the late stages of the autophagic process.

This compound is a novel PDE4 inhibitor that has been shown to induce autophagy through the activation of AMP-activated protein kinase (AMPK). This induction of autophagy by this compound confers neuroprotection against oxidative stress.[1] Experimental evidence demonstrates that this compound treatment leads to an increased level of microtubule-associated protein 1 light chain 3 II (LC3-II) and a decrease in p62/SQSTM1, both hallmark features of autophagy induction.[1]

Rapamycin , a well-established autophagy inducer, functions by inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[2][3] Inhibition of mTOR signaling by rapamycin leads to the activation of the ULK1 complex, initiating the formation of autophagosomes.[2] This results in increased LC3-II levels and enhanced degradation of autophagic substrates.[4][5][6]

Chloroquine is a lysosomotropic agent that inhibits autophagy by accumulating in lysosomes and raising their pH.[7][8][9] This increase in lysosomal pH inhibits the activity of lysosomal hydrolases, thereby blocking the degradation of autophagic cargo and the fusion of autophagosomes with lysosomes.[8][9] Consequently, treatment with chloroquine leads to the accumulation of both LC3-II and p62.[10][11]

Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), an enzyme responsible for acidifying lysosomes.[12] By inhibiting V-ATPase, bafilomycin A1 prevents lysosomal acidification, which is essential for the activity of degradative enzymes. This blockade of the final step of autophagy results in the accumulation of autophagosomes, and therefore an increase in LC3-II levels.

Quantitative Data Summary

The following table summarizes the expected effects of this compound and other compounds on key autophagy markers based on their mechanisms of action. The quantitative values (fold change) are illustrative and can vary depending on the cell type, experimental conditions, and compound concentration.

CompoundTargetMechanism of ActionExpected LC3-II LevelsExpected p62/SQSTM1 Levels
This compound PDE4Induces AMPK-dependent autophagyIncreasedDecreased
Rapamycin mTORInhibits mTOR, inducing autophagyIncreasedDecreased
Chloroquine LysosomeInhibits lysosomal acidification and autophagosome-lysosome fusionIncreasedIncreased
Bafilomycin A1 V-ATPaseInhibits lysosomal acidificationIncreasedIncreased

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their points of intervention in the autophagy signaling pathway and a typical experimental workflow for assessing their effects.

Autophagy_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Autophagy Inhibition This compound This compound PDE4 PDE4 This compound->PDE4 Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR AMPK AMPK PDE4->AMPK ULK1_complex ULK1 Complex AMPK->ULK1_complex mTOR->ULK1_complex Autophagosome_Formation Autophagosome Formation ULK1_complex->Autophagosome_Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Inhibits acidification & fusion Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome->Autolysosome V_ATPase->Lysosome Acidification

Figure 1. Signaling pathways of autophagy modulators.

Experimental_Workflow cluster_workflow Western Blot Analysis of Autophagy Markers A Cell Culture (e.g., SH-SY5Y) B Treatment with Compounds (this compound, Rapamycin, Chloroquine, Bafilomycin A1) A->B C Cell Lysis and Protein Extraction B->C D SDS-PAGE and Western Blotting C->D E Antibody Incubation (anti-LC3, anti-p62, loading control) D->E F Signal Detection and Densitometry Analysis E->F G Data Interpretation (LC3-II/LC3-I ratio, p62 levels) F->G

Figure 2. Experimental workflow for assessing autophagy.

Experimental Protocols

A standard method to assess the impact of compounds on autophagy is through Western blot analysis of LC3 and p62 proteins.

Western Blot Protocol for LC3 and p62

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y human neuroblastoma cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound, rapamycin, chloroquine, or bafilomycin A1 for a specified time period (e.g., 6-24 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 12-15% for LC3).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.

Autophagic Flux Assay

To distinguish between an increase in autophagosome formation (induction) and a blockage of their degradation (inhibition), an autophagic flux assay is performed. This involves treating cells with an autophagy inducer (like this compound or rapamycin) in the presence and absence of a late-stage autophagy inhibitor (like chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor compared to the inducer alone indicates a functional autophagic flux.

Conclusion

This compound represents a promising new tool for inducing autophagy through a distinct, AMPK-dependent mechanism. Its performance profile as an inducer is comparable to the well-established mTOR inhibitor, rapamycin, in terms of increasing autophagic markers. In contrast, chloroquine and bafilomycin A1 serve as valuable experimental controls for inhibiting autophagy at the lysosomal stage. The choice of compound for research or therapeutic development will depend on the specific context and desired outcome, with this compound offering a novel pathway for autophagy modulation. Further head-to-head studies are warranted to directly compare the potency and efficacy of these compounds in various cellular and disease models.

References

FCPR16's effects on pro-inflammatory vs. anti-inflammatory cytokines compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

A note on FCPR16: Extensive searches for "this compound" did not yield specific information on this agent. It is presumed to be a proprietary or hypothetical compound. To fulfill the comparative guide's objective, this report utilizes data from two novel anti-inflammatory agents, the peptide RF16 and the sinomenine (B1681799) derivative C16 , as representative examples to compare against the well-established corticosteroid, Dexamethasone . This guide aims to provide a framework for evaluating the effects of such agents on pro- and anti-inflammatory cytokine profiles.

Executive Summary

This guide provides a comparative analysis of the effects of two novel anti-inflammatory agents, RF16 and C16, and the established drug Dexamethasone on the production of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines. The data presented is collated from various in vitro and in vivo studies. While direct comparison is challenging due to varying experimental conditions, this guide offers a structured overview of their immunomodulatory properties. Both RF16 and C16 demonstrate significant potential in downregulating pro-inflammatory cytokines, with C16 also showing evidence of promoting a shift towards an anti-inflammatory M2 macrophage phenotype. Dexamethasone remains a potent inhibitor of pro-inflammatory cytokines, with a more complex, often upregulating, effect on the anti-inflammatory cytokine IL-10.

Data Presentation: Comparative Effects on Cytokine Production

The following table summarizes the observed effects of RF16, C16, and Dexamethasone on the production of key inflammatory cytokines. It is important to note that the experimental conditions, including cell types, stimuli, and concentrations, vary between studies.

AgentPro-inflammatory CytokinesAnti-inflammatory Cytokine
TNF-α IL-6
RF16 (peptide) ↓ (mRNA and protein)[1]↓ (mRNA and protein)[1]
C16 (sinomenine derivative) ↓ (in vivo)[2]↓ (in vivo)[2]
Dexamethasone ↓[3][4]↓[3][4]

: Inhibition/Downregulation : Upregulation Biphasic effect : Stimulation at lower concentrations and inhibition at higher concentrations[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Anti-inflammatory Activity Assay in Macrophages

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the test agents (e.g., RF16, C16, Dexamethasone) at various concentrations for a pre-incubation period of 1-2 hours.

  • Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically 10-100 ng/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

  • Incubation: The cells are incubated for a further 24 hours.

2. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay):

  • Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, the collected supernatants and a series of standard concentrations of the recombinant cytokine are added to the wells.

    • A biotinylated detection antibody is then added, followed by an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase).

    • A substrate solution is added to produce a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the recombinant cytokine. The concentrations of the cytokines in the experimental samples are then interpolated from this standard curve.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Macrophages

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory agents, including sinomenine derivatives and potentially novel peptides, exert their effects by modulating this pathway. The following diagram illustrates the canonical NF-κB activation pathway in response to LPS.

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to DNA DNA NFkappaB_active->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription This compound This compound / Novel Agents (e.g., RF16, C16) This compound->IKK_complex Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkappaB_active Inhibits translocation

Caption: Canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow for Cytokine Profiling

The following diagram outlines the typical workflow for assessing the impact of a novel agent on cytokine production in vitro.

Experimental_Workflow start Start cell_culture 1. Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Pre-treat with Test Agent (this compound, RF16, C16, Dexamethasone) seeding->treatment stimulation 4. Stimulate with LPS treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation supernatant 6. Collect Supernatant incubation->supernatant elisa 7. Perform ELISA for Cytokines (TNF-α, IL-6, IL-1β, IL-10) supernatant->elisa analysis 8. Data Analysis elisa->analysis end End analysis->end

Caption: In vitro workflow for cytokine profiling.

References

A Comparative Study of FCPR16 on Different Microglial Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR16, and its effects on different microglial phenotypes. The information presented is supported by experimental data from preclinical studies and aims to inform research and development in the field of neuroinflammation.

Introduction to this compound and Microglial Polarization

This compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in neurological disorders.[1] PDE4 inhibitors exert their effects by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation. Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology. They can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. A shift in the balance from M1 to M2 polarization is considered a promising therapeutic strategy for neuroinflammatory diseases.[2][3]

This compound's Impact on Microglial Phenotypes

Experimental evidence from a study utilizing a chronic unpredictable mild stress (CUMS) mouse model of depression has demonstrated the potent effects of this compound on microglial polarization.[1]

Key Findings:

  • Suppression of Pro-inflammatory (M1) Markers: this compound treatment significantly downregulated the mRNA levels of M1 markers, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), in the cerebral cortex and hippocampus of CUMS-exposed mice.[1]

  • Upregulation of Anti-inflammatory (M2) Markers: Conversely, this compound upregulated the mRNA levels of M2 markers, such as Arginase 1 and CD206.[1]

  • Cytokine Modulation: The compound led to a decrease in the expression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and an increase in the anti-inflammatory cytokine IL-10.[1]

  • Morphological Changes: Immunofluorescence analysis revealed that this compound inhibited the overall activation of microglial cells and specifically increased the number of CD206-positive (M2) microglia.[1]

These findings strongly suggest that this compound promotes a shift in microglial phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state.

Comparative Analysis with Other PDE4 Inhibitors

To provide a broader context for this compound's activity, its effects can be compared to other well-characterized PDE4 inhibitors, Rolipram and Roflumilast.

CompoundModelKey Effects on MicrogliaReference
This compound Chronic Unpredictable Mild Stress (mice)↓ iNOS, TNF-α (M1 markers)↑ Arginase 1, CD206 (M2 markers)↓ TNF-α, IL-6, IL-1β↑ IL-10[1]
Rolipram Lipopolysaccharide (LPS)-activated rat microglia↓ TNF-α, Nitric Oxide (NO) releaseSuppressed microglial proliferation
Roflumilast Retinal Ischemia/Reperfusion (mice) & OGD/R (BV2 cells)Shift from M1 to M2 phenotype↓ Pro-inflammatory cytokinesInhibition of NLRP3 inflammasome[4][5]

Signaling Pathways Modulated by this compound

The antidepressant and anti-inflammatory effects of this compound are believed to be mediated through the activation of the cAMP signaling pathway.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity and inflammation.

dot

FCPR16_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB p-CREB PKA->CREB phosphorylates M1_Genes M1 Genes (iNOS, TNF-α) CREB->M1_Genes downregulates M2_Genes M2 Genes (Arginase 1, CD206) CREB->M2_Genes upregulates Pro_inflammatory ↓ Pro-inflammatory Cytokines M1_Genes->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines M2_Genes->Anti_inflammatory Microglia_Polarization Microglial Polarization (Shift to M2) Pro_inflammatory->Microglia_Polarization Anti_inflammatory->Microglia_Polarization

Caption: this compound signaling pathway in microglia.

This compound and TREM2 Signaling: An Indirect Link

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a key receptor on microglia involved in phagocytosis, survival, and proliferation. While there is no direct evidence of this compound modulating TREM2, an indirect link can be postulated through their downstream signaling pathways. TREM2 activation can lead to the activation of the PI3K/Akt pathway, which is also a known downstream target of the cAMP/PKA pathway. Furthermore, CREB, activated by the this compound-cAMP-PKA axis, is a transcription factor that could potentially regulate the expression of genes involved in the TREM2 signaling cascade. However, further research is needed to establish a definitive link.

dot

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis CUMS Chronic Unpredictable Mild Stress (CUMS) in Mice Treatment This compound Administration CUMS->Treatment Behavioral Behavioral Tests (FST, TST, SPT) Treatment->Behavioral Tissue Tissue Collection (Cortex & Hippocampus) Treatment->Tissue qPCR RT-qPCR (M1/M2 Markers) Tissue->qPCR ELISA ELISA (Cytokines) Tissue->ELISA IF Immunofluorescence (Iba1, CD206) Tissue->IF Result Data Analysis: This compound promotes M2 polarization qPCR->Result ELISA->Result IF->Result

Caption: Experimental workflow for this compound study.

Experimental Protocols

While the full detailed protocols for the pivotal this compound study are not publicly available in their entirety, the following summarizes the key experimental methodologies based on the published literature.

Chronic Unpredictable Mild Stress (CUMS) Model:

The CUMS model is a widely used preclinical model to induce depression-like behaviors in rodents.[6][7] The protocol involves exposing mice to a series of mild, unpredictable stressors over several weeks. Stressors typically include:

  • Cage tilt

  • Wet bedding

  • Food and water deprivation

  • Reversal of light/dark cycle

  • Forced swimming in cold water

  • Tail suspension

Behavioral Tests:

To assess the antidepressant-like effects of this compound, a battery of behavioral tests were employed:[1]

  • Forced Swim Test (FST): Measures behavioral despair.

  • Tail Suspension Test (TST): Also assesses behavioral despair.

  • Sucrose Preference Test (SPT): Measures anhedonia, a core symptom of depression.

Molecular and Cellular Analyses:

  • Real-Time Quantitative PCR (RT-qPCR): Used to measure the mRNA expression levels of M1 (iNOS, TNF-α) and M2 (Arginase 1, CD206) markers in brain tissue homogenates.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in brain tissue.[4]

  • Immunofluorescence Staining: Utilized to visualize and quantify microglial activation (using Iba1 as a marker) and M2 polarization (using CD206 as a marker) in brain sections.[9]

Conclusion

This compound demonstrates significant potential as a modulator of microglial phenotype, driving a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This effect is comparable to, and potentially more potent than, other PDE4 inhibitors. The underlying mechanism appears to be the activation of the cAMP/PKA/CREB signaling pathway. While a direct link to TREM2 signaling remains to be elucidated, the convergence on downstream pathways suggests a potential area for future investigation. The data presented in this guide underscore the promise of this compound as a therapeutic candidate for neuroinflammatory disorders. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted.

References

Replicating published findings on FCPR16's antidepressant-like activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for researchers aiming to replicate and build upon the published findings of FCPR16's antidepressant-like activity. Due to the inaccessibility of the full-text version of the original publication, "this compound, a novel phosphodiesterase 4 inhibitor, produces an antidepressant-like effect in mice exposed to chronic unpredictable mild stress," the quantitative data for this compound is based on summaries from abstracts and citing articles. This guide focuses on providing the necessary experimental protocols to independently verify these findings and offers a comparison with established and alternative compounds.

Data Presentation: Comparative Antidepressant-Like Effects

The following tables summarize the effects of the Phosphodiesterase-4 (PDE4) inhibitors, Rolipram (B1679513) and Etazolate, and the Selective Serotonin Reuptake Inhibitor (SSRI), Citalopram, in behavioral tests commonly used to assess antidepressant-like activity in mice. These serve as a benchmark for contextualizing novel findings on this compound.

Table 1: Effects of PDE4 Inhibitors on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

CompoundDosing RegimenTest% Decrease in Immobility (Compared to Vehicle)Reference
Rolipram0.31 - 1.25 mg/kg (chronic)FSTDose-dependent decrease[1]
Rolipram0.62 and 1.25 mg/kg (chronic)TSTSignificant decrease[1]
Etazolate0.25 - 1 mg/kg (acute)FST & TSTSignificant decrease[2]

Table 2: Effects of Citalopram on Immobility Time in the Tail Suspension Test (TST) in Mice

Dosing RegimenMouse Strain% Decrease in Immobility (Compared to Vehicle)Reference
10 mg/kg (sub-chronic)Wild-typeSignificant decrease[3]
4 - 16 mg/kgSwissSignificant decrease[4]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral test used to evaluate antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable environment.

Apparatus:

  • A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Individually house mice and allow them to acclimate to the testing room for at least 1 hour before the test.

  • Gently place each mouse into the cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model to screen for antidepressant-like activity. Similar to the FST, it assesses the animal's despair-like behavior in an inescapable situation.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour.

  • Secure the tip of the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse is hanging vertically and cannot touch any surfaces.

  • The test duration is typically 6 minutes, and the entire session is recorded.

  • The total time the mouse remains immobile is scored. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • After the test, gently remove the tape and return the mouse to its home cage.

Sucrose (B13894) Preference Test (SPT)

The Sucrose Preference Test measures anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. A decrease in preference for a sweetened solution over water is interpreted as an anhedonic-like state.

Apparatus:

  • Two identical drinking bottles per cage.

Procedure:

  • For 48 hours, habituate the mice to two bottles, both containing water.

  • Following habituation, deprive the mice of water for 4 hours.

  • After the deprivation period, present the mice with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing water.

  • The test duration is typically 1-2 hours.

  • After the test, weigh both bottles to determine the amount of sucrose solution and water consumed.

  • Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100

Novelty-Suppressed Feeding (NSF) Test

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by creating a conflict between the drive to eat and the fear of a novel, brightly lit environment.

Apparatus:

  • An open-field arena (e.g., 50x50 cm) with a white floor, brightly illuminated.

  • A small, familiar food pellet.

Procedure:

  • Food-deprive the mice for 24 hours prior to the test.

  • Place a single food pellet in the center of the open-field arena.

  • Gently place the mouse in a corner of the arena and start a timer.

  • Measure the latency (time) for the mouse to begin eating the food pellet. The test is typically run for a maximum of 10 minutes.

  • Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in a 5-minute period to control for appetite.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Behavioral Testing Battery cluster_3 Molecular and Cellular Analysis stress Chronic Unpredictable Mild Stress (CUMS) control Vehicle Control stress->control This compound This compound stress->this compound comparator Comparator Compound (e.g., Citalopram) stress->comparator spt Sucrose Preference Test (SPT) control->spt nsf Novelty-Suppressed Feeding (NSF) control->nsf tst Tail Suspension Test (TST) control->tst fst Forced Swim Test (FST) control->fst This compound->spt This compound->nsf This compound->tst This compound->fst comparator->spt comparator->nsf comparator->tst comparator->fst analysis Analysis of Signaling Pathways (e.g., cAMP, Neuroinflammation) spt->analysis nsf->analysis tst->analysis fst->analysis

Caption: Experimental workflow for replicating this compound's antidepressant-like activity.

This compound's Proposed Signaling Pathway

G This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits Microglia Microglia Activation ↓ This compound->Microglia Anti_inflammatory Anti-inflammatory Cytokines ↑ (IL-10) This compound->Anti_inflammatory cAMP cAMP ↑ PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation ↑ PKA->CREB phosphorylates BDNF BDNF Expression ↑ CREB->BDNF promotes transcription Neurogenesis Neurogenesis ↑ BDNF->Neurogenesis Synaptic_Plasticity Synaptic Plasticity ↑ BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Neurogenesis->Antidepressant_Effects Synaptic_Plasticity->Antidepressant_Effects Pro_inflammatory Pro-inflammatory Cytokines ↓ (TNF-α, IL-6, IL-1β) Microglia->Pro_inflammatory releases Neuroinflammation Neuroinflammation ↓ Pro_inflammatory->Neuroinflammation Anti_inflammatory->Neuroinflammation Neuroinflammation->Antidepressant_Effects

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

References

Safety Operating Guide

Essential Safety and Handling Guide for Novel Phosphodiesterase-4 (PDE4) Inhibitor FCPR16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As FCPR16 is a novel research compound, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling new chemical entities and potent small molecules, such as other phosphodiesterase 4 (PDE4) inhibitors. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new compound.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The primary goal is to ensure user safety and maintain the integrity of the compound through proper handling, storage, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.[3] The following table summarizes the recommended PPE for handling this novel compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations (e.g., handling large quantities, potential for aerosolization)
Eye Protection Safety glasses with side shields meeting ANSI Z87.1 standards.[4][5][6]Chemical splash goggles or a full-face shield.[2][3]
Hand Protection Nitrile gloves (double-gloving is recommended to provide an extra layer of protection).[5]Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Check manufacturer's compatibility chart for the specific solvents being used.
Body Protection A standard laboratory coat.[3][4]A disposable gown or a chemical-resistant apron over a lab coat.[2]
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hood.[2]A NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with organic vapor cartridges.[2]
Footwear Closed-toe and closed-heel shoes.[4][7][8]As per the minimum requirement.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of novel compounds like this compound. The following procedure outlines a general operational plan from preparation to disposal.

  • Preparation and Planning:

    • Review all available information on this compound and similar PDE4 inhibitors.

    • Consult your institution's EHS guidelines.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area, preferably within a certified chemical fume hood, by covering the surface with absorbent bench paper.

  • Compound Handling:

    • Weighing: Carefully weigh the powdered this compound in the fume hood to minimize the risk of generating dust. Use dedicated spatulas and weighing papers.

    • Dissolving: When preparing solutions, slowly add the solvent to the compound to prevent splashing. If sonication or vortexing is required, ensure the container is securely capped.

    • Transferring: Use precision tools like pipettes or syringes for transferring solutions to minimize the risk of spills.

  • Post-Handling and Decontamination:

    • Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Properly remove and dispose of all contaminated PPE in designated hazardous waste containers.

  • Hand Hygiene:

    • Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[8][9]

FCPR16_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_post Post-Handling A Review Safety Info & EHS Guidelines B Don Appropriate PPE A->B C Prepare Fume Hood Work Area B->C D Weigh Powdered this compound C->D Start Handling E Prepare Solution D->E F Transfer Solution E->F G Decontaminate Work Area & Equipment F->G Complete Handling H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[2] This includes unused compound, stock solutions, and disposable labware (e.g., pipette tips, tubes, gloves).

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Avoid using abbreviations or chemical formulas.[1]

  • Collection: Follow your institution's established procedures for the collection and disposal of chemical waste.[10] Do not pour any waste containing this compound down the drain.[2]

By adhering to these safety and handling procedures, you can minimize risks and ensure a safe laboratory environment when working with the novel PDE4 inhibitor this compound. Always prioritize safety and consult your institution's safety office for specific guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。